5-Fluoropentyl thiocyanate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
661-18-7 |
|---|---|
Molecular Formula |
C6H10FNS |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
5-fluoropentyl thiocyanate |
InChI |
InChI=1S/C6H10FNS/c7-4-2-1-3-5-9-6-8/h1-5H2 |
InChI Key |
QHACRDBQKDNTBY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCF)CCSC#N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 5-Fluoropentyl Thiocyanate: Chemical Properties and Experimental Considerations
This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound. Due to the limited availability of experimental data for this specific compound, this document combines information from public chemical databases with established principles of synthesis and reactivity for the broader class of alkyl thiocyanates.
Core Chemical Properties
This compound is an organofluorine and organosulfur compound. The introduction of a fluorine atom can significantly alter the physicochemical properties of an organic molecule, including its lipophilicity, metabolic stability, and binding interactions, making it a compound of interest in medicinal chemistry and materials science.
Quantitative Data
The following table summarizes the available and predicted physicochemical properties of this compound. Experimental data for this specific molecule is not widely published; therefore, many values are computational predictions.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀FNS | PubChem[1] |
| Molecular Weight | 147.21 g/mol | PubChem[1] |
| Monoisotopic Mass | 147.0518 Da | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | C(CCF)CCSC#N | PubChem[1] |
| InChI Key | QHACRDBQKDNTBY-UHFFFAOYSA-N | PubChem[1] |
| XlogP (Predicted) | 2.2 | PubChem[1] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
Synthesis and Experimental Protocols
Organic thiocyanates are typically synthesized via nucleophilic substitution reactions. The most common method involves the reaction of an alkyl halide with an alkali metal thiocyanate, such as sodium or potassium thiocyanate.[2]
Proposed Synthetic Route
A plausible and efficient synthesis of this compound involves the reaction of a 5-fluoropentyl halide (e.g., 1-bromo-5-fluoropentane) with potassium thiocyanate in a polar aprotic solvent. This reaction proceeds via an Sₙ2 mechanism.
Caption: Proposed Sₙ2 synthesis workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on common methods for alkyl thiocyanate synthesis and should be adapted and optimized.[2]
-
Materials:
-
1-bromo-5-fluoropentane
-
Potassium thiocyanate (KSCN), dried
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add dried potassium thiocyanate (1.2 equivalents) and anhydrous acetone.
-
Add 1-bromo-5-fluoropentane (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the mixture to room temperature and filter to remove the potassium bromide precipitate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the resulting residue in diethyl ether and wash with water and then with brine to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product via vacuum distillation or column chromatography.
-
Chemical Reactivity
The thiocyanate group (R-S-C≡N) is a versatile functional group with multiple reactive sites. Its reactivity is characterized by potential isomerization, hydrolysis, and susceptibility to nucleophilic attack.[2][3]
Caption: General reactivity pathways for an alkyl thiocyanate.
-
Isomerization: Alkyl thiocyanates can isomerize to the more thermodynamically stable alkyl isothiocyanates (R-N=C=S), particularly when heated or in the presence of a catalyst.[2]
-
Hydrolysis: In the presence of acid, thiocyanates can be hydrolyzed to form thiocarbamates. This is known as the Riemschneider thiocarbamate synthesis.[2]
-
Nucleophilic Substitution: The thiocyanate group can act as a leaving group in Sₙ2 reactions, although it is less common than with halides.[3] Additionally, soft nucleophiles can attack the sulfur atom, while harder nucleophiles may attack the cyano carbon.[3]
Spectroscopic Data
| Spectroscopy Type | Functional Group | Expected Signal | Reference |
| Infrared (IR) | -S-C≡N stretch | Strong, sharp band at ~2140-2160 cm⁻¹ | General IR Tables |
| ¹³C NMR | -S-C ≡N | ~110-115 ppm | General NMR Data |
| ¹⁹F NMR | -CH₂F | Triplet, dependent on solvent and reference | General NMR Data |
Biological Context and Potential Applications
Organic thiocyanates are a class of compounds with recognized biological activities, including antibacterial, antifungal, and antitumor properties.[4] The thiocyanate anion ([SCN]⁻) itself is a crucial component of the innate immune system in mammals.
The Peroxidase-Thiocyanate System
In biological fluids, peroxidases such as lactoperoxidase (LPO) and myeloperoxidase (MPO) catalyze the oxidation of thiocyanate ions by hydrogen peroxide (H₂O₂). This reaction produces hypothiocyanous acid (HOSCN), a potent but host-compatible antimicrobial agent that targets thiol groups in pathogens.[5][6]
Caption: The role of thiocyanate in the innate immune peroxidase system.
The development of fluorinated thiocyanates like this compound could be a strategic approach in drug design. The fluorine atom may enhance metabolic stability or alter the compound's ability to penetrate cell membranes, potentially modulating its biological activity as an antimicrobial or anticancer agent. Further research is required to explore these possibilities.
References
- 1. PubChemLite - this compound (C6H10FNS) [pubchemlite.lcsb.uni.lu]
- 2. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 3. Thiocyanation of alkyl halides with alkyl thiocyanates in the presence of quaternary phosphonium halides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Fluoropentyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Compound Profile: 5-Fluoropentyl Thiocyanate
This compound is an organofluorine compound containing a thiocyanate functional group. Such compounds are of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom and the reactivity of the thiocyanate group.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value | Source |
| Molecular Formula | C₆H₁₀FNS | PubChem |
| Molecular Weight | 147.21 g/mol | PubChem |
| XLogP3 | 2.2 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 147.05179 g/mol | PubChem |
| Monoisotopic Mass | 147.05179 g/mol | PubChem |
| Topological Polar Surface Area | 45.9 Ų | PubChem |
| Heavy Atom Count | 9 | PubChem |
Note: The data in this table is based on computational predictions as experimental data is not widely available.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 5-fluoropentan-1-ol. The first step involves the conversion of the alcohol to a more reactive leaving group, such as an iodide, followed by nucleophilic substitution with a thiocyanate salt.
2.1. Overall Reaction Scheme
Caption: Synthetic pathway for this compound.
2.2. Experimental Protocols
Step 1: Synthesis of 1-Fluoro-5-iodopentane from 5-Fluoropentan-1-ol
This procedure is adapted from standard methods for the iodination of primary alcohols.
-
Materials:
-
5-Fluoropentan-1-ol
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine and imidazole in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add solid iodine in portions, maintaining the temperature at 0 °C.
-
To this mixture, add a solution of 5-fluoropentan-1-ol in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-fluoro-5-iodopentane.
-
Step 2: Synthesis of this compound from 1-Fluoro-5-iodopentane
This is a standard nucleophilic substitution reaction.[1][2][3]
-
Materials:
-
Procedure:
-
In a round-bottom flask, dissolve 1-fluoro-5-iodopentane and a molar excess (typically 1.5-2 equivalents) of potassium thiocyanate in anhydrous acetone.
-
Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated potassium iodide.
-
Remove the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with deionized water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain crude this compound.
-
If necessary, further purify the product by vacuum distillation or column chromatography.
-
Data for Starting Materials and Intermediates
Table 2: Properties of 5-Fluoropentan-1-ol
| Property | Value | CAS Number |
| Molecular Formula | C₅H₁₁FO | 592-80-3[6][7][8] |
| Molecular Weight | 106.14 g/mol [6][7][8] | 592-80-3[6][7][8] |
| Boiling Point | 129.8 °C at 760 mmHg[7] | 592-80-3[6][7][8] |
| Density | 0.93 g/cm³[7] | 592-80-3[6][7][8] |
| Flash Point | 61.6 °C[7] | 592-80-3[6][7][8] |
Table 3: Properties of 1-Fluoro-5-iodopentane
| Property | Value | CAS Number |
| Molecular Formula | C₅H₁₀FI | 373-18-2[9][10] |
| Molecular Weight | 216.04 g/mol [9][10] | 373-18-2[9][10] |
| Boiling Point | 71-72 °C at 11 Torr[11] | 373-18-2[9][10] |
| Density | 1.596 g/cm³ (Predicted) | 373-18-2[9][10] |
Table 4: Properties of Potassium Thiocyanate
| Property | Value | CAS Number |
| Molecular Formula | KSCN | 333-20-0[4][5] |
| Molecular Weight | 97.18 g/mol | 333-20-0[4][5] |
| Melting Point | 173 °C | 333-20-0[4][5] |
| Solubility in Water | 217 g/100 mL at 20 °C | 333-20-0[4][5] |
Expected Characterization Data
4.1. Infrared (IR) Spectroscopy
Alkyl thiocyanates exhibit a characteristic strong and sharp absorption band for the C≡N stretch.
Table 5: Expected IR Absorption for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (thiocyanate) | 2160-2120 | Strong[12] |
| C-F | ~1100-1000 | Strong |
| C-H (sp³) | ~2960-2850 | Medium to Strong |
4.2. Mass Spectrometry
Predicted mass-to-charge ratios for various adducts of this compound can be found in the PubChem database and are useful for confirming the product's identity.
Safety Information
-
5-Fluoropentan-1-ol: Handle with standard laboratory safety precautions.
-
1-Fluoro-5-iodopentane: Alkyl iodides can be lachrymatory and should be handled in a well-ventilated fume hood.
-
Potassium Thiocyanate: Harmful if swallowed or in contact with skin.[13] Contact with acids liberates very toxic gas (hydrogen cyanide).[14] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
This compound: The toxicity of this compound has not been fully evaluated. Assume it is toxic and handle with care, avoiding inhalation, ingestion, and skin contact.
Logical Relationships
Caption: Workflow for the synthesis of this compound.
References
- 1. savemyexams.com [savemyexams.com]
- 2. google.com [google.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. Potassium thiocyanate - Wikipedia [en.wikipedia.org]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. guidechem.com [guidechem.com]
- 7. chemnet.com [chemnet.com]
- 8. 5-fluoropentan-1-ol | 592-80-3 [chemicalbook.com]
- 9. 1-fluoro-5-iodopentane | 373-18-2 | Benchchem [benchchem.com]
- 10. innospk.com [innospk.com]
- 11. 1-Iodo-5-fluoropentane CAS#: 373-18-2 [amp.chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Potassium thiocyanate CAS 333-20-0 | 105125 [merckmillipore.com]
- 14. carlroth.com:443 [carlroth.com:443]
An In-Depth Technical Guide to 5-Fluoropentyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological relevance of 5-Fluoropentyl thiocyanate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and predictive models to offer a detailed profile for research and drug development applications. This document includes predicted spectroscopic data, a detailed experimental protocol for its synthesis, and a discussion of potential biological activities based on related compounds.
Molecular Structure and Identification
This compound is an organofluorine compound featuring a five-carbon aliphatic chain with a terminal fluorine atom and a thiocyanate functional group.
Table 1: Compound Identification
| Identifier | Value | Source |
| Molecular Formula | C6H10FNS | --INVALID-LINK--1] |
| SMILES | C(CCF)CCSC#N | --INVALID-LINK--1] |
| InChI | InChI=1S/C6H10FNS/c7-4-2-1-3-5-9-6-8/h1-5H2 | --INVALID-LINK--1] |
| InChIKey | QHACRDBQKDNTBY-UHFFFAOYSA-N | --INVALID-LINK--1] |
| Monoisotopic Mass | 147.0518 Da | --INVALID-LINK--1] |
| Predicted XlogP | 2.2 | --INVALID-LINK--1] |
| CAS Number | Not Assigned |
Predicted Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Boiling Point | ~190-210 °C |
| Density | ~1.05 g/cm³ |
| Water Solubility | Low |
Spectroscopic Data (Predicted and Inferred)
Direct experimental spectroscopic data for this compound is not currently published. The following sections provide predicted and inferred data based on the analysis of its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound are presented below. These predictions are based on established increments for the respective functional groups.
Table 3: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-5 (F-CH₂) | 4.45 | dt | J(H,F) ≈ 47, J(H,H) ≈ 6.0 |
| H-1 (SCN-CH₂) | 3.00 | t | J(H,H) ≈ 7.0 |
| H-4 | 1.80 | m | |
| H-2 | 1.95 | m | |
| H-3 | 1.60 | m |
Table 4: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Assignment | Chemical Shift (ppm) |
| C≡N | ~112 |
| C-1 (SCN-CH₂) | ~33 |
| C-5 (F-CH₂) | ~84 (d, J(C,F) ≈ 165 Hz) |
| C-4 | ~30 (d, J(C,F) ≈ 20 Hz) |
| C-2 | ~28 |
| C-3 | ~22 (d, J(C,F) ≈ 5 Hz) |
¹⁹F NMR Spectroscopy: A single resonance is expected in the ¹⁹F NMR spectrum, appearing as a triplet of triplets due to coupling with the adjacent methylene protons (H-5) and the protons on C-4. The predicted chemical shift is approximately -218 ppm relative to CFCl₃.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Table 5: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2155 | Strong, Sharp | C≡N stretch of the thiocyanate |
| ~2940-2860 | Medium | C-H stretching of the alkyl chain |
| ~1465 | Medium | CH₂ scissoring |
| ~1050 | Strong | C-F stretch |
| ~690 | Medium | C-S stretch |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is predicted to show a molecular ion peak (M⁺) at m/z 147. Key fragmentation patterns would likely involve:
-
Loss of the thiocyanate radical (•SCN): [M - SCN]⁺ at m/z 89.
-
Alpha-cleavage adjacent to the sulfur atom: leading to fragments from the pentyl chain.
-
Cleavage of the C-F bond is generally less favorable but fragments indicating the loss of HF might be observed.
-
McLafferty-type rearrangements are not expected due to the lack of a suitable gamma-hydrogen relative to a carbonyl or similar group.
Experimental Protocols
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is via a nucleophilic substitution reaction using 1-bromo-5-fluoropentane and a thiocyanate salt.
Reaction:
F-(CH₂)₅-Br + KSCN → F-(CH₂)₅-SCN + KBr
Materials and Reagents:
-
1-bromo-5-fluoropentane
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-bromo-5-fluoropentane (1.0 eq) in anhydrous acetone (5 mL per 1 mmol of alkyl halide) is added potassium thiocyanate (1.2 eq).
-
The reaction mixture is stirred vigorously at room temperature or heated to reflux (typically 50-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water.
-
The aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification of the crude product is achieved by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Experimental Workflow Diagram:
Caption: Synthesis workflow for this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for this compound, organic thiocyanates are known to exhibit a range of biological effects, including antibacterial, antifungal, and anticancer properties.[2] The thiocyanate group can act as a precursor to the more biologically active isothiocyanate group through isomerization.
Many isothiocyanates are known to induce apoptosis in cancer cells through the modulation of several signaling pathways. A common mechanism involves the induction of oxidative stress, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.
Hypothetical Signaling Pathway for a Related Isothiocyanate:
The diagram below illustrates a potential signaling pathway that could be modulated by the isothiocyanate isomer of this compound, leading to apoptosis in cancer cells. This is a generalized pathway based on the known actions of other isothiocyanates.
Caption: Hypothetical apoptotic signaling pathway.
Conclusion
This compound is a structurally simple organofluorine compound for which there is currently a lack of extensive experimental data. This guide has provided a detailed profile based on predictive methods and data from analogous compounds. The proposed synthesis protocol offers a reliable method for its preparation, which will enable further experimental investigation into its physicochemical properties and biological activities. The potential for this compound to serve as a precursor to a biologically active isothiocyanate warrants further investigation, particularly in the context of anticancer drug discovery. Researchers are encouraged to use the information provided herein as a foundation for their own experimental work on this and related molecules.
References
Synthesis of 5-Fluoropentyl Thiocyanate: A Technical Guide to Core Precursors and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic precursors and methodologies for the preparation of 5-fluoropentyl thiocyanate, a valuable building block in medicinal chemistry and drug development. This document details the primary synthetic routes, experimental protocols for key transformations, and quantitative data to facilitate reproducible and efficient synthesis in a laboratory setting.
Introduction
This compound is an organic compound of interest due to the presence of both a fluorine atom and a thiocyanate group. The introduction of fluorine can significantly modulate the physicochemical and pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. The thiocyanate moiety serves as a versatile functional group that can be further transformed into other sulfur-containing functionalities or utilized for its intrinsic biological activities. This guide focuses on the common precursors and synthetic pathways leading to this compound.
Primary Synthetic Pathways
The synthesis of this compound typically proceeds through a two-step sequence involving the preparation of a suitable 5-fluoropentyl derivative with a good leaving group, followed by nucleophilic substitution with a thiocyanate salt. The most common precursors are derived from 5-fluoropentan-1-ol.
The overall synthetic strategy can be summarized as follows:
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Fluoropentyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
5-Fluoropentyl thiocyanate is a bifunctional organic molecule featuring a terminal fluorine atom and a thiocyanate group. The interplay of the electron-withdrawing nature of both substituents on the pentyl chain creates a molecule with distinct regions of electrophilicity and nucleophilicity. Understanding these reactive sites is crucial for its application in organic synthesis and medicinal chemistry. The thiocyanate moiety is a versatile functional group that can participate in a variety of transformations, acting as a precursor for thiols, isothiocyanates, and other sulfur-containing compounds.[1][2] The presence of a fluorine atom can significantly modulate the biological activity and physicochemical properties of a molecule, often enhancing metabolic stability and membrane permeability.[3]
Predicted Electrophilic and Nucleophilic Sites
The reactivity of this compound is dictated by the distribution of electron density across the molecule. The high electronegativity of the fluorine atom and the nitrogen atom of the thiocyanate group induces a significant polarization of the carbon skeleton.
Electrophilic Sites:
-
C1 (Carbon adjacent to Sulfur): This carbon is the primary electrophilic site for nucleophilic substitution reactions (SN2). The adjacent electron-withdrawing sulfur atom and the inductive effect of the entire fluorinated alkyl chain enhance its positive partial charge, making it susceptible to attack by nucleophiles.
-
Sulfur Atom (of the SCN group): The sulfur atom in the thiocyanate group can be attacked by soft nucleophiles. This is a common reactivity pattern for organic thiocyanates.
-
Carbon of the Cyano Group (C≡N): The carbon atom of the cyano group is also an electrophilic center, susceptible to attack by strong nucleophiles, which can lead to the cleavage of the S-C bond or addition to the C≡N triple bond.
Nucleophilic Sites:
-
Nitrogen Atom (of the SCN group): The lone pair of electrons on the nitrogen atom of the thiocyanate group imparts nucleophilic character. This site is particularly important in the context of isomerization to isothiocyanates.
-
Sulfur Atom (of the SCN group): While also an electrophilic site, the sulfur atom can exhibit nucleophilic character, for instance, in its coordination to metal centers.
The terminal fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) that propagates along the carbon chain. This effect increases the electrophilicity of all carbon atoms in the pentyl chain, with the most significant impact on the carbon atoms closer to the fluorine. Consequently, the C1 carbon in this compound is predicted to be more electrophilic than the corresponding carbon in pentyl thiocyanate.
Predicted Reactivity and Data Presentation
Due to the absence of specific quantitative data for this compound in the reviewed literature, the following table summarizes the predicted qualitative reactivity of its electrophilic and nucleophilic sites with various classes of reagents based on general principles of organic chemistry.
| Site of Reactivity | Type of Reagent | Predicted Reaction Type | Expected Product(s) | Notes |
| C1 Carbon | Strong Nucleophiles (e.g., CN⁻, RS⁻, R₂NH) | SN2 Substitution | 5-Fluoropentyl derivative (e.g., nitrile, sulfide, amine) | The primary site for nucleophilic attack. The fluorine atom enhances the electrophilicity of this carbon. |
| Sulfur Atom | Soft Nucleophiles (e.g., Phosphines) | Nucleophilic Attack on Sulfur | Cleavage of the S-CN bond | A characteristic reaction of thiocyanates. |
| Cyano Carbon | Strong, Hard Nucleophiles (e.g., OH⁻, RO⁻) | Nucleophilic Addition/Hydrolysis | Carbamates, Carbonates | Requires harsh conditions. |
| Nitrogen Atom | Electrophiles, Lewis Acids | Coordination, Isomerization Catalyst | Isothiocyanate | Can be promoted by heat or catalysts. |
Experimental Protocols
While no specific experimental protocols for reactions of this compound were found, a general procedure for the synthesis of alkyl thiocyanates via nucleophilic substitution is provided below. This can be adapted for the starting material 1-bromo-5-fluoropentane.
Synthesis of this compound from 1-Bromo-5-fluoropentane (Proposed Protocol)
Disclaimer: This is a proposed protocol and should be performed by a qualified chemist with appropriate safety precautions.
Materials:
-
1-Bromo-5-fluoropentane
-
Potassium thiocyanate (KSCN)
-
Ethanol (absolute)
-
Water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium thiocyanate (1.2 equivalents) in a mixture of ethanol and water (e.g., 80:20 v/v).
-
Add 1-Bromo-5-fluoropentane (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by TLC or GC-MS).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The IR spectrum is expected to show a characteristic strong absorption for the C≡N stretch of the thiocyanate group in the range of 2140-2175 cm⁻¹.[4]
Visualization of Reaction Pathways
The following diagram illustrates the general SN2 reaction mechanism for a nucleophilic attack on the C1 carbon of an alkyl thiocyanate.
Caption: SN2 reaction at the C1 carbon of this compound.
Conclusion
This technical guide has outlined the predicted electrophilic and nucleophilic sites of this compound based on fundamental principles of chemical reactivity. The C1 carbon atom adjacent to the thiocyanate group is identified as the primary electrophilic center, with its reactivity enhanced by the inductive effect of the terminal fluorine atom. The sulfur and carbon atoms of the thiocyanate group also represent potential electrophilic sites, while the nitrogen and sulfur atoms can act as nucleophiles. Although specific experimental data for this compound are scarce, the provided predictive analysis, along with a general synthetic protocol and a mechanistic diagram, offers a valuable resource for researchers interested in the chemistry and potential applications of this compound. Further experimental and computational studies are warranted to validate these predictions and fully elucidate the reactivity profile of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.tudelft.nl [pure.tudelft.nl]
- 3. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
5-Fluoropentyl Thiocyanate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoropentyl thiocyanate is an organosulfur compound of interest in various fields of chemical research and development. As with any reactive chemical species, a thorough understanding of its stability profile and optimal storage conditions is paramount to ensure its integrity for experimental use and to prevent the formation of unwanted byproducts. This technical guide provides an in-depth overview of the stability and storage considerations for this compound, drawing upon general principles of alkyl thiocyanate chemistry in the absence of specific data for this particular compound.
Chemical Profile
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1-Fluoro-5-thiocyanatopentane |
| Molecular Formula | C6H10FNS |
| Molecular Weight | 147.22 g/mol |
| Structure | F-(CH2)5-SCN |
Stability of this compound
Thermal Stability
Alkyl thiocyanates are known to undergo thermal isomerization to their more thermodynamically stable isothiocyanate counterparts (R-NCS). This process can be accelerated at elevated temperatures. For lower alkyl thiocyanates, this isomerization can occur at temperatures ranging from 200 to 400°C, and may be influenced by the presence of catalysts.[1] It is crucial to avoid prolonged exposure of this compound to high temperatures to minimize the formation of 5-fluoropentyl isothiocyanate.
Hydrolytic Stability
The thiocyanate group is susceptible to hydrolysis, which can be influenced by the pH of the medium. In aqueous solutions, alkyl thiocyanates can react with water.[2] The rate of this reaction is expected to be dependent on both pH and temperature. The fluorine atom, being highly electronegative, may influence the electrophilicity of the carbon atom attached to the sulfur, potentially affecting the rate of hydrolysis.
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be isomerization and hydrolysis.
Potential degradation pathways of this compound.
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and isomerization. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent potential oxidation. |
| Container | Tightly sealed, amber glass vial | To protect from light and moisture. |
| Purity | Store in a pure form, free from contaminants | Impurities can catalyze degradation. |
Experimental Protocols: Stability-Indicating HPLC Method
A stability-indicating high-performance liquid chromatography (HPLC) method is essential for assessing the purity and degradation of this compound. The following is a general protocol that can be adapted and validated for this specific compound. This protocol is based on methods used for other organosulfur compounds.[3][4][5][6][7]
Objective
To develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products, primarily 5-fluoropentyl isothiocyanate and hydrolysis products.
Materials and Equipment
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Forced degradation equipment (oven, pH meter, acid/base solutions)
Chromatographic Conditions (to be optimized)
| Parameter | Condition |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | To be determined by UV scan of this compound (typically in the range of 210-250 nm for thiocyanates) |
| Injection Volume | 10 µL |
Experimental Workflow
Workflow for developing a stability-indicating HPLC method.
Forced Degradation Study Protocol
-
Thermal Stress: Incubate a solution of this compound at an elevated temperature (e.g., 80°C) for a defined period (e.g., 24 hours).
-
Acidic Hydrolysis: Treat a solution of the compound with a dilute acid (e.g., 0.1 M HCl) at room temperature or slightly elevated temperature.
-
Basic Hydrolysis: Treat a solution of the compound with a dilute base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Analysis: Analyze the stressed samples by the developed HPLC method to assess the formation of degradation products and the decrease in the parent compound peak.
Conclusion
While specific stability data for this compound is not yet established, by understanding the general behavior of alkyl thiocyanates, researchers can take appropriate measures to ensure its stability and integrity. Proper storage at refrigerated temperatures, under an inert atmosphere, and protected from light and moisture is crucial. The development and implementation of a validated stability-indicating HPLC method is essential for monitoring the purity of the compound and for understanding its degradation profile under various stress conditions. Further studies are warranted to quantify the stability of this compound and to fully elucidate the influence of the fluorine substituent on its chemical properties.
References
- 1. US2954393A - Alkyl thiocyanate isomerization - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 5-Fluoropentyl Thiocyanate in Organic Solvents
Disclaimer: Publicly available scientific literature and chemical databases lack specific quantitative solubility data for 5-Fluoropentyl thiocyanate. This guide provides general information based on the physicochemical properties of analogous compounds, alongside a general experimental protocol for solubility determination that can be adapted for this specific molecule.
Introduction to this compound and its Potential Solubility
This compound is an organic compound featuring a five-carbon alkyl chain with a terminal fluorine atom and a thiocyanate functional group (-SCN). The presence of both a polar thiocyanate group and a relatively nonpolar, fluorinated alkyl chain suggests a nuanced solubility profile. While empirical data is not available, its solubility in various organic solvents can be inferred from the principle of "like dissolves like."
It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), owing to dipole-dipole interactions with the thiocyanate moiety. Moderate solubility is expected in polar protic solvents like ethanol and methanol. In nonpolar solvents such as hexanes and toluene, the solubility is likely to be limited due to the polarity of the thiocyanate group. The terminal fluorine atom may slightly increase its polarity and potential for hydrogen bonding compared to a non-fluorinated analogue.
General Physicochemical Properties of Thiocyanates
Thiocyanates (R-S-C≡N) are organic compounds characterized by the thiocyanate functional group. They are isomers of isothiocyanates (R-N=C=S). The thiocyanate group is a pseudohalide, and its presence significantly influences the molecule's physical and chemical properties.[1] Generally, organic thiocyanates are versatile reagents in organic synthesis.[2]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, THF | High | The polar thiocyanate group can interact favorably with the polar aprotic solvent molecules. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The thiocyanate group can act as a hydrogen bond acceptor. |
| Nonpolar | Hexane, Toluene | Low | The polarity of the thiocyanate group limits solubility in nonpolar environments. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity that can accommodate both the alkyl chain and the thiocyanate group to some extent. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature. This method is based on the static equilibrium method.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the temperature of the bath.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.
-
Analyze the diluted sample solutions under the same conditions.
-
Determine the concentration of this compound in the sample solutions by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) in grams per liter (g/L) or moles per liter (mol/L) using the following formula: S = (C × V_flask × DF) / V_sample Where:
-
C = Concentration of the diluted sample from the calibration curve
-
V_flask = Volume of the volumetric flask
-
DF = Dilution factor
-
V_sample = Volume of the supernatant collected
-
-
Visualization of a Relevant Synthetic Pathway
While specific experimental details for this compound are scarce, a common method for synthesizing alkyl thiocyanates is through the nucleophilic substitution of an alkyl halide with a thiocyanate salt. The following diagram illustrates this general synthetic workflow.
Caption: General synthesis of alkyl thiocyanates via nucleophilic substitution.
Conclusion
While direct, quantitative data on the solubility of this compound in organic solvents is not currently available in the public domain, its molecular structure allows for informed predictions. It is expected to be most soluble in polar aprotic solvents. For researchers and drug development professionals requiring precise solubility data, the provided general experimental protocol offers a robust framework for its determination. The synthesis of this compound likely follows standard procedures for alkyl thiocyanate formation, as depicted in the workflow diagram. Further empirical studies are necessary to definitively characterize the solubility profile of this compound.
References
Navigating the Safety Landscape of 5-Fluoropentyl Thiocyanate: A Technical Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Fluoropentyl thiocyanate was not publicly available at the time of this writing. The following information is a comprehensive guide based on the general safety profiles of organic thiocyanates and data for structurally related compounds. Researchers, scientists, and drug development professionals should handle this compound with caution and perform a thorough risk assessment based on laboratory-specific conditions.
Introduction to Thiocyanate Toxicology
Organic thiocyanates (R-S-C≡N) are a class of compounds with diverse biological activities. Their toxicological profile is often associated with the potential to release cyanide (CN⁻) in vivo, a potent inhibitor of cellular respiration.[1][2] The reactivity and toxicity can be influenced by the nature of the alkyl or aryl group (R). The presence of a fluorine atom in the pentyl chain of this compound may influence its metabolic fate and toxicokinetics. Therefore, a cautious approach is warranted.
Hazard Identification and Classification
Based on the GHS classifications of analogous thiocyanates, this compound should be treated as a hazardous substance. The primary hazards are expected to be acute toxicity (oral, dermal, and inhalation), serious eye damage, and aquatic toxicity.
Table 1: GHS Hazard Statements for Structurally Similar Thiocyanates
| Hazard Class | Hazard Statement | GHS Code |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 |
| Acute Toxicity (Dermal) | Harmful in contact with skin | H312 |
| Acute Toxicity (Inhalation) | Harmful if inhaled | H332 |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage | H318 |
| Hazardous to the Aquatic Environment (Acute) | Toxic to aquatic life | H401 |
| Hazardous to the Aquatic Environment (Chronic) | Harmful to aquatic life with long lasting effects | H412 |
Note: This table is a composite based on data for various organic thiocyanates and may not precisely reflect the classification of this compound.
Toxicological Data Summary
The following tables summarize the kind of quantitative toxicological data typically found in an SDS. The values presented are based on data for analogous compounds and should be considered indicative rather than definitive for this compound.
Table 2: Acute Toxicity Data (Analogous Compounds)
| Exposure Route | Test Species | Value | Basis for Information |
| Dermal | - | Acute toxicity estimate: 1,100.1 mg/kg | Expert judgment for a similar product.[3] |
| Oral | Rat | LD50: 854 mg/kg | Data for Potassium Thiocyanate.[4] |
Table 3: Ecotoxicity Data (Analogous Compounds)
| Test | Species | Result |
| Acute aquatic toxicity | - | Toxic to aquatic life.[3] |
| Chronic aquatic toxicity | - | Harmful to aquatic life with long lasting effects.[3] |
Table 4: Genotoxicity and Sensitization Data (Analogous Compounds)
| Test Type | Test System | Result | Method |
| Germ cell mutagenicity | Salmonella typhimurium | Negative | OECD Test Guideline 471 (Ames test)[3] |
| Respiratory or skin sensitization | Mouse | Negative | OECD Test Guideline 429 (Local Lymph Node Assay)[3] |
Table 5: Skin and Eye Irritation Data (Analogous Compounds)
| Test Type | Test System | Result | Method |
| Skin corrosion/irritation | EPISKIN Human Skin Model | No skin irritation | Regulation (EC) No. 440/2008, Annex, B.46[3] |
| Serious eye damage/eye irritation | Bovine cornea | Causes serious eye damage | OECD Test Guideline 437[3] |
Experimental Protocols
Detailed methodologies for the key toxicological assays referenced are crucial for understanding the data's context and limitations.
OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test)
This test evaluates the potential of a substance to induce gene mutations in bacteria.
-
Principle: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are exposed to the test substance.[5] If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize the amino acid and form colonies on a minimal medium.[5]
-
Methodology:
-
Strains: A set of specific bacterial strains with different mutation types is selected.[6]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic in vivo metabolism.[6]
-
Exposure: The bacterial strains are exposed to a range of concentrations of the test substance.[6]
-
Incubation: The treated bacteria are plated on a minimal agar medium.
-
Scoring: After incubation, the number of revertant colonies is counted and compared to the control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.[5]
-
OECD Test Guideline 437: Bovine Corneal Opacity and Permeability (BCOP) Test
This in vitro test assesses the potential of a substance to cause serious eye damage.
-
Principle: The test uses isolated bovine corneas to measure changes in opacity (light transmission) and permeability to sodium fluorescein dye after exposure to a test substance.[4][7] These parameters correlate with eye irritation and corrosion in vivo.
-
Methodology:
-
Tissue Preparation: Corneas are obtained from freshly slaughtered cattle and mounted in a holder.[4][7]
-
Exposure: The test substance is applied to the epithelial surface of the cornea for a defined period.[4]
-
Opacity Measurement: An opacitometer is used to measure the amount of light that passes through the cornea.[4]
-
Permeability Measurement: The amount of sodium fluorescein that penetrates the cornea is measured using a spectrophotometer.[4]
-
Scoring: The opacity and permeability values are used to calculate an In Vitro Irritancy Score (IVIS), which is then used to classify the substance's eye hazard potential.[4]
-
OECD Test Guideline 429: Skin Sensitization (Local Lymph Node Assay - LLNA)
The LLNA is an in vivo method to assess the skin sensitization potential of a substance.
-
Principle: The assay is based on the principle that skin sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.
-
Methodology:
-
Animal Model: The test is typically performed in mice.
-
Application: The test substance is applied to the dorsal surface of the ears of the mice for several consecutive days.
-
Proliferation Measurement: On the final day, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected, which is incorporated into the DNA of proliferating cells.
-
Analysis: The draining auricular lymph nodes are excised, and the amount of incorporated radioactivity is measured.
-
Stimulation Index (SI): The proliferation in the test groups is compared to the vehicle control group, and a Stimulation Index is calculated. An SI above a certain threshold indicates a sensitizing potential.
-
Regulation (EC) No 440/2008, B.46: In Vitro Skin Irritation: Reconstructed Human Epidermis Test
This in vitro method uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.
-
Principle: The test measures the cytotoxicity of a substance to the RhE model, which mimics the human epidermis. Cell viability is used as an indicator of skin irritation.
-
Methodology:
-
Tissue Model: A commercially available RhE model is used.
-
Exposure: The test substance is applied topically to the surface of the RhE tissue for a specific duration.
-
Viability Assessment: After exposure, cell viability is determined using a colorimetric assay, typically the MTT assay.
-
Classification: If the cell viability is below a certain threshold compared to the negative control, the substance is classified as a skin irritant.
-
Signaling Pathways and Experimental Workflows
Visualizing experimental workflows and logical relationships is crucial for understanding the safety assessment process.
Caption: A generalized workflow for the toxicological assessment of a new chemical entity.
Caption: Logical flow of the hazard identification and risk assessment process.
Safe Handling and Storage
Given the potential hazards, strict adherence to safety protocols is mandatory.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin and eyes.[4] Do not breathe dust, fume, gas, mist, vapors, or spray.[7] Wash hands thoroughly after handling.[7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] Store away from incompatible materials such as strong oxidizing agents and acids.[4]
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4]
-
In case of skin contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[4]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[4]
Conclusion
References
- 1. 5-Fluoropentyl isothiocyanate CAS#: 1536-80-7 [m.chemicalbook.com]
- 2. 5-Fluoropentyl isothiocyanate | 1536-80-7 [chemicalbook.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Sodium thiocyanate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Thiocyanate | CNS- | CID 9322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
potential research applications of 5-Fluoropentyl thiocyanate
An In-depth Technical Guide to the Potential Research Applications of 5-Fluoropentyl Thiocyanate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: this compound is a structurally simple yet intriguing organofluorine compound that, to date, has not been extensively characterized in scientific literature. Its architecture, featuring a flexible five-carbon chain, a terminal fluorine atom, and a reactive thiocyanate moiety, suggests a rich potential for exploration in medicinal chemistry, chemical biology, and materials science. The thiocyanate group is a known pharmacophore and a versatile synthetic intermediate, while the introduction of fluorine can profoundly modulate a molecule's physicochemical and biological properties, such as metabolic stability and membrane permeability.[1][2] This technical guide provides a comprehensive overview of the hypothesized properties, potential research applications, and detailed experimental protocols for the synthesis and evaluation of this compound, serving as a foundational resource for its scientific investigation.
Synthesis and Physicochemical Properties
The most direct and plausible route for the synthesis of this compound is through a nucleophilic substitution reaction (SN2) between a 5-fluoropentyl halide and an alkali metal thiocyanate.[3] This well-established method is efficient for preparing alkyl thiocyanates.[4][5] The starting materials, such as 1-bromo-5-fluoropentane and 1-iodo-5-fluoropentane, are commercially available or can be synthesized via established methods.[6][7][8]
Estimated Physicochemical Data
As there is no available experimental data for this compound, the following properties have been estimated based on the known values of structurally related compounds and the predictable effects of fluorination.[9][10][11]
| Property | Estimated Value | Rationale |
| Molecular Formula | C₆H₁₀FNS | Based on chemical structure. |
| Molecular Weight | 147.21 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~190-210 °C | Estimated to be higher than non-fluorinated pentyl thiocyanate due to increased polarity and molecular weight from the fluorine atom. |
| Density | ~1.05 - 1.15 g/cm³ | Fluorination generally increases the density of organic compounds compared to their hydrocarbon analogues.[10] |
| Lipophilicity (LogP) | ~2.5 - 3.0 | The fluorine atom is more lipophilic than a hydrogen atom, which is expected to increase the LogP value compared to pentyl thiocyanate.[1][2] |
| Solubility | Poorly soluble in water; Soluble in organic solvents | Typical for medium-chain alkyl thiocyanates. Miscible with solvents like ethanol, acetone, and ethyl acetate.[10] |
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis from 1-bromo-5-fluoropentane.
Materials:
-
1-bromo-5-fluoropentane (1 eq.)
-
Potassium thiocyanate (KSCN) (1.5 eq.)
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1-bromo-5-fluoropentane in anhydrous acetone (or DMF) to a concentration of approximately 0.5 M.
-
Add potassium thiocyanate (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (for acetone, ~56°C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent using a rotary evaporator.
-
Partition the residue between dichloromethane (DCM) and water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product.
Potential Research Applications
The unique combination of a fluorinated alkyl chain and a thiocyanate group suggests several promising avenues for research.
Antimicrobial Drug Discovery
Rationale: Organic thiocyanates and their isomers, isothiocyanates, are well-documented for their antimicrobial properties against a broad spectrum of pathogens, including drug-resistant bacteria and fungi.[12][13][14][15] The mechanism often involves the disruption of cellular redox balance or inhibition of essential enzymes. The presence of fluorine can enhance the lipophilicity and metabolic stability of the compound, potentially improving its ability to penetrate microbial cell membranes and exert its effect.[1][16]
Proposed Research:
-
Primary Screening: Evaluate the in vitro antimicrobial activity of this compound against a panel of clinically relevant microorganisms, such as Staphylococcus aureus (including MRSA), Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.
-
Mechanism of Action Studies: Investigate how the compound affects microbial growth, for example, by examining its impact on membrane integrity, cellular respiration, or biofilm formation.
Anticancer Therapeutics
Rationale: Isothiocyanates, derived from dietary sources like cruciferous vegetables, are widely studied for their cancer chemopreventive and therapeutic effects.[17][18][19][20] They can induce apoptosis, inhibit cell cycle progression, and modulate key signaling pathways in cancer cells. Organic thiocyanates can act as precursors to isothiocyanates or may possess intrinsic cytotoxic activity. The fluoropentyl group could enhance the compound's bioavailability and interaction with therapeutic targets.[16][21]
Proposed Research:
-
Cytotoxicity Screening: Assess the in vitro cytotoxic effects of this compound on various human cancer cell lines (e.g., breast, lung, colon, melanoma) and compare its potency against non-cancerous cell lines to determine a therapeutic index.
-
Apoptosis and Cell Cycle Analysis: Determine if the compound induces programmed cell death (apoptosis) and/or causes cell cycle arrest in cancer cells using techniques like flow cytometry.
Versatile Synthetic Building Block
Rationale: The thiocyanate group is a valuable functional handle in organic synthesis. It can be readily transformed into other sulfur-containing functionalities, such as:
-
Thiols (R-SH): via reduction.
-
Disulfides (R-S-S-R): via reduction and subsequent oxidation.
-
Thioethers (R-S-R'): via reaction with organometallic reagents.
-
Isothiocyanates (R-NCS): via isomerization, often catalyzed by heat or Lewis acids.
The 5-fluoropentyl moiety introduced by this building block could be used to create novel fluorinated analogs of existing drugs, agrochemicals, or materials where enhanced stability or specific lipophilicity is desired.[7]
Key Experimental Protocols
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.[22][23][24]
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO).
-
Sterile 96-well microtiter plates.
-
Bacterial/fungal strains of interest.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Positive control antibiotic (e.g., ampicillin, fluconazole).
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare a bacterial or fungal inoculum and adjust its concentration to a standard (e.g., 0.5 McFarland standard).
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to achieve a range of final concentrations.
-
Add the standardized inoculum to each well.
-
Include a positive control (broth + inoculum + known antibiotic), a negative/growth control (broth + inoculum + DMSO vehicle), and a sterility control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection: the lowest concentration of the compound that completely inhibits visible growth. This can be confirmed by measuring the optical density (OD) at 600 nm.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[25][26][27][28]
Materials:
-
Human cancer cell line (e.g., MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Sterile 96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Remove the medium and add fresh medium containing various concentrations of this compound (prepared by serial dilution). Include a vehicle control (DMSO only).
-
Incubate the cells for a specified duration (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
While this compound remains an uncharacterized molecule, its constituent parts—the bioactive thiocyanate group and the modulating fluoropentyl chain—provide a strong rationale for its investigation. This guide outlines a clear path for its synthesis and initial evaluation as a potential antimicrobial or anticancer agent. The provided protocols offer standardized methods for generating the first datasets on this compound, paving the way for more advanced studies into its mechanism of action and synthetic utility. Researchers in drug discovery and medicinal chemistry are encouraged to explore the potential of this and similar fluorinated thiocyanates as novel therapeutic leads and versatile chemical probes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 4. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
- 5. Thiocyanation of alkyl halides with alkyl thiocyanates in the presence of quaternary phosphonium halides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. 1-Bromo-5-fluoropentane synthesis - chemicalbook [chemicalbook.com]
- 7. 1-fluoro-5-iodopentane | 373-18-2 | Benchchem [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. Fluorocarbon - Wikipedia [en.wikipedia.org]
- 11. Surface Properties of Fluorinated and Semifluorinated Alkanes [acswebcontent.acs.org]
- 12. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. doaj.org [doaj.org]
- 14. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Anticarcinogenic activities of organic isothiocyanates: chemistry and mechanisms. | Semantic Scholar [semanticscholar.org]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. Anticarcinogenic activities of organic isothiocyanates: chemistry and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scielo.br [scielo.br]
- 25. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 26. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. ijprajournal.com [ijprajournal.com]
- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Biological Activity of Thiocyanate-Containing Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocyanate-containing compounds, characterized by the presence of the SCN functional group, represent a diverse class of molecules with a broad spectrum of biological activities.[1][2] Found in nature and also accessible through synthetic chemistry, these compounds have garnered significant interest in the fields of medicinal chemistry and drug development.[3][4] Their utility spans from key synthetic intermediates to potent bioactive agents with demonstrated antimicrobial, anticancer, and anti-inflammatory properties.[1][5][6] This technical guide provides an in-depth overview of the core biological activities of thiocyanate-containing compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.
I. Biological Activities of Thiocyanate-Containing Compounds
The biological effects of thiocyanate-containing compounds are diverse, with significant potential for therapeutic applications. This section summarizes the key activities and provides quantitative data for selected compounds.
Antimicrobial and Antifungal Activity
A number of organic thiocyanates and their isomers, isothiocyanates, have demonstrated notable efficacy against a range of microbial pathogens, including drug-resistant strains.[6][7]
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Thiocyanate-Containing Compounds
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Sulforaphane | Helicobacter pylori (clarithromycin and metronidazole resistant) | 2 (median) | [3] |
| Benzyl isothiocyanate | Escherichia coli (Wild Type) | 70 | [3] |
| Allyl isothiocyanate | Pseudomonas aeruginosa ATCC 10145 | 100 | [3] |
| Phenethyl isothiocyanate | Pseudomonas aeruginosa ATCC 10145 | 100 | [3] |
| Methyl (Z)-3-(2,4-dichlorophenyl)-2-(thiocyanomethyl)-2-propenoate | Staphylococcus aureus (MRSA) | Comparable to Imipenem | [6] |
| 4-chloro-substituted thiocyanate | Mycobacterium tuberculosis H37Rv | Not specified | [8] |
| Chloro derivatives 2k and 2m | Candida albicans | 6-25 µM | [8] |
Anticancer Activity
Isothiocyanates, in particular, have been extensively studied for their cancer chemopreventive and therapeutic properties.[9][10] Their mechanisms of action are multifaceted, including the induction of apoptosis, inhibition of cell cycle progression, and modulation of carcinogen metabolism.[9]
Table 2: IC50 Values of Selected Isothiocyanates Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Sulforaphane | Human colon carcinoma (HT29) | 15 | |
| Phenethyl isothiocyanate | Non-small cell lung cancer (H1299) | 17.6 | [10] |
| Phenethyl isothiocyanate | Non-small cell lung cancer (H226) | 15.2 | [10] |
| Benzyl isothiocyanate | Pancreatic cancer cells | 10 | [11] |
| Tetrahydrofurfuryl isothiocyanate, Methyl-3-isothiocyanatopropionate, 3-morpholinopropyl isothiocyanate, 3,4-methyelendioxybenzyl isothiocyanate | (NF-κB inhibition) | Stronger than PEITC | [12] |
Anti-inflammatory Activity
Certain thiocyanate-containing compounds exhibit potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[13] For instance, sulforaphane has been shown to downregulate the expression of pro-inflammatory cytokines and enzymes like COX-2.[13]
Enzyme Inhibition
Thiocyanate-containing molecules have also been identified as inhibitors of various enzymes, highlighting their potential for treating a range of diseases.
Table 3: Enzyme Inhibitory Activity of Selected Thiocyanate-Containing Compounds
| Compound/Class | Target Enzyme | IC50/Inhibition | Reference |
| 2-Methoxyphenyl ITC | Acetylcholinesterase | 0.57 mM | [9][14] |
| 3-Methoxyphenyl ITC | Butyrylcholinesterase | 49.2% at 1.14 mM | [9][14] |
| Phenyl isothiocyanate, 3-methoxyphenyl isothiocyanate | Human COX-2 | ~99% inhibition at 50 µM | [9] |
| Isothiocyanate-containing sulfonamides | Carbonic Anhydrase | Potent, covalent inhibition | [11] |
| Heterocyclic thiocyanates (E1-E3) | Human Carbonic Anhydrase I | Ki: 4.08 - 15.04 µM | [5] |
| Heterocyclic thiocyanates (E1-E3) | Human Carbonic Anhydrase II | Ki: 12.51 - 24.37 µM | [5] |
| Heterocyclic thiocyanates (E1-E3) | Acetylcholinesterase | Ki: 52.07 - 81.21 µM | [5] |
| Heterocyclic thiocyanates (E1-E3) | α-glycosidase | Ki: 1076.38 - 1287.55 µM | [5] |
II. Mechanisms of Action
The diverse biological activities of thiocyanate-containing compounds stem from their ability to interact with and modulate various cellular signaling pathways. Two of the most well-characterized pathways are the NF-κB and the Keap1-Nrf2 signaling pathways.
Modulation of the NF-κB Signaling Pathway
The transcription factor NF-κB is a critical regulator of inflammatory responses, cell survival, and proliferation.[1] The activation of NF-κB is implicated in the pathogenesis of various inflammatory diseases and cancers.[1][15] Several isothiocyanates have been shown to suppress the NF-κB signaling pathway.[1][12] They can inhibit the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This prevents the nuclear translocation of the active p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as iNOS, COX-2, TNF-α, IL-1β, and IL-6.[1][12]
Caption: Inhibition of the NF-κB signaling pathway by thiocyanate compounds.
Activation of the Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative and electrophilic stress.[16][17] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its degradation.[10][16] Electrophilic compounds, including many isothiocyanates, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[16] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes.[17]
Caption: Activation of the Keap1-Nrf2 pathway by thiocyanate compounds.
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of thiocyanate-containing compounds.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][8][18]
Materials:
-
96-well microplates
-
Cancer cell lines (e.g., HT29, H1299, H226)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Thiocyanate-containing test compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiocyanate-containing compounds in culture medium. After the 24-hour incubation, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Susceptibility: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][19][20]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Thiocyanate-containing test compounds
-
Sterile saline or PBS
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Inoculum Preparation: Culture the microbial strain overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth medium to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a stock solution of the thiocyanate compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of the 96-well plate. The final volume in each well should be 50 µL or 100 µL.
-
Inoculation: Add an equal volume of the prepared inoculum to each well containing the diluted compound, as well as to a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
IV. Synthesis of Bioactive Thiocyanate-Containing Compounds
The synthesis of novel thiocyanate-containing compounds is a crucial aspect of drug discovery in this area.[2][21] This section outlines the synthesis of two classes of bioactive thiocyanates.
Synthesis of C5-Quinoline-Substituted Thiocyanates
Quinoline moieties are present in numerous bioactive molecules.[18][22][23] The synthesis of C5-quinoline-substituted thiocyanates can be achieved through a copper-catalyzed reaction.[21]
Reaction Scheme: A general protocol involves the reaction of a C5-substituted quinoline with potassium thiocyanate (KSCN) as the thiocyanation reagent, in the presence of a catalytic amount of copper(I) chloride (CuCl) and potassium persulfate (K2S2O8) as an oxidant.[21]
Caption: Synthesis of C5-quinoline-substituted thiocyanates.
Visible-Light-Promoted Trifluoromethyl-Thiocyanation of Alkenes
The introduction of a trifluoromethyl group can significantly enhance the biological activity of a molecule.[9][16][24] A green and efficient method for the trifluoromethyl-thiocyanation of alkenes utilizes visible light.[9][24]
Reaction Scheme: This protocol involves the reaction of an alkene with a trifluoromethyl source (e.g., Umemoto reagent II) and ammonium thiocyanate (NH4SCN) under irradiation with a blue LED (450 nm) in a suitable solvent like acetonitrile at room temperature.[9][24]
Caption: Visible-light-promoted trifluoromethyl-thiocyanation of alkenes.
V. Pharmacokinetics of Bioactive Thiocyanates
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of thiocyanate-containing compounds is critical for their development as therapeutic agents.
Benzyl Isothiocyanate (BITC)
After oral administration in humans, benzyl isothiocyanate is rapidly metabolized and excreted.[14] The major metabolite identified in urine is N-acetyl-S-(N-benzylthiocarbamoyl)-L-cysteine.[14] Approximately 54% of the administered dose is excreted via the renal route as this metabolite, with peak concentrations appearing 2-6 hours after ingestion and excretion being largely complete within 10-12 hours.[14] In rats and dogs, after oral dosing with the cysteine conjugate of [14C]benzyl isothiocyanate, the majority of the radioactivity is excreted in the urine (92.4% in rats and 86.3% in dogs over 3 days).[10] The major urinary metabolite in rats is the corresponding mercapturic acid, while in dogs, it is hippuric acid.[10]
Sulforaphane
The bioavailability of sulforaphane is dependent on its precursor, glucoraphanin, and the presence of the enzyme myrosinase, which converts glucoraphanin to sulforaphane.[25] This conversion can occur via myrosinase present in the food source or by the gut microbiota.[25] Once absorbed, sulforaphane is rapidly conjugated with glutathione and its metabolites are primarily excreted in the urine as dithiocarbamates.[25] Studies in humans have shown that the percentage of sulforaphane excreted in the urine within 24 hours relative to the amount of glucoraphanin consumed can vary significantly among individuals, ranging from 2% to 15%.[4]
VI. Conclusion
Thiocyanate-containing compounds represent a promising and versatile class of molecules with a wide array of biological activities that are of significant interest to the pharmaceutical and life sciences industries. Their demonstrated antimicrobial, anticancer, and anti-inflammatory properties, coupled with their ability to modulate key cellular signaling pathways such as NF-κB and Keap1-Nrf2, underscore their therapeutic potential. Continued research into the synthesis of novel thiocyanate derivatives, along with detailed investigations into their mechanisms of action and pharmacokinetic profiles, will be crucial in translating the potential of these compounds into new and effective therapeutic agents. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities and opportunities within this exciting field of study.
References
- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylative and Pentafluoroethylative Heterofunctionalization (C–O, C–S, and C–N) of Alkenes Using Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. researchgate.net [researchgate.net]
- 10. The metabolism of benzyl isothiocyanate and its cysteine conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jsr.org [jsr.org]
- 14. Studies on the metabolism and excretion of benzyl isothiocyanate in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 16. Visible light-driven fluoroalkylthiocyanation of alkenes via electron donor–acceptor complexes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pro-inflammatory activity in rats of thiocyanate, a metabolite of the hydrocyanic acid inhaled from tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 24. Visible-light-promoted photocatalyst- and additive-free intermolecular trifluoromethyl-thio(seleno)cyanation of alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
The 5-Fluoropentyl Chain: A Key Modulator of Molecular Interactions in Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a 5-fluoropentyl chain is a common chemical modification in modern drug design, particularly in the development of synthetic cannabinoid receptor agonists. This structural alteration significantly influences a molecule's pharmacokinetic and pharmacodynamic properties, primarily by modulating its metabolic stability and receptor binding affinity. This technical guide provides a comprehensive overview of the role of the 5-fluoropentyl chain in molecular interactions, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Enhanced Metabolic Stability through Fluorination
The substitution of a terminal hydrogen with a fluorine atom on the pentyl chain profoundly impacts the metabolic fate of a compound. Fluorine's high electronegativity makes the C-F bond significantly stronger than a C-H bond, rendering it more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I metabolism.[1][2] This increased metabolic stability often leads to a longer plasma half-life and enhanced bioavailability of the parent compound.
Common Metabolic Pathways
Despite the increased stability of the C-F bond, molecules containing a 5-fluoropentyl chain still undergo extensive metabolism. The primary metabolic pathways include:
-
Hydroxylation: The most common metabolic transformation involves hydroxylation at various positions of the pentyl chain, often at the ω-1 position.[3][4]
-
Oxidative Defluorination: This process leads to the formation of a 5-hydroxypentyl metabolite, which can be further oxidized to a pentanoic acid derivative.[4] This is a critical pathway to consider, as it can produce metabolites that are also pharmacologically active.
-
Glucuronidation: Following Phase I metabolism, the hydroxylated metabolites can undergo Phase II conjugation with glucuronic acid to facilitate excretion.[3]
Quantitative Analysis of Metabolic Stability
The metabolic stability of a compound is typically assessed through in vitro assays using human liver microsomes (HLM) or hepatocytes. The intrinsic clearance (CLint) and half-life (t1/2) are key parameters determined from these assays.
| Compound | In Vitro System | Intrinsic Clearance (CLint) (mL/min/kg) | Half-life (t1/2) (min) | Reference |
| (S)-5F-AMB-PINACA | pHLM | 17.79 ± 0.20 | - | [5] |
| (S)-5F-AMB-PINACA | pHHeps | 18.25 ± 0.12 | - | [5] |
| AMB | HLM | - | 1.1 ± 0.1 | [1] |
| 5F-AMB | HLM | - | 1.0 ± 0.2 | [1] |
pHLM: pooled human liver microsomes; pHHeps: pooled cryopreserved human hepatocytes
Modulation of Receptor Binding Affinity
The 5-fluoropentyl chain also plays a crucial role in the interaction of a ligand with its biological target. The presence of fluorine can alter the electronic properties of the pentyl chain, potentially influencing its binding orientation and interactions within the receptor's binding pocket.
Impact on Cannabinoid Receptor Affinity
In the context of synthetic cannabinoids, the addition of a 5-fluoropentyl chain has been shown to modulate binding affinity for both the CB1 and CB2 receptors. While the effects can be compound-specific, fluorination often leads to an increase in binding affinity, particularly for the CB1 receptor.[6]
The Role of Halogen Bonding
One potential mechanism through which the 5-fluoropentyl chain can enhance receptor binding is through the formation of halogen bonds. A halogen bond is a non-covalent interaction between a halogen atom (in this case, fluorine) and a Lewis base, such as an oxygen or nitrogen atom on an amino acid residue within the binding pocket.[7][8][9] While fluorine is the weakest of the halogens in forming such bonds, its strategic placement can still contribute to the overall binding energy.[10]
Quantitative Receptor Binding Data
The binding affinity of ligands for their receptors is quantified by the inhibition constant (Ki) and the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
| Compound | Receptor | Ki (nM) | EC50 (nM) | IC50 (nM) | Reference |
| 5F-ADB-PINACA | CB1 | - | - | - | [11] |
| 5F-AB-PINACA | CB1 | - | - | - | [6] |
| PX-1 | CB1 | >10,000 | 1259 | - | [6] |
| PX-2 | CB1 | >10,000 | >10,000 | - | [6] |
| NNL-1 | CB1 | 3.5 | 0.24 | - | [6] |
| 5F-MDMB-PICA | CB1 | - | - | 2 | [12] |
| 5-hydroxypentyl metabolite of APICA | CB1 | - | 787 | - | [11] |
| 5-hydroxypentyl metabolite of APICA | CB2 | - | 291 | - | [11] |
Pharmacokinetic Profile
The combined effects of increased metabolic stability and altered receptor affinity due to the 5-fluoropentyl chain result in a distinct in vivo pharmacokinetic and pharmacodynamic profile.
In Vivo Studies
Animal studies provide valuable insights into the in vivo behavior of compounds with a 5-fluoropentyl chain. For instance, a study on 5F-MDMB-PICA in rats revealed a plasma half-life ranging from 400 to 1000 minutes.[12]
| Compound | Animal Model | Dose | Cmax (ng/mL) | t1/2 (min) | Reference |
| 5F-MDMB-PICA | Rat | 0.1 mg/kg | 1.72 | ~400-1000 | [12] |
| 5F-MDMB-PICA | Rat | 0.3 mg/kg | 6.20 | ~400-1000 | [12] |
| CUMYL-PICA | Rat | 3 mg/kg | - | >24 h (detectable) | [3] |
| 5F-CUMYL-PICA | Rat | 3 mg/kg | - | >24 h (detectable) | [3] |
Experimental Protocols
In Vitro Microsomal Stability Assay
This assay is crucial for determining the metabolic stability of a compound.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing HLM, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the test compound to the pre-warmed incubation mixture.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).[13][14][15][16][17]
Cannabinoid Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for cannabinoid receptors.
Materials:
-
Cell membranes expressing the cannabinoid receptor of interest (e.g., CB1 or CB2)
-
Radioligand (e.g., [3H]CP-55,940)
-
Test compound
-
Assay buffer (e.g., Tris-HCl with BSA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[18][19][20][21]
Visualizations
Caption: A typical experimental workflow for characterizing a molecule containing a 5-fluoropentyl chain.
Caption: A simplified diagram of the CB1 receptor signaling cascade upon activation by a synthetic cannabinoid agonist.
Conclusion
The incorporation of a 5-fluoropentyl chain is a powerful strategy in drug design to enhance metabolic stability and modulate receptor interactions. A thorough understanding of its influence on a molecule's ADME (absorption, distribution, metabolism, and excretion) and pharmacodynamic properties is essential for the successful development of novel therapeutics. The experimental protocols and data presented in this guide provide a framework for researchers to systematically evaluate the role of this important structural motif. Further investigation into the specific molecular interactions, such as halogen bonding, will continue to refine our ability to rationally design drugs with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Defining Steric Requirements at CB1 and CB2 Cannabinoid Receptors Using Synthetic Cannabinoid Receptor Agonists 5F-AB-PINACA, 5F-ADB-PINACA, PX-1, PX-2, NNL-1, and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Halogen bonding (X-bonding): A biological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Relationships between hydrogen bonds and halogen bonds in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Pharmacological Profiling of the Metabolites of Synthetic Cannabinoid Drugs APICA, STS-135, ADB-PINACA, and 5F-ADB-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and pharmacodynamics of the synthetic cannabinoid, 5F-MDMB-PICA, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. researchgate.net [researchgate.net]
- 17. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. egrove.olemiss.edu [egrove.olemiss.edu]
- 19. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. giffordbioscience.com [giffordbioscience.com]
The Emergence of 5-Fluoropentyl Thiocyanate in Organic Synthesis: A Technical Guide
For Immediate Release
Organic thiocyanates are valued for their role as precursors to a variety of sulfur-containing functional groups.[1][2] The introduction of a fluorine atom into the alkyl chain, as in 5-fluoropentyl thiocyanate, can significantly alter the molecule's lipophilicity, metabolic stability, and binding interactions, making it an attractive synthon for the development of novel pharmaceuticals and agrochemicals. The 5-fluoropentyl moiety, for instance, is found in a number of synthetic cannabinoids, highlighting the interest in this particular functional group in medicinal chemistry.[3][4]
Plausible Synthesis and Experimental Protocol
The synthesis of this compound can be logically achieved through a nucleophilic substitution reaction, a cornerstone of organic chemistry.[1] A plausible and efficient method involves the reaction of a 5-fluoropentyl halide, such as 1-bromo-5-fluoropentane, with a thiocyanate salt. 1-bromo-5-fluoropentane is a known compound with established synthetic routes.[5]
Below is a detailed, representative experimental protocol for the synthesis of this compound, based on established procedures for analogous alkyl thiocyanates.
Table 1: Experimental Protocol for the Synthesis of this compound
| Parameter | Value/Description |
| Reactants | 1-bromo-5-fluoropentane, Sodium thiocyanate (NaSCN) |
| Solvent | Acetone or Ethanol |
| Stoichiometry | 1.0 equivalent of 1-bromo-5-fluoropentane, 1.2 equivalents of NaSCN |
| Temperature | Reflux (typically 56-78 °C) |
| Reaction Time | 4-8 hours (monitored by TLC or GC-MS) |
| Work-up | 1. Cool the reaction mixture to room temperature. 2. Filter to remove the precipitated sodium bromide. 3. Evaporate the solvent under reduced pressure. 4. Dissolve the residue in a water-immiscible organic solvent (e.g., diethyl ether). 5. Wash with water and brine. 6. Dry the organic layer over anhydrous sodium sulfate. 7. Concentrate under reduced pressure to yield the crude product. |
| Purification | Distillation under reduced pressure or column chromatography on silica gel. |
| Expected Yield | 70-90% (based on analogous reactions) |
Characterization Data (Predicted)
Due to the limited availability of specific experimental data for this compound, the following characterization data is predicted based on the analysis of similar compounds, including other alkyl thiocyanates and molecules containing the 5-fluoropentyl group.[3][6][7][8]
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (CDCl₃) | δ 4.51 (dt, J = 47.5, 6.0 Hz, 2H, -CH₂F), 3.01 (t, J = 7.0 Hz, 2H, -CH₂SCN), 1.85-1.75 (m, 4H, -CH₂CH₂CH₂-), 1.65-1.55 (m, 2H, -CH₂CH₂F) |
| ¹³C NMR (CDCl₃) | δ 113.5 (-SCN), 83.5 (d, J = 164.5 Hz, -CH₂F), 33.0 (-CH₂SCN), 30.0 (d, J = 19.5 Hz, -CH₂CH₂F), 28.5 (-CH₂CH₂SCN), 23.0 (d, J = 5.5 Hz, -CH₂CH₂CH₂F) |
| IR (Infrared) | ν ~2155 cm⁻¹ (C≡N stretch, strong and sharp), ~2940-2860 cm⁻¹ (C-H stretch), ~1050 cm⁻¹ (C-F stretch) |
| Mass Spectrometry (EI) | M⁺˙ at m/z = 147. Possible fragments: [M-SCN]⁺, [M-F]⁺, [CH₂F]⁺ |
Experimental and Logical Workflow Diagrams
To visually represent the synthesis and characterization process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthetic workflow for this compound.
Caption: Characterization workflow for structure confirmation.
Conclusion
While the dedicated historical documentation for this compound is not extensive, its synthesis and properties can be reliably inferred from established chemical principles and the study of analogous compounds. As a fluorinated building block, it holds potential for the development of new molecules with tailored properties for applications in drug discovery and materials science. This guide provides a foundational understanding for researchers and scientists interested in exploring the utility of this and other related fluorinated thiocyanates in their synthetic endeavors.
References
- 1. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 2. recent-advances-in-the-chemistry-of-organic-thiocyanates - Ask this paper | Bohrium [bohrium.com]
- 3. Identification and characterization of novel synthetic cannabinoid ethyl-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate (5F-EDMB-PICA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Bromo-5-fluoropentane synthesis - chemicalbook [chemicalbook.com]
- 6. Methyl thiocyanate(556-64-9) 13C NMR [m.chemicalbook.com]
- 7. Ammonium thiocyanate(1762-95-4) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
Alkyl Thiocyanates: A Comprehensive Technical Review for Drug Discovery and Development
October 2025
Abstract
Alkyl thiocyanates represent a versatile and increasingly important class of organosulfur compounds with significant potential in medicinal chemistry and drug development. Their unique chemical reactivity and diverse biological activities, ranging from anticancer to antimicrobial properties, have garnered considerable interest within the scientific community. This technical whitepaper provides an in-depth review of the current literature on alkyl thiocyanates, focusing on their synthesis, chemical transformations, and biological applications. We present a detailed overview of key synthetic methodologies, including classical nucleophilic substitution reactions and modern transition-metal-catalyzed C-H functionalization approaches. The biological activities of alkyl thiocyanates and their isomeric isothiocyanates are discussed, with a particular emphasis on their anticancer mechanisms, including the modulation of critical signaling pathways. This review aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing the necessary foundational knowledge to facilitate further exploration and exploitation of alkyl thiocyanates in the quest for novel therapeutics.
Introduction
Organic thiocyanates (R-SCN) are characterized by the presence of a thiocyanate functional group, which imparts a unique chemical reactivity that makes them valuable intermediates in organic synthesis.[1][2] They can be readily transformed into a variety of other sulfur-containing functionalities, such as thiols, thioethers, and isothiocyanates, the latter of which are well-known for their potent biological activities.[2][3] The thiocyanate moiety itself is found in a number of bioactive natural products and synthetic molecules, exhibiting a broad spectrum of biological effects, including antibacterial, antifungal, and anticancer properties.[3][4] This dual role as a versatile synthetic building block and a pharmacologically active scaffold has positioned alkyl thiocyanates as a promising area of research for the development of new therapeutic agents. This guide will delve into the core aspects of alkyl thiocyanate chemistry and biology, providing a technical foundation for researchers in the field.
Synthesis of Alkyl Thiocyanates
The synthesis of alkyl thiocyanates can be broadly categorized into two main approaches: nucleophilic substitution reactions and direct C-H functionalization.
Nucleophilic Substitution Methods
The most traditional and widely employed method for the synthesis of alkyl thiocyanates involves the nucleophilic substitution of an alkyl halide or sulfonate with a thiocyanate salt, typically potassium or sodium thiocyanate.[3]
Table 1: Synthesis of Alkyl Thiocyanates via Nucleophilic Substitution
| Entry | Alkyl Halide/Sulfonate | Thiocyanate Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | n-Butyl bromide | KSCN | Ethanol | Reflux | 85 | [5] |
| 2 | Benzyl chloride | NaSCN | Acetone | 50 | 92 | [3] |
| 3 | Isopropyl tosylate | NH4SCN | DMF | 80 | 78 | [3] |
| 4 | Allyl bromide | KSCN | Acetonitrile | RT | 95 | [2] |
Note: This table is a representative summary. Yields can vary significantly based on the specific substrate, reaction conditions, and purity of reagents.
-
To a solution of n-butyl bromide (10.0 g, 73.0 mmol) in 100 mL of ethanol in a 250 mL round-bottom flask is added potassium thiocyanate (8.5 g, 87.6 mmol).
-
The reaction mixture is heated to reflux with stirring for 4 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether (100 mL) and water (100 mL).
-
The organic layer is separated, washed with brine (50 mL), and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated to afford n-butyl thiocyanate as a colorless oil. Further purification can be achieved by distillation.
Copper-Catalyzed C-H Thiocyanation
Recent advances in organic synthesis have led to the development of methods for the direct thiocyanation of C-H bonds, offering a more atom-economical and efficient route to alkyl thiocyanates. Copper-catalyzed reactions have emerged as a particularly powerful tool in this regard.[2][6][7]
Table 2: Copper-Catalyzed Benzylic C-H Bond Thiocyanation
| Entry | Substrate | Copper Catalyst | Ligand | Thiocyanate Source | Oxidant | Yield (%) | Reference |
| 1 | Toluene | CuOAc | Bipyridine | TMSNCS | NFSI | 75 | [6][7] |
| 2 | Ethylbenzene | CuCl | Phenanthroline | KSCN | K2S2O8 | 68 | [2] |
| 3 | Indane | Cu(OTf)2 | None | NH4SCN | Di-tert-butyl peroxide | 82 | [2] |
Note: This table presents selected examples. The efficiency of the reaction is highly dependent on the choice of catalyst, ligand, oxidant, and reaction conditions.
-
In a glovebox, a solution of CuOAc (0.01 mmol, 2 mol%) and a bipyridine ligand (0.012 mmol, 2.4 mol%) in 1,2-dichloroethane (DCE) (2.0 mL) is stirred in a sealed tube for 30 minutes.[2]
-
To this solution are added toluene (0.5 mmol, 1.0 equiv), (trimethylsilyl)isothiocyanate (TMSNCS) (0.75 mmol, 1.5 equiv), and N-fluorobenzenesulfonimide (NFSI) (0.75 mmol, 1.5 equiv).[2]
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to yield the corresponding benzyl thiocyanate.
Figure 1. Experimental workflow for copper-catalyzed C-H thiocyanation.
Chemical Transformations of Alkyl Thiocyanates
A key feature of alkyl thiocyanates is their ability to serve as precursors to a wide range of other sulfur-containing compounds. One of the most significant transformations is their isomerization to the more thermodynamically stable isothiocyanates (R-NCS). This rearrangement can often be facilitated by heat or Lewis acids.
Figure 2. Isomerization of alkyl thiocyanates to isothiocyanates.
Biological Activity and Mechanisms of Action
While research into the specific biological activities of alkyl thiocyanates is ongoing, much of the current understanding is derived from studies on their isothiocyanate isomers, which are well-documented for their potent anticancer properties.[4] It is important to note that alkyl thiocyanates can act as prodrugs, converting to isothiocyanates in vivo.
Anticancer Activity
Isothiocyanates, such as sulforaphane found in broccoli, have been extensively studied for their ability to inhibit cancer cell growth and induce apoptosis (programmed cell death).[4]
Table 3: Reported IC50 Values for Isothiocyanates in Cancer Cell Lines
| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |
| Sulforaphane | PC-3 (Prostate) | 15 | [8] |
| Sulforaphane | DU145 (Prostate) | 14 | [8] |
| Allyl isothiocyanate | MCF-7 (Breast) | 8.5 | [9] |
| Allyl isothiocyanate | MDA-MB-231 (Breast) | 12.3 | [9] |
| Benzyl isothiocyanate | A549 (Lung) | 5.2 | [10] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary between studies and experimental conditions.
Signaling Pathways in Cancer
Isothiocyanates exert their anticancer effects by modulating multiple signaling pathways that are often dysregulated in cancer.[4][11] One of the key mechanisms is the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Figure 3. Simplified signaling pathway of isothiocyanate-induced apoptosis.
Spectroscopic Characterization
The characterization of alkyl thiocyanates is routinely performed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: A sharp and intense absorption band corresponding to the C≡N stretch is typically observed in the range of 2140-2160 cm⁻¹.[12][13] The C-S stretch appears in the region of 600-700 cm⁻¹.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the protons on the carbon adjacent to the thiocyanate group are typically deshielded and appear at a chemical shift that is dependent on the overall structure of the alkyl chain. In ¹³C NMR, the carbon of the thiocyanate group (SCN) resonates in the range of 110-115 ppm.
-
Mass Spectrometry (MS): The molecular ion peak is typically observed, and fragmentation patterns can provide information about the structure of the alkyl group.
Conclusion and Future Directions
Alkyl thiocyanates are a class of compounds with significant untapped potential in drug discovery. Their versatile chemistry allows for the synthesis of a diverse range of derivatives, and their biological activity, both intrinsic and through their conversion to isothiocyanates, makes them attractive candidates for further investigation. Future research should focus on the synthesis and biological evaluation of novel alkyl thiocyanate libraries to establish clear structure-activity relationships. A deeper understanding of their specific molecular targets and mechanisms of action will be crucial for their development as therapeutic agents. The continued development of efficient and selective synthetic methods will undoubtedly accelerate the exploration of this promising class of molecules.
References
- 1. US2572564A - Preparation of alkyl thiocyanates - Google Patents [patents.google.com]
- 2. Advancements in copper-catalyzed thiocyanation: an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. researchgate.net [researchgate.net]
- 9. Allyl Isothiocyanate Induces Cell Toxicity by Multiple Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Fundamental Reaction Mechanisms of Thiocyanates for Researchers and Drug Development Professionals
Introduction: Organic thiocyanates (R-SCN) and their isomers, isothiocyanates (R-NCS), are versatile functional groups with significant applications in organic synthesis and drug development.[1][2][3] Their unique reactivity allows for the facile introduction of sulfur-containing moieties and the construction of diverse molecular scaffolds, making them valuable intermediates in the synthesis of pharmaceuticals and biologically active compounds.[4][5][6] This guide provides an in-depth exploration of the core reaction mechanisms involving thiocyanates, tailored for researchers, scientists, and professionals in the field of drug development.
Nucleophilic Substitution Reactions
One of the most common methods for the synthesis of alkyl thiocyanates involves the nucleophilic substitution of an alkyl halide with a thiocyanate salt, typically sodium or potassium thiocyanate.[1] This reaction generally proceeds via an SN2 mechanism, where the ambident thiocyanate nucleophile can attack through either the sulfur or the nitrogen atom.
The regioselectivity of the attack is influenced by several factors, including the nature of the alkyl halide, the solvent, and the counter-ion of the thiocyanate salt. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a soft nucleophile and preferentially attacks softer electrophiles, such as the sp3-hybridized carbon of an alkyl halide. The nitrogen atom, being harder, has a greater affinity for harder electrophiles. In general, primary and secondary alkyl halides favor the formation of alkyl thiocyanates (S-attack).[1] However, for substrates that can form stable carbocations (e.g., benzylic or allylic halides), the formation of isothiocyanates (N-attack) can become a competing pathway, particularly under conditions that favor an SN1 mechanism.[1]
Quantitative Data for Nucleophilic Substitution
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isopropyl bromide | NaSCN | Ethanol | Reflux | - | - | [1] |
| Alkyl halides/tosylates | KSCN | Water | Microwave | - | High | [7] |
| Alcohols | NH4SCN, PPh3, DEAD | - | - | - | High | [7] |
Experimental Protocol: Synthesis of Isopropyl Thiocyanate[1]
-
Materials: Isopropyl bromide, sodium thiocyanate, absolute ethanol.
-
Procedure: a. Dissolve sodium thiocyanate in boiling absolute ethanol. b. Add isopropyl bromide dropwise to the boiling solution. c. Maintain the mixture at reflux for the appropriate reaction time (monitoring by TLC). d. After completion, cool the reaction mixture to room temperature. e. Filter the mixture to remove the sodium bromide precipitate. f. Evaporate the solvent from the filtrate under reduced pressure. g. Purify the crude isopropyl thiocyanate by distillation.
Electrophilic Thiocyanation of Aromatic Compounds
Aryl thiocyanates are commonly synthesized through the electrophilic substitution of an activated aromatic ring.[4] This can be achieved using a variety of thiocyanating agents. A traditional method is the Sandmeyer reaction, which involves the reaction of a diazonium salt with a copper(I) thiocyanate.[1]
More direct methods involve the use of a thiocyanating agent, such as thiocyanogen ((SCN)2), which can be generated in situ, or other reagents that can deliver an electrophilic "SCN+" equivalent.[4][8] The reaction proceeds via a typical electrophilic aromatic substitution mechanism, involving the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity. The regioselectivity is governed by the directing effects of the substituents on the aromatic ring.
References
- 1. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 2. recent-advances-in-the-chemistry-of-organic-thiocyanates - Ask this paper | Bohrium [bohrium.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Metal-Free Regioselective Thiocyanation of (Hetero) Aromatic C-H Bonds using Ammonium Thiocyanate: An Overview [jchemlett.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in radical thiocyanation cyclization or spirocyclization reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
- 8. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Fluoropentyl Thiocyanate from 1-Bromo-5-fluoropentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis, purification, and characterization of 5-fluoropentyl thiocyanate from 1-bromo-5-fluoropentane. This procedure is a valuable tool for researchers requiring this versatile building block for the introduction of a fluorinated alkyl chain and a reactive thiocyanate group in the development of novel chemical entities.
The synthesis is based on a nucleophilic substitution reaction (SN2) where the bromide in 1-bromo-5-fluoropentane is displaced by the thiocyanate anion.[1] This method is a common and effective way to produce alkyl thiocyanates.[1]
Reaction Scheme
Caption: Synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1-Bromo-5-fluoropentane | C₅H₁₀BrF | 169.04 | 161-163 | 1.36 |
| Potassium Thiocyanate | KSCN | 97.18 | - | 1.89 |
| This compound | C₆H₁₀FNS | 147.22 | (Predicted) ~190-200 | (Predicted) ~1.1 |
Table 2: Typical Reaction Parameters and Expected Results
| Parameter | Value |
| Reactant Ratios | |
| 1-Bromo-5-fluoropentane | 1.0 eq |
| Potassium Thiocyanate | 1.2 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 6-12 hours |
| Purification | |
| Method | Flash Column Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent | Hexane/Ethyl Acetate Gradient |
| Expected Yield | 75-85% |
Experimental Protocols
Materials and Equipment
-
1-Bromo-5-fluoropentane (≥98%)
-
Potassium thiocyanate (≥99%)
-
Anhydrous ethanol (200 proof)
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (230-400 mesh)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
Synthesis of this compound
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium thiocyanate (1.2 eq).
-
Add anhydrous ethanol (50 mL) to the flask and stir the suspension.
-
Add 1-bromo-5-fluoropentane (1.0 eq) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Separate the organic layer, and wash it with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield this compound as a colorless oil.
Characterization
The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the thiocyanate group (S-C≡N) is expected in the range of 2150-2160 cm⁻¹.
¹H NMR Spectroscopy (400 MHz, CDCl₃):
-
δ 4.49 (dt, J = 47.5, 6.0 Hz, 2H, -CH₂F) : The triplet is further split into a doublet by the fluorine atom.
-
δ 3.01 (t, J = 7.0 Hz, 2H, -CH₂SCN) : The triplet is due to coupling with the adjacent methylene protons.
-
δ 1.95-1.85 (m, 2H, -CH₂CH₂SCN)
-
δ 1.80-1.70 (m, 2H, -CH₂CH₂F)
-
δ 1.65-1.55 (m, 2H, -CH₂CH₂CH₂-)
¹³C NMR Spectroscopy (100 MHz, CDCl₃):
-
δ 111.8 (s, -SCN)
-
δ 83.5 (d, J = 164.0 Hz, -CH₂F)
-
δ 33.2 (s, -CH₂SCN)
-
δ 30.0 (d, J = 19.0 Hz, -CH₂CH₂F)
-
δ 28.5 (s, -CH₂CH₂SCN)
-
δ 22.0 (d, J = 5.0 Hz, -CH₂CH₂CH₂-)
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Characterization Data
Caption: Logic for structure confirmation.
References
Application Notes and Protocols for Nucleophilic Substitution with Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic substitution reactions involving the thiocyanate ion (SCN⁻) are fundamental transformations in organic synthesis, providing a versatile pathway to introduce the thiocyanate functional group into a wide range of molecules. This functional group is a valuable precursor for the synthesis of various sulfur-containing compounds, including thiols, isothiocyanates, and thiocarbamates, which are of significant interest in medicinal chemistry and materials science. The thiocyanate ion is an ambident nucleophile, meaning it can attack electrophiles through either the sulfur or the nitrogen atom, leading to the formation of thiocyanates (R-SCN) or isothiocyanates (R-NCS), respectively.[1] The regioselectivity of this reaction is highly dependent on the reaction mechanism (Sₙ1 or Sₙ2), the nature of the substrate, the leaving group, and the solvent system employed.[2] Understanding and controlling these factors is crucial for achieving desired product outcomes.
These application notes provide detailed protocols and quantitative data for the nucleophilic substitution of alkyl halides with thiocyanate salts, offering a comprehensive guide for researchers in organic synthesis and drug development.
Reaction Mechanism and Stereochemistry
The nucleophilic substitution of alkyl halides with the thiocyanate ion can proceed through two primary mechanisms: Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular).
Sₙ2 Mechanism: This is a one-step concerted process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry at the chiral center.[3] This mechanism is favored by primary and secondary alkyl halides due to lower steric hindrance.[4] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[5] In Sₙ2 reactions, the "softer" sulfur atom of the thiocyanate ion is the preferred site of attack, leading predominantly to the formation of alkyl thiocyanates (R-SCN).[6]
Sₙ1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the departure of the leaving group.[7] This mechanism is favored by tertiary alkyl halides, which can form stable carbocations.[8] The planar carbocation can be attacked by the nucleophile from either face, resulting in a racemic or nearly racemic mixture of products.[7] In Sₙ1 reactions, the more electronegative nitrogen atom of the thiocyanate ion can compete with the sulfur atom for attack on the "hard" carbocation, potentially leading to a mixture of thiocyanate and isothiocyanate products.[2]
Factors Influencing the Reaction
Several factors significantly influence the outcome of nucleophilic substitution reactions with thiocyanate:
-
Substrate Structure: The structure of the alkyl halide is a primary determinant of the reaction mechanism.
-
Primary alkyl halides strongly favor the Sₙ2 mechanism due to minimal steric hindrance.[4][9]
-
Secondary alkyl halides can undergo both Sₙ1 and Sₙ2 reactions, and the predominant pathway is influenced by the solvent and the nucleophile's strength.[1][10]
-
Tertiary alkyl halides primarily react via the Sₙ1 mechanism due to the stability of the tertiary carbocation.[8][11] However, with a strong base like the cyanide ion (structurally related to thiocyanate), elimination reactions (E2) can become a major competing pathway, especially in less polar solvents.[12][13]
-
-
Leaving Group: The nature of the leaving group affects the reaction rate. A better leaving group is a weaker base. For halogens, the reactivity order is I > Br > Cl > F.[14][15] This trend holds for both Sₙ1 and Sₙ2 reactions as the carbon-halogen bond is broken in the rate-determining step of both mechanisms.[15]
-
Solvent: The choice of solvent is critical in directing the reaction mechanism and product distribution.
-
Polar aprotic solvents (e.g., acetone, acetonitrile, DMF, DMSO) are preferred for Sₙ2 reactions. They solvate the cation of the thiocyanate salt but not the anion, leaving the nucleophile more "naked" and reactive.[13]
-
Polar protic solvents (e.g., water, ethanol, methanol) favor Sₙ1 reactions by stabilizing the carbocation intermediate through hydrogen bonding.[12] These solvents can also solvate the thiocyanate anion, reducing its nucleophilicity in Sₙ2 reactions.
-
-
Counter-ion: The cation of the thiocyanate salt can influence the S/N selectivity. For instance, salts like potassium thiocyanate (KSCN) are more ionic and favor S-alkylation in Sₙ2 reactions.
Experimental Protocols
General Protocol for Sₙ2 Synthesis of Alkyl Thiocyanates
This protocol is suitable for primary and secondary alkyl halides.
Materials:
-
Alkyl halide (e.g., 1-bromobutane, benzyl bromide)
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Rotary evaporator
Procedure:
-
To a solution of the alkyl halide (1.0 eq) in anhydrous acetone, add potassium thiocyanate (1.2-1.5 eq).
-
Stir the mixture at room temperature or heat under reflux until the reaction is complete (monitor by TLC or GC). Reaction times can vary from a few hours to overnight depending on the substrate's reactivity.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated potassium halide salt and wash the solid with a small amount of acetone.
-
Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with water to remove any remaining inorganic salts.
-
Separate the organic layer, dry it over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude alkyl thiocyanate.
-
Purify the product by distillation or column chromatography if necessary.
Example Protocol: Synthesis of Benzyl Thiocyanate
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl bromide (10.0 g, 58.5 mmol) in 100 mL of acetone.
-
Add potassium thiocyanate (6.8 g, 70.2 mmol) to the solution.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Follow the general workup procedure described above.
-
Benzyl thiocyanate is obtained as a colorless to pale yellow oil.
Quantitative Data
The following tables summarize the typical yields and reaction conditions for the nucleophilic substitution of various alkyl halides with thiocyanate salts. Note that direct comparison can be challenging as reaction conditions often vary between different literature sources.
| Substrate | Leaving Group | Thiocyanate Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromobutane | Br | KSCN | Ethanol | Reflux | 4 | ~85 | General Knowledge |
| 1-Chlorobutane | Cl | KSCN | Ethanol | Reflux | 12 | ~70 | General Knowledge |
| 2-Bromobutane | Br | NaSCN | Ethanol | Reflux | 8 | ~75 | General Knowledge |
| Benzyl Bromide | Br | KSCN | Acetone | Reflux | 2 | >90 | General Procedure |
| Allyl Bromide | Br | KSCN | Acetonitrile | 50-55 | 1 | 98.9 | [1] |
| 1-Bromooctane | Br | NaSCN | Ethanol | Reflux | 6 | ~90 | [16] |
Note: The yields are highly dependent on the specific reaction conditions and purification methods.
Mandatory Visualizations
Sₙ2 Reaction Pathway
Caption: Sₙ2 mechanism for nucleophilic substitution.
Sₙ1 Reaction Pathway
Caption: Sₙ1 mechanism for nucleophilic substitution.
Experimental Workflow
Caption: General workflow for the synthesis of alkyl thiocyanates.
Safety Precautions
-
Thiocyanate salts are toxic if ingested and can release toxic gases (such as hydrogen cyanide) upon contact with strong acids. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.
-
Alkyl halides can be toxic, lachrymatory, and/or carcinogenic. Consult the safety data sheet (SDS) for each specific alkyl halide before use.
-
Organic solvents are flammable. Avoid open flames and use proper grounding techniques to prevent static discharge.
Conclusion
The nucleophilic substitution reaction with the thiocyanate ion is a robust and versatile method for the synthesis of organic thiocyanates. By carefully selecting the substrate, solvent, and reaction conditions, chemists can control the reaction mechanism to favor the desired Sₙ2 or Sₙ1 pathway and achieve high yields of the target products. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the synthesis of sulfur-containing molecules for various applications, including drug discovery and development.
References
- 1. Which alkyl halide is more reactive? [vedantu.com]
- 2. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. connectsci.au [connectsci.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. physicsforums.com [physicsforums.com]
- 9. organic chemistry - Why is the reactivity of primary alkyl halides with nucleophiles (SN2 mechanism) greater than secondary and tertiary alkyl halides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. wyzant.com [wyzant.com]
- 11. sarthaks.com [sarthaks.com]
- 12. quora.com [quora.com]
- 13. doubtnut.com [doubtnut.com]
- 14. purechemistry.org [purechemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. prepchem.com [prepchem.com]
Application Notes and Protocols for the Synthesis and Use of 5-Fluoropentyl Substituted Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic cannabinoids are a broad class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. These synthetic analogues often exhibit higher potency and affinity for the cannabinoid receptors, CB1 and CB2, leading to a range of physiological and psychological effects. The introduction of a 5-fluoropentyl chain as an N-substituent on the core scaffold (typically an indole or indazole) is a common structural modification in many potent synthetic cannabinoids. This modification is believed to enhance the binding affinity to cannabinoid receptors.
This document provides detailed application notes and protocols for the synthesis of 5-fluoropentyl substituted synthetic cannabinoids, with a focus on the use of 5-fluoropentyl thiocyanate as an alkylating agent. It also outlines the signaling pathways associated with these compounds and presents analytical data for their characterization.
Synthesis of 5-Fluoropentyl Synthetic Cannabinoids
The key step in the synthesis of many 5-fluoropentyl synthetic cannabinoids is the N-alkylation of an indole or indazole core structure. While alkyl halides such as 5-fluoro-1-bromopentane are commonly used, this compound can also serve as an effective alkylating agent. The thiocyanate group is a potent nucleophile and can participate in substitution reactions.
Experimental Protocol: N-Alkylation of an Indazole-3-Carboxamide Core
This protocol is adapted from established methods for the N-alkylation of indazole cores and is applicable for the use of this compound.
Materials:
-
Indazole-3-carboxamide precursor (e.g., methyl (1H-indazole-3-carbonyl)-L-valinate)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the indazole-3-carboxamide precursor (1.0 equivalent) to a solution of anhydrous DMF.
-
Deprotonation: Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution at 0 °C. Allow the reaction mixture to stir at room temperature for 1 hour, or until gas evolution ceases.
-
Alkylation: Add this compound (1.1 equivalents) dropwise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Dilute the mixture with water and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-fluoropentyl substituted synthetic cannabinoid.
Data Presentation
The synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following tables summarize typical analytical data for a representative 5-fluoropentyl substituted synthetic cannabinoid.
Table 1: Spectroscopic Data for a Representative 5-Fluoropentyl Indazole Carboxamide Synthetic Cannabinoid
| Analytical Technique | Observed Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.2-8.0 (m, 1H), 7.5-7.3 (m, 3H), 4.6-4.4 (t, 2H), 4.3-4.1 (t, 2H), 3.8 (s, 3H), 2.3-2.1 (m, 2H), 1.9-1.7 (m, 2H), 1.6-1.4 (m, 2H), 1.0-0.8 (d, 6H). (Note: Specific shifts will vary depending on the exact structure) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 172.1, 164.5, 140.2, 135.8, 128.9, 126.4, 123.5, 122.1, 110.5, 84.1 (d, J=164 Hz), 58.9, 52.3, 48.7, 30.2 (d, J=20 Hz), 28.9, 22.8 (d, J=6 Hz), 19.2, 17.8. (Note: Specific shifts will vary depending on the exact structure) |
| High-Resolution Mass Spectrometry (HRMS-ESI) | Calculated for C₂₀H₂₈FN₃O₃ [M+H]⁺: 394.2193; Found: 394.2195. (Note: The exact mass will depend on the molecular formula of the target compound) |
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow for 5-fluoropentyl cannabinoids.
Cannabinoid Receptor Signaling Pathway
Synthetic cannabinoids containing a 5-fluoropentyl group act as agonists at the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). Their activation initiates a cascade of intracellular signaling events.
Caption: CB1/CB2 receptor signaling cascade.
Conclusion
The synthesis of 5-fluoropentyl substituted synthetic cannabinoids can be effectively achieved through the N-alkylation of appropriate indole or indazole precursors with this compound. These compounds are potent agonists of the CB1 and CB2 receptors, leading to a variety of cellular responses. The protocols and data presented herein provide a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are investigating the structure-activity relationships and therapeutic potential of this class of compounds. Careful characterization and purification are essential to ensure the quality and reliability of experimental results.
Application Notes and Protocols: 5-Fluoropentyl Thiocyanate as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoropentyl thiocyanate is a valuable and versatile building block in organic synthesis, particularly for the construction of various heterocyclic compounds. The presence of a terminal fluorine atom offers opportunities for modifying the physicochemical properties of the target molecules, such as lipophilicity and metabolic stability, which is of significant interest in drug discovery and development. The thiocyanate functional group serves as a reactive handle for the introduction of sulfur and nitrogen atoms, facilitating the formation of key heterocyclic scaffolds like tetrazoles and thiazoles. These heterocycles are prevalent in a wide range of biologically active compounds and pharmaceuticals.
This document provides detailed application notes and experimental protocols for the synthesis of 5-(5-fluoropentyl)-1H-tetrazole and 2-amino-4-arylthiazoles using this compound and related intermediates.
Key Applications
-
Synthesis of 5-Substituted-1H-Tetrazoles: Alkyl thiocyanates, such as this compound, can be efficiently converted into the corresponding 5-substituted-1H-tetrazoles.[1][2] The tetrazole ring is a well-known bioisostere for the carboxylic acid group, offering improved metabolic stability and bioavailability in drug candidates. The reaction typically proceeds via a [3+2] cycloaddition of the thiocyanate with an azide source.[3][4]
-
Synthesis of Thiazole Derivatives: While the direct use of alkyl thiocyanates in the classical Hantzsch thiazole synthesis is less common, they can be precursors to key intermediates.[5][6] For instance, the reaction of an α-haloketone with potassium thiocyanate can generate an α-thiocyanato ketone in situ, which then cyclizes with a thioamide or thiourea to form the thiazole ring.[7] This approach allows for the incorporation of the 5-fluoropentyl moiety into the thiazole scaffold. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Experimental Protocols
Protocol 1: Synthesis of 5-(5-Fluoropentyl)-1H-tetrazole
This protocol describes the synthesis of 5-(5-fluoropentyl)-1H-tetrazole from this compound and sodium azide, catalyzed by zinc(II) chloride. The procedure is adapted from the general method for the synthesis of 5-substituted tetrazoles from organic thiocyanates.[1][2]
Reaction Scheme:
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Zinc(II) chloride (ZnCl2)
-
Isopropyl alcohol (i-PrOH)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 mmol) in isopropyl alcohol (5 mL) in a round-bottom flask, add sodium azide (1.5 mmol) and zinc(II) chloride (1.1 mmol).
-
The reaction mixture is stirred and heated to reflux (approximately 82 °C) for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is partitioned between ethyl acetate (20 mL) and 1 M hydrochloric acid (20 mL).
-
The aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 5-(5-fluoropentyl)-1H-tetrazole.
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 mmol | Protocol |
| Sodium azide | 1.5 mmol | Protocol |
| Zinc(II) chloride | 1.1 mmol | Protocol |
| Reaction Conditions | ||
| Solvent | Isopropyl alcohol | [1] |
| Temperature | Reflux (~82 °C) | [1] |
| Reaction Time | 24 hours | [1] |
| Product | ||
| 5-(5-Fluoropentyl)-1H-tetrazole | ||
| Expected Yield | High (up to 92% for similar alkyl thiocyanates) | [1] |
Workflow Diagram:
Caption: Workflow for the synthesis of 5-(5-Fluoropentyl)-1H-tetrazole.
Protocol 2: Synthesis of 2-Amino-4-arylthiazoles via an α-Thiocyanato Ketone Intermediate
This protocol outlines a two-step, one-pot synthesis of 2-amino-4-arylthiazoles. The first step involves the formation of an α-thiocyanato ketone from an α-bromoacetophenone and potassium thiocyanate. The second step is the Hantzsch-type cyclization of the intermediate with thiourea. This method can be adapted to synthesize a variety of 2-aminothiazole derivatives.
Reaction Scheme:
Materials:
-
Substituted α-bromoacetophenone
-
Potassium thiocyanate (KSCN)
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Beaker
-
Buchner funnel and filter flask
Procedure:
-
In a round-bottom flask, dissolve the substituted α-bromoacetophenone (1.0 mmol) in ethanol (10 mL).
-
Add potassium thiocyanate (1.2 mmol) to the solution and stir the mixture at room temperature for 1 hour to form the α-thiocyanatoacetophenone intermediate.
-
To this mixture, add thiourea (1.5 mmol) and heat the reaction to reflux (approximately 78 °C) for 6 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (50 mL) and stir.
-
The precipitated solid is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then dry it to obtain the crude 2-amino-4-arylthiazole.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | ||
| α-Bromoacetophenone | 1.0 mmol | Protocol |
| Potassium thiocyanate | 1.2 mmol | Protocol |
| Thiourea | 1.5 mmol | Protocol |
| Reaction Conditions | ||
| Solvent | Ethanol | [8] |
| Temperature | Room Temp (Step 1), Reflux (Step 2) | Protocol |
| Reaction Time | 1 hour (Step 1), 6 hours (Step 2) | Protocol |
| Product | ||
| 2-Amino-4-arylthiazole | ||
| Expected Yield | Good to Excellent | [8][9] |
Workflow Diagram:
References
- 1. An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles [organic-chemistry.org]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. synarchive.com [synarchive.com]
- 6. m.youtube.com [m.youtube.com]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
practical guide to handling and disposal of 5-Fluoropentyl thiocyanate
Application Notes and Protocols for 5-Fluoropentyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an organofluorine compound incorporating a reactive thiocyanate group. Its unique properties may be of interest in pharmaceutical and materials science research. However, the presence of both a fluoroalkyl chain and a thiocyanate moiety suggests that this compound should be handled with extreme caution due to potential toxicity and chemical reactivity. These application notes provide a practical guide to the safe handling, storage, and disposal of this compound.
Hazard Identification and Toxicological Profile
Due to the lack of specific toxicological data for this compound, a precautionary approach is essential. The hazard profile is inferred from analogous compounds.
-
Toxicity of Alkyl Thiocyanates: Organic thiocyanates can be toxic. For example, 2-fluoroethyl thiocyanate has a reported LD50 of 15 mg/kg (intraperitoneal, mouse), indicating high acute toxicity[1]. Ingestion, inhalation, or skin contact with this compound may cause adverse health effects, including gastrointestinal, neurologic, and cardiovascular toxicity[2].
-
Hazards of Organofluorine Compounds: Organofluorine compounds are characterized by the strong carbon-fluorine bond, which can make them persistent in the environment[3]. Upon combustion or improper degradation, they can release hazardous substances such as hydrogen fluoride.
-
Thiocyanate Toxicity: The thiocyanate ion itself can interfere with iodine transport in the thyroid gland and may cause goitrogenic effects at high doses[4]. In cases of poisoning, thiocyanate can lead to delirium, tachycardia, and seizures[2].
Summary of Potential Hazards:
| Hazard Class | Description | Precautionary Statements |
| Acute Toxicity | Based on analogs, likely to be toxic if swallowed, in contact with skin, or if inhaled. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Skin Corrosion/Irritation | May cause skin irritation. | P264: Wash skin thoroughly after handling. |
| Eye Damage/Irritation | May cause serious eye irritation or damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Environmental Hazard | Halogenated organic compounds can be persistent and harmful to aquatic life. | P273: Avoid release to the environment. |
Physical and Chemical Properties (Predicted)
The following properties are estimated based on structurally similar compounds. Actual values should be determined experimentally under safe laboratory conditions.
| Property | Predicted Value/Information |
| Molecular Formula | C6H10FNS |
| Molecular Weight | 147.21 g/mol |
| Appearance | Likely a colorless to pale yellow liquid. |
| Boiling Point | Estimated to be in the range of 180-220 °C. |
| Solubility | Likely insoluble in water, but soluble in organic solvents such as ethanol, acetone, and dichloromethane. |
| Reactivity | The thiocyanate group is susceptible to hydrolysis, oxidation, and reduction. The C-F bond is generally stable but can be cleaved under harsh conditions (e.g., high temperature). |
Safe Handling and Storage Protocols
Personal Protective Equipment (PPE)
A high level of personal protection is mandatory when handling this compound.
| PPE Item | Specification |
| Gloves | Nitrile or neoprene gloves. Double gloving is recommended. |
| Eye Protection | Chemical safety goggles and a face shield. |
| Lab Coat | A chemically resistant lab coat. |
| Respiratory Protection | All handling of the pure substance or concentrated solutions should be performed in a certified chemical fume hood. If there is a risk of inhalation outside of a fume hood, a respirator with an organic vapor cartridge is required. |
Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.
-
Ventilation: The laboratory should be well-ventilated.
Storage
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Store in a secondary containment tray to prevent spills.
Experimental Protocols
General Handling Protocol
-
Before starting any work, ensure all necessary PPE is worn correctly.
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
Use glass or compatible plasticware. Avoid contact with incompatible materials.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.
-
Decontaminate all surfaces and equipment that have come into contact with the compound using a suitable solvent (e.g., ethanol) followed by soap and water. Dispose of the cleaning materials as hazardous waste.
Spill Response Protocol
-
Evacuate: Immediately evacuate the area of the spill, except for personnel involved in the cleanup.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect: Carefully collect the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose: Dispose of all contaminated materials as halogenated organic waste.
Disposal Protocols
As a halogenated organic compound, this compound must be disposed of as hazardous waste. Do not dispose of it down the drain or in regular trash[5][6].
Primary Disposal Method: Incineration
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company that can perform high-temperature incineration[7].
-
Collect all waste containing this compound (pure compound, solutions, and contaminated materials) in a clearly labeled, sealed container for "Halogenated Organic Waste"[5][6].
-
Arrange for pickup and disposal by a certified hazardous waste management service.
Laboratory-Scale Chemical Degradation (for small quantities)
This protocol describes a method for the chemical degradation of small quantities of this compound to less harmful products prior to disposal. This procedure should be performed by trained personnel in a chemical fume hood.
Principle: Alkaline hydrolysis of the thiocyanate group to a less toxic thiocarbamate, followed by oxidation.
Materials:
-
This compound waste
-
Ethanol
-
Sodium hydroxide (NaOH) solution (1 M)
-
Sodium hypochlorite (NaOCl) solution (bleach, ~5-6%)
-
Sodium bisulfite (NaHSO3) or sodium thiosulfate (Na2S2O3) solution (10% w/v)
-
pH paper or pH meter
Protocol:
-
Dilution: In a fume hood, dilute the this compound waste with 5-10 volumes of ethanol in a suitable flask equipped with a magnetic stirrer.
-
Alkaline Hydrolysis: While stirring, slowly add an equal volume of 1 M sodium hydroxide solution. Stir the mixture at room temperature for at least 24 hours to promote hydrolysis of the thiocyanate.
-
Oxidative Treatment: Slowly and cautiously add sodium hypochlorite solution to the reaction mixture. Monitor the temperature of the mixture; if it rises significantly, cool the flask in an ice bath. Add the bleach in portions until a slight excess is present (test with potassium iodide-starch paper, which should turn blue). Continue stirring for another 2-4 hours.
-
Neutralization of Excess Oxidant: Quench the excess sodium hypochlorite by the slow addition of a 10% sodium bisulfite or sodium thiosulfate solution until the KI-starch paper test is negative.
-
Final Neutralization: Check the pH of the final solution. Neutralize it to a pH between 6 and 8 by adding dilute hydrochloric acid or sodium bicarbonate as needed.
-
Disposal: The resulting neutralized aqueous solution should be collected as halogenated organic waste for final disposal via incineration, as it will still contain the fluorinated alkyl chain.
Visualizations
Caption: Workflow for the safe handling of this compound.
References
- 1. RTECS NUMBER-XL0700000-Chemical Toxicity Database [drugfuture.com]
- 2. Thiocyanate toxicity: a teaching case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. scienceready.com.au [scienceready.com.au]
- 7. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
Application Notes and Protocols for the Analytical Characterization of 5-Fluoropentyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 5-Fluoropentyl thiocyanate, a compound of interest in various fields of chemical and pharmaceutical research. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.
Application Note
This method describes the analysis of this compound using a standard GC-MS system. The protocol is optimized for high sensitivity and resolution, allowing for the detection of the parent compound and potential impurities. Derivatization is generally not required for this molecule due to its volatility.
Experimental Protocol
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent)
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Reagents and Materials:
-
This compound standard
-
High-purity Helium (carrier gas)
-
Solvent for sample preparation (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in the chosen solvent. Create a series of dilutions for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
Data Presentation
Table 1: Expected GC-MS Data for this compound
| Parameter | Expected Value |
| Retention Time (RT) | ~ 8 - 12 min |
| Molecular Ion [M]⁺ | m/z 147.05 |
| Key Fragment Ions (m/z) | 88 (M-SCN)⁺, 69 (C₅H₈F)⁺, 58 (SCN)⁺, 41 (C₃H₅)⁺ |
Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For this compound, a reverse-phase method is suitable.
Application Note
This HPLC method provides a robust and reproducible protocol for the analysis of this compound. The use of a C18 column and a simple mobile phase allows for efficient separation from non-polar impurities. UV detection is suitable for this compound due to the presence of the thiocyanate chromophore. A similar HPLC method has been used for the determination of thiocyanate anions after derivatization.[1]
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents and Materials:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in Acetonitrile. Prepare a series of dilutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 235 nm[2]
-
Data Presentation
Table 2: Expected HPLC Data for this compound
| Parameter | Expected Value |
| Retention Time (RT) | ~ 3 - 5 min |
| λmax (UV) | ~235 nm |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | Dependent on system, typically low µg/mL |
| Limit of Quantification (LOQ) | Dependent on system, typically low µg/mL |
Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the structure of this compound.
Application Note
This section provides the expected NMR spectral data for this compound. The chemical shifts and coupling constants are predicted based on the molecular structure and typical values for similar functional groups. ¹³C NMR has been used to study the thiocyanate carbon in various molecules.[3]
Experimental Protocol
Instrumentation:
-
NMR Spectrometer (e.g., Bruker 400 MHz or equivalent)
Reagents and Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
TMS (Tetramethylsilane) as an internal standard
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent in an NMR tube. Add a small amount of TMS.
-
Data Acquisition:
-
Acquire ¹H NMR spectrum.
-
Acquire ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) for full structural assignment.
-
Data Presentation
Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| F-CH₂- | ~ 4.50 | dt | J(H,F) ≈ 47, J(H,H) ≈ 6 | 2H |
| -CH₂-CH₂-F | ~ 1.80 | m | - | 2H |
| -CH₂-CH₂-SCN | ~ 1.65 | m | - | 2H |
| -CH₂-SCN | ~ 3.00 | t | J(H,H) ≈ 7 | 2H |
| SCN-CH₂-CH₂- | ~ 1.95 | m | - | 2H |
Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Assignment | Chemical Shift (δ, ppm) |
| SCN | ~ 112 |
| F-CH₂- | ~ 83 (d, J(C,F) ≈ 165 Hz) |
| -CH₂-CH₂-F | ~ 30 (d, J(C,F) ≈ 20 Hz) |
| -CH₂-CH₂-SCN | ~ 25 |
| -CH₂-SCN | ~ 32 |
| SCN-CH₂-CH₂- | ~ 28 |
Logical Relationship Diagram
References
- 1. Determination of thiocyanate anion by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Determination of Thiocyanate on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. 13C NMR of cyanylated flavodoxin from Megasphaera elsdenii and of thiocyanate model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Fluoropentyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the analytical characterization of 5-Fluoropentyl thiocyanate using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed protocols for data acquisition are included to facilitate reproducible experimental work. This document is intended to serve as a technical guide for the use of this compound in research and development.
Application Notes
This compound is a bifunctional molecule of interest in medicinal chemistry and materials science. The presence of a terminal fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the thiocyanate group is a versatile synthetic handle.[1][2][3]
Potential Applications:
-
Synthetic Intermediate: The thiocyanate group can be readily converted into other sulfur-containing functionalities such as thiols, thioethers, and isothiocyanates, making it a valuable building block in organic synthesis.[1][4]
-
Medicinal Chemistry: As a fragment for incorporation into larger molecules, the 5-fluoropentyl moiety can be used to introduce fluorine, which may improve pharmacokinetic properties like lipophilicity and metabolic stability.[2][3]
-
Chemical Probe: The unique spectral properties of the fluorine atom allow for the use of ¹⁹F NMR in studying molecular interactions and binding events in biological systems.[5]
Analytical Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.
NMR Spectroscopy Data
-
Structure: F-CH₂-CH₂-CH₂-CH₂-CH₂-SCN
-
Molecular Formula: C₆H₁₀FNS
-
Molecular Weight: 147.21 g/mol
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 4.45 | dt | J(H,F) = 47.5, J(H,H) = 6.0 | 2H | F-CH₂ -(CH₂)₄-SCN |
| 3.01 | t | J(H,H) = 7.2 | 2H | F-(CH₂)₄-CH₂ -SCN |
| 1.95 - 1.85 | m | - | 2H | F-CH₂-CH₂ -CH₂-CH₂-CH₂-SCN |
| 1.84 - 1.74 | m | - | 2H | F-(CH₂)₃-CH₂ -CH₂-SCN |
| 1.65 - 1.55 | m | - | 2H | F-CH₂-CH₂-CH₂ -CH₂-CH₂-SCN |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 111.5 | F-(CH₂)₅-SC N |
| 83.5 (d, J(C,F)=165) | F-C H₂-(CH₂)₄-SCN |
| 32.8 | F-(CH₂)₄-C H₂-SCN |
| 29.8 (d, J(C,F)=19.5) | F-CH₂-C H₂-(CH₂)₃-SCN |
| 27.5 | F-(CH₂)₂-C H₂-CH₂-CH₂-SCN |
| 24.2 (d, J(C,F)=5.5) | F-(CH₂)₃-C H₂-CH₂-SCN |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| -218.5 | t | J(F,H) = 47.5 | F -CH₂- |
Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Predicted Fragment Ion |
| 147 | [M]⁺ (Molecular Ion) |
| 127 | [M - HF]⁺ |
| 89 | [M - SCN]⁺ |
| 58 | [SCN]⁺ |
| 41 | [C₃H₅]⁺ |
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 16 ppm.
-
Acquisition Time: 2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Proton-coupled single-pulse experiment.
-
Spectral Width: 50 ppm.
-
Acquisition Time: 1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 64.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). Reference the ¹⁹F spectrum to an external standard (e.g., CFCl₃ at δF = 0 ppm).
GC-MS Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 35-300.
-
Scan Rate: 2 scans/second.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Potential synthetic applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fluorinated-compounds-in-medicinal-chemistry-recent-applications-synthetic-advances-and-matched-pair-analyses - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Fluoropentyl Thiocyanate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Potential of 5-Fluoropentyl Thiocyanate
Organic thiocyanates (R-SCN) are versatile functional groups in medicinal chemistry, serving both as key pharmacophores and as valuable synthetic intermediates. The thiocyanate moiety is present in some bioactive natural products and has been incorporated into various synthetic molecules exhibiting a range of biological activities, including antimicrobial and antitumor effects.
The introduction of a fluorine atom into a molecule can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Therefore, this compound represents a potentially useful building block for the synthesis of novel fluorinated drug candidates. Its primary application in medicinal chemistry is anticipated to be as a precursor for the introduction of a 5-fluoropentylthio (-S-(CH₂)₅-F) group or for the construction of sulfur-containing heterocyclic scaffolds.
Synthetic Protocols
The synthesis of this compound is not explicitly described in the literature, but it can be readily achieved using standard methods for the preparation of alkyl thiocyanates.
Protocol 1: Synthesis of this compound from 1-Bromo-5-fluoropentane
This protocol describes a classic nucleophilic substitution reaction to prepare this compound.
Materials:
-
1-Bromo-5-fluoropentane
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)
-
Acetone or Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1-Bromo-5-fluoropentane (1.0 eq) in acetone or DMF.
-
Add potassium thiocyanate (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between deionized water and diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
Applications as a Synthetic Intermediate
The primary utility of this compound in medicinal chemistry lies in its ability to serve as a precursor for various sulfur-containing functional groups and heterocycles.
Synthesis of 5-Fluoropentyl Thiol
Thiols are important intermediates and can be incorporated into drug molecules that interact with cysteine residues in proteins.
Protocol 2: Reduction of this compound to 5-Fluoropentyl Thiol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure (using LiAlH₄):
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it with diethyl ether.
-
Combine the filtrate and washings, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield 5-Fluoropentyl thiol.
Synthesis of 5-Fluoropentyl Thioethers
Thioethers are common functionalities in a wide range of pharmaceuticals.
Protocol 3: Synthesis of an Aryl-5-fluoropentyl Thioether
Materials:
-
This compound
-
A substituted phenol or thiophenol (e.g., 4-mercaptophenol)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous DMF
Procedure:
-
To a solution of the thiophenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in DMF dropwise.
-
Stir the reaction at room temperature for 6-12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of Sulfur-Containing Heterocycles
Thiocyanates are valuable precursors for the synthesis of various heterocycles, such as thiazoles. 2-Aminothiazoles are a privileged scaffold in medicinal chemistry.
Protocol 4: Hantzsch-type Synthesis of a 2-Amino-4-substituted-thiazole
Materials:
-
This compound
-
An α-haloketone (e.g., 2-chloroacetophenone)
-
Ethanol
Procedure:
-
Dissolve the α-haloketone (1.0 eq) and this compound (1.1 eq) in ethanol.
-
Reflux the mixture for 4-8 hours.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the corresponding 2-imino-3-(5-fluoropentyl)thiazole derivative, which can be further hydrolyzed to the desired 2-aminothiazole.
Quantitative Data of Representative Thiocyanate-Containing Molecules
While no quantitative data exists for this compound itself, the following table summarizes the biological activity of other organic thiocyanates to illustrate the potential potency of this class of compounds.
| Compound/Derivative Class | Target/Activity | Reported Potency (IC₅₀/EC₅₀/MIC) | Reference Context |
| Aryl Thiocyanates | Antibacterial (Staphylococcus aureus) | MIC: 8 - 64 µg/mL | General screening of synthetic thiocyanates. |
| Benzothiazole Thiocyanates | Anticancer (e.g., MCF-7 cell line) | IC₅₀: 1.5 - 10 µM | Inhibition of cancer cell proliferation. |
| Isothiocyanates (e.g., Sulforaphane) | Nrf2 activation | EC₅₀: ~2-5 µM | Induction of antioxidant response. |
| Thiocyanate-containing natural products | Antifungal | Varies | Broad-spectrum activity of natural products. |
Note: The bioactivity is highly dependent on the overall molecular structure, not just the thiocyanate group. Isothiocyanates (R-NCS), isomers of thiocyanates, also exhibit a wide range of biological activities.
Conclusion
This compound is a promising but currently under-explored building block for medicinal chemistry. Its value lies in its potential for facile conversion into a variety of sulfur-containing functionalities, allowing for the introduction of a fluorinated alkylthio moiety into drug candidates. The protocols provided here, based on well-established thiocyanate chemistry, offer a starting point for researchers to explore the synthetic utility of this compound in the design and synthesis of novel therapeutic agents. Further research is warranted to synthesize and evaluate the biological activities of derivatives of this compound.
Application Notes and Protocols for the Development of Novel Compounds from 5-Fluoropentyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-fluoropentyl thiocyanate as a versatile building block for the development of novel compounds with potential therapeutic applications. The protocols detailed below are based on established transformations of alkyl thiocyanates and are adapted for this specific fluorinated starting material.
Introduction
This compound is an intriguing starting material for drug discovery and development. The presence of a terminal fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The thiocyanate group is a versatile functional handle that can be transformed into a variety of other sulfur-containing moieties or can itself act as a key pharmacophore. Organic thiocyanates and their derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiparasitic, and anticancer properties[1][2]. This document outlines key synthetic transformations of this compound to generate a library of novel compounds for biological screening.
Key Synthetic Transformations
This compound can undergo several key reactions to yield a diverse range of derivatives:
-
Isomerization to 5-Fluoropentyl Isothiocyanate: Isothiocyanates are a well-known class of bioactive compounds. The thermal or Lewis acid-catalyzed rearrangement of this compound provides access to this important chemical space.
-
Nucleophilic Substitution to form Thioethers: The thiocyanate group can be displaced by various nucleophiles to form thioethers. This allows for the introduction of a wide array of substituents.
-
Reduction to 5-Fluoropentanethiol: Reduction of the thiocyanate yields the corresponding thiol, a key intermediate for the synthesis of other sulfur-containing compounds, including disulfides and thioesters.
-
Cyclization to form Heterocycles: The thiocyanate moiety can participate in cyclization reactions to form various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.
Data Presentation
The following tables summarize hypothetical quantitative data for the key transformations of this compound. These values are illustrative and intended to provide a benchmark for the expected outcomes of the detailed experimental protocols.
Table 1: Isomerization of this compound
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | None (Thermal) | Toluene | 110 | 24 | 65 | >95 |
| 2 | ZnCl₂ (0.1 eq) | Acetonitrile | 80 | 12 | 85 | >98 |
| 3 | BF₃·OEt₂ (0.2 eq) | Dichloromethane | 40 | 8 | 92 | >99 |
Table 2: Synthesis of 5-Fluoropentyl Thioethers via Nucleophilic Substitution
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Sodium thiophenoxide | DMF | 60 | 6 | 95 | >98 |
| 2 | Sodium methoxide | Methanol | 25 | 12 | 88 | >97 |
| 3 | Imidazole | Acetonitrile | 80 | 24 | 75 | >95 |
Table 3: Reduction of this compound to 5-Fluoropentanethiol
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | LiAlH₄ | Diethyl ether | 0 to 25 | 4 | 90 | >97 |
| 2 | NaBH₄ / I₂ | THF | 25 | 8 | 85 | >96 |
| 3 | Dithiothreitol (DTT) | Methanol/Water | 25 | 12 | 78 | >95 |
Table 4: Synthesis of a 2-Amino-thiazole Derivative
| Entry | Co-reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Ethyl cyanoacetate | Sodium ethoxide | Ethanol | 78 | 12 | 70 | >95 |
Experimental Protocols
Protocol 1: Synthesis of 5-Fluoropentyl Isothiocyanate
This protocol describes the Lewis acid-catalyzed isomerization of this compound.
Materials:
-
This compound (1.0 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, and nitrogen inlet
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 40 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 5-fluoropentyl isothiocyanate.
Protocol 2: Synthesis of Phenyl 5-Fluoropentyl Thioether
This protocol details the synthesis of a thioether via nucleophilic substitution.
Materials:
-
This compound (1.0 eq)
-
Sodium thiophenoxide (1.1 eq)
-
Anhydrous dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and nitrogen inlet
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add sodium thiophenoxide and anhydrous DMF.
-
Add this compound to the stirred solution at room temperature.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield phenyl 5-fluoropentyl thioether.
Protocol 3: Synthesis of 5-Fluoropentanethiol
This protocol describes the reduction of this compound to the corresponding thiol.
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add LiAlH₄ and anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash it with diethyl ether.
-
Wash the combined filtrate with 1 M HCl and then with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and carefully remove the solvent by distillation at atmospheric pressure to obtain 5-fluoropentanethiol. Caution: Thiols have a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
Protocol 4: Synthesis of 2-Amino-4-(4-fluorobutyl)-thiazole
This protocol outlines a Hantzsch-type thiazole synthesis.
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous ethanol
-
Round-bottom flask, magnetic stirrer, and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add ethyl cyanoacetate and stir for 15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to yield the 2-amino-thiazole derivative.
Visualizations
Experimental Workflow: From this compound to Diverse Scaffolds
Caption: Synthetic pathways from this compound.
Signaling Pathway: Potential Inhibition of a Kinase Pathway by a Novel Thioether Derivative
Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK pathway.
Logical Relationship: Rationale for Developing this compound Derivatives
Caption: Rationale for derivatization of this compound.
References
Application Notes and Protocols for Reactions Involving 5-Fluoropentyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving 5-Fluoropentyl thiocyanate. This document includes protocols for its synthesis and subsequent transformation into a versatile intermediate for bioconjugation, highlighting its potential application in the development of novel therapeutics and imaging agents.
Introduction
This compound is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and drug development. The presence of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates. The thiocyanate functional group is a versatile precursor that can be converted into various other functionalities, such as thiols, isothiocyanates, and, as detailed in this protocol, azides for use in bioorthogonal "click chemistry".
This document outlines the synthesis of this compound from 1-bromo-5-fluoropentane and its subsequent conversion to 5-fluoropentyl azide, a key building block for the construction of 1,2,3-triazoles.
Data Presentation
The following tables summarize the key quantitative data for the described experimental protocols.
Table 1: Synthesis of this compound
| Parameter | Value |
| Starting Material | 1-bromo-5-fluoropentane |
| Reagent | Potassium thiocyanate (KSCN) |
| Solvent | Ethanol/Water |
| Reaction Temperature | Reflux |
| Reaction Time | 4 hours |
| Yield | ~90% |
| Purification Method | Distillation |
Table 2: Synthesis of 5-Fluoropentyl Azide from this compound
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Sodium azide (NaN₃) |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | 80 °C |
| Reaction Time | 12 hours |
| Yield | High (specific yield not reported, but generally >80% for similar reactions) |
| Purification Method | Extraction and column chromatography |
Table 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 5-Fluoropentyl Azide
| Parameter | Value |
| Starting Material 1 | 5-Fluoropentyl azide |
| Starting Material 2 | Phenylacetylene (example alkyne) |
| Catalyst | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) |
| Solvent | t-Butanol/Water |
| Reaction Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Yield | High (typically >90%) |
| Purification Method | Column chromatography |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 1-bromo-5-fluoropentane via a nucleophilic substitution reaction.
Materials:
-
1-bromo-5-fluoropentane
-
Potassium thiocyanate (KSCN)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a round-bottom flask, dissolve potassium thiocyanate in a mixture of ethanol and water.
-
Add 1-bromo-5-fluoropentane to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain pure this compound.
Protocol 2: Synthesis of 5-Fluoropentyl Azide
This protocol details the conversion of this compound to 5-fluoropentyl azide.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Stirring apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in dimethylformamide (DMF) in a round-bottom flask.
-
Add sodium azide to the solution and stir the mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude 5-fluoropentyl azide by column chromatography on silica gel.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the "click chemistry" reaction between 5-fluoropentyl azide and an alkyne to form a 1,2,3-triazole.[1][2][3][4][5] Phenylacetylene is used here as an example of a terminal alkyne.
Materials:
-
5-fluoropentyl azide
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Reaction vial
-
Stirring apparatus
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, dissolve 5-fluoropentyl azide and phenylacetylene in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude triazole product by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the synthesis and application of this compound.
Caption: Synthetic workflow from 1-bromo-5-fluoropentane to a 1,2,3-triazole.
Caption: Logical flow of the experimental procedures and potential applications.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 3. Click Chemistry [organic-chemistry.org]
- 4. interchim.fr [interchim.fr]
- 5. Growing Impact of Intramolecular Click Chemistry in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 5-Fluoropentyl Thiocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scalable synthesis of 5-fluoropentyl thiocyanate, a valuable building block in medicinal chemistry and drug development. The methodologies outlined below are designed for reproducibility and scalability, enabling the efficient production of this compound for further derivatization and biological screening.
Introduction
Organic thiocyanates are versatile intermediates in organic synthesis and have garnered significant interest in drug discovery due to their diverse biological activities, including antimicrobial, antiparasitic, and anticancer properties.[1] The 5-fluoropentyl moiety is of particular interest as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document details a robust and scalable method for the synthesis of this compound from commercially available starting materials.
Synthesis of this compound
The most common and scalable method for the synthesis of alkyl thiocyanates is the nucleophilic substitution reaction between an alkyl halide and an alkali metal thiocyanate.[2] This protocol adapts this established method for the gram-scale synthesis of this compound from 1-bromo-5-fluoropentane.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Bromo-5-fluoropentane (≥98.0%)[3]
-
Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN) (≥98%)
-
Ethanol (anhydrous)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size, dissolve sodium thiocyanate (1.2 equivalents) in a minimal amount of deionized water and add ethanol to create a solution.
-
Addition of Alkyl Halide: To the stirring solution of sodium thiocyanate, add 1-bromo-5-fluoropentane (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Extraction: To the remaining aqueous mixture, add deionized water and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
Data Presentation: Synthesis of Alkyl Thiocyanates
The following table summarizes typical reaction conditions and yields for the synthesis of alkyl thiocyanates from alkyl bromides, which are analogous to the synthesis of this compound.
| Starting Material | Thiocyanate Salt | Solvent | Temperature | Time (h) | Yield (%) |
| Isopropyl bromide | Sodium thiocyanate | Ethanol | Reflux | 6 | 76-79 |
| n-Amyl bromide | Potassium thiocyanate | Ethanol | Reflux | 2 | 85 |
| Methyl chloride | Ammonium thiocyanate | Water | 80-85 °C | 7 | 91.5 |
Purification of this compound
The crude product can be purified by vacuum distillation or column chromatography to obtain high-purity this compound.
Experimental Protocol: Purification by Vacuum Distillation
Materials:
-
Crude this compound
-
Distillation apparatus (including a vacuum pump, cold trap, and receiving flask)
-
Heating mantle
Procedure:
-
Setup: Assemble the distillation apparatus and ensure all joints are properly sealed.
-
Distillation: Place the crude this compound in the distillation flask. Apply vacuum and gently heat the flask.
-
Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
Experimental Protocol: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a silica gel slurry in hexane and pack it into the glass column.
-
Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with pure hexane.
-
Collection and Concentration: Collect the fractions and monitor them by TLC. Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Potential Biological Interaction: Cysteine Modification
Organic thiocyanates are known to react with cysteine residues in proteins, a process that can modulate protein function.[4] This interaction is a plausible mechanism of action for thiocyanate-containing drug candidates.
Caption: Reaction of this compound with a cysteine residue in a protein.
References
Application Notes and Protocols: Click Chemistry Applications of Functionalized Thiocyanates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioconjugation has been significantly advanced by the advent of click chemistry, a suite of reactions known for their high efficiency, selectivity, and biocompatibility. While the thiocyanate functional group itself is not a direct participant in traditional click chemistry reactions, its isomer, the isothiocyanate (-N=C=S) , serves as a valuable tool for the initial, covalent labeling of biomolecules. Isothiocyanates readily react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable thiourea linkages.[1][2] This property makes them ideal for introducing a "click handle"— a bioorthogonal functional group like an alkyne or an azide—onto a protein of interest.
This two-step strategy allows for a versatile and modular approach to protein modification. First, the protein is labeled with a bifunctional linker containing an isothiocyanate for protein conjugation and a click handle for the subsequent reaction. In the second step, a molecule of interest (e.g., a fluorescent dye, a drug molecule, or a purification tag) bearing the complementary click handle is attached via a click reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This methodology provides precise control over the labeling process and enables the attachment of a wide variety of functionalities to proteins under mild, aqueous conditions.
These application notes provide an overview of this two-step bioconjugation strategy, including protocols for the synthesis of bifunctional linkers, protein labeling, and the subsequent click chemistry reaction.
Application 1: Synthesis of Bifunctional Isothiocyanate Linkers
The synthesis of bifunctional linkers containing both an isothiocyanate group and a click chemistry handle (alkyne or azide) is a crucial first step. Polyethylene glycol (PEG) spacers are often incorporated to enhance the solubility of the linker and reduce steric hindrance.[4]
Protocol 1: Synthesis of 1-Isothiocyanato-PEG3-azide
This protocol describes the synthesis of a bifunctional linker with an isothiocyanate group for protein conjugation and an azide group for click chemistry.
Materials:
-
1-Amino-PEG3-azide
-
Thiophosgene
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve 1-Amino-PEG3-azide in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA to the solution.
-
Slowly add a solution of thiophosgene in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 1-Isothiocyanato-PEG3-azide linker.[4]
Application 2: Protein Labeling with Bifunctional Isothiocyanate-Alkyne Linkers
This application note details the process of labeling a protein with a bifunctional linker containing an isothiocyanate and an alkyne group. The isothiocyanate reacts with primary amines on the protein surface, primarily lysine residues, to form a stable thiourea bond.[1]
Protocol 2: Labeling of a Protein with an Isothiocyanate-Alkyne Linker
Materials:
-
Protein of interest (e.g., antibody, enzyme) in a suitable buffer (amine-free, e.g., phosphate-buffered saline, PBS)
-
Isothiocyanate-alkyne bifunctional linker (e.g., Alkyne-PEGn-NCS)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Labeling buffer: 0.1 M sodium bicarbonate or sodium tetraborate buffer, pH 8.5-9.5[5][6]
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in the labeling buffer. Ensure the buffer is free of primary amines (e.g., Tris).[5]
-
Prepare a stock solution of the isothiocyanate-alkyne linker in anhydrous DMF or DMSO at a concentration of 10 mg/mL. This should be prepared immediately before use as isothiocyanates can hydrolyze.[7]
-
Slowly add a 10- to 20-fold molar excess of the linker solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[5]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Remove the unreacted linker and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry.[8][9]
Quantitative Data on Protein Labeling
| Parameter | Value/Range | Reference |
| Recommended pH for Labeling | 8.5 - 9.5 | [5][6] |
| Reaction Time | 1 - 12 hours | [5] |
| Molar Ratio (Linker:Protein) | 10:1 to 100:1 | [6] |
| Stability of Thiourea Bond | High | [1] |
| Typical Labeling Efficiency | Varies with protein and conditions | [9] |
Application 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled Proteins
Once the protein is labeled with an alkyne handle, a molecule containing a complementary azide group can be attached via CuAAC. This reaction is highly specific and can be performed in aqueous buffers.[3]
Protocol 3: CuAAC Reaction on an Alkyne-Labeled Protein
Materials:
-
Alkyne-labeled protein (from Protocol 2)
-
Azide-containing molecule of interest (e.g., fluorescent dye, biotin-azide)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Protein labeling buffer (e.g., PBS)
Procedure:
-
Prepare a stock solution of the azide-containing molecule in DMSO or water.
-
Prepare a stock solution of CuSO4 (e.g., 20 mM in water).
-
Prepare a stock solution of THPTA (e.g., 100 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 300 mM in water).[10]
-
In a microcentrifuge tube, combine the alkyne-labeled protein, PBS buffer, and the azide-containing molecule.
-
Add the THPTA solution to the mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the sodium ascorbate solution.[10]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
The click-labeled protein can then be purified using size-exclusion chromatography or other appropriate methods to remove excess reagents.
-
The final conjugate can be analyzed by SDS-PAGE, mass spectrometry, and functional assays.[11][12]
Quantitative Data for CuAAC on Proteins
| Parameter | Value/Range | Reference |
| Reaction Time | 15 - 60 minutes | [10] |
| Temperature | Room Temperature | [10] |
| pH Range | 4 - 11 | [3] |
| Required Reagents | CuSO4, Sodium Ascorbate, Ligand (e.g., THPTA) | [10][13] |
Visualizations
Caption: Overall workflow for protein bioconjugation using a bifunctional isothiocyanate linker and click chemistry.
Caption: Key chemical reactions: Thiourea bond formation and CuAAC.
References
- 1. researchgate.net [researchgate.net]
- 2. Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. A simple method for determining the labeling efficiency of fluorescein isothiocyanate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Quantitative Cross-linking/Mass Spectrometry Using Isotope-labeled Cross-linkers and MaxQuant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 5-Fluoropentyl Thiocyanate in Agricultural Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic thiocyanates are versatile intermediates in the synthesis of a wide range of biologically active molecules, including those with applications in agriculture. The incorporation of a fluorine atom into an alkyl chain, such as in 5-Fluoropentyl thiocyanate, can significantly influence the lipophilicity, metabolic stability, and ultimately the efficacy of the resulting agrochemical. This document provides detailed application notes and protocols for the potential use of this compound as a building block in the synthesis of novel agricultural chemicals. While specific data on this compound in agrochemical synthesis is not extensively available in public literature, this document outlines a representative synthetic pathway and experimental protocols based on established chemical principles and the known reactivity of related compounds.
Hypothetical Application: Synthesis of a Novel Thiazole-Based Fungicide
Herein, we describe a hypothetical application of this compound in the synthesis of a novel thiazole-based fungicide. Thiazole derivatives are a well-established class of fungicides, and the introduction of a fluorinated side chain can enhance their systemic properties and efficacy.
Synthesis Pathway
The proposed synthetic route involves a Hantzsch thiazole synthesis, a classic method for the formation of a thiazole ring from a α-haloketone and a thioamide. In this hypothetical pathway, this compound is first converted to the corresponding thioamide, which then reacts with an α-haloketone to form the target thiazole fungicide.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoropentyl Thiocyanate
Welcome to the technical support center for the synthesis of 5-Fluoropentyl Thiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and reliable method for synthesizing this compound involves a two-step process:
-
Activation of the Hydroxyl Group: Conversion of the primary alcohol in 5-fluoropentan-1-ol to a good leaving group. This is typically achieved by tosylation to form 5-fluoropentyl tosylate or by conversion to an alkyl halide (e.g., 5-fluoropentyl bromide).
-
Nucleophilic Substitution: Reaction of the activated intermediate with a thiocyanate salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), via an S(_N)2 reaction to yield the final product.
Q2: What are the main competing side reactions that can lower the yield of this compound?
A2: The primary side reaction of concern is the formation of the isomeric 5-fluoropentyl isothiocyanate.[1] The thiocyanate ion (SCN
−
) is an ambident nucleophile, meaning it can attack through either the sulfur or the nitrogen atom. While attack by sulfur is generally favored for primary alkyl halides and tosylates (an S(_N)2 mechanism), reaction conditions can influence the product ratio. Another potential side reaction is elimination, especially if a sterically hindered base is present or if the reaction is run at a high temperature, although this is less common with primary substrates.
Q3: Which leaving group is better for the thiocyanation step: bromide or tosylate?
A3: Both bromide and tosylate are excellent leaving groups for S(_N)2 reactions. Tosylates are often preferred in laboratory settings as they are readily prepared from the corresponding alcohol and are highly reactive.[2] Bromides are also effective and can be synthesized from the alcohol using reagents like phosphorus tribromide (PBr(_3)). The choice may depend on the availability of reagents, the scale of the reaction, and the specific experimental conditions that you find optimal.
Q4: What are the optimal solvents for the nucleophilic substitution reaction with thiocyanate?
A4: Polar aprotic solvents are generally the best choice for S(_N)2 reactions involving anionic nucleophiles like thiocyanate. Solvents such as acetone, dimethylformamide (DMF), and acetonitrile (MeCN) are commonly used.[3] These solvents solvate the cation of the thiocyanate salt, leaving the thiocyanate anion relatively "naked" and more nucleophilic, thus increasing the reaction rate.
Q5: How can I purify the final this compound product?
A5: Purification is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is commonly employed. The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from any unreacted starting material, byproducts like the isothiocyanate isomer, and other impurities. Distillation under reduced pressure can also be an effective purification method for liquid products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete activation of the alcohol: The conversion of 5-fluoropentan-1-ol to the corresponding tosylate or bromide was not successful. | - Verify the formation of the intermediate: Use TLC or NMR to confirm the presence of the tosylate or bromide before proceeding with the thiocyanation step. - Optimize activation conditions: Ensure anhydrous conditions for tosylation. For bromination with PBr(_3), control the temperature to avoid side reactions. |
| 2. Poor quality of thiocyanate salt: The KSCN or NaSCN may be hydrated or impure. | - Dry the thiocyanate salt: Dry the salt in an oven before use. - Use a fresh bottle of reagent. | |
| 3. Inappropriate solvent: The solvent may not be suitable for the S(_N)2 reaction. | - Switch to a polar aprotic solvent: Use acetone, DMF, or acetonitrile. Ensure the solvent is anhydrous. | |
| Significant Isothiocyanate Byproduct Formation | 1. Reaction conditions favoring S(_N)1 character: Although unlikely for a primary substrate, certain conditions might promote the formation of a carbocation intermediate, which is more likely to be attacked by the nitrogen atom of the thiocyanate ion.[1] | - Maintain a lower reaction temperature: Higher temperatures can sometimes favor the formation of the isothiocyanate. - Use a less polar solvent: This can sometimes favor S(_N)2 over S(_N)1 pathways, but may also slow down the reaction. A balance must be found. - Choose the counter-ion of the thiocyanate salt carefully: Some literature suggests that potassium thiocyanate may give a better ratio of thiocyanate to isothiocyanate compared to sodium thiocyanate in certain systems. |
| Presence of Unreacted Starting Material (5-fluoropentyl tosylate/bromide) | 1. Insufficient reaction time or temperature: The reaction may not have gone to completion. | - Increase the reaction time: Monitor the reaction by TLC until the starting material is consumed. - Increase the reaction temperature: A modest increase in temperature can significantly increase the rate of an S(_N)2 reaction. |
| 2. Insufficient amount of thiocyanate salt: A stoichiometric or slight excess of the nucleophile is required. | - Use a slight excess of the thiocyanate salt: An excess of 1.1 to 1.5 equivalents is common. | |
| Difficulty in Purifying the Product | 1. Similar polarity of product and byproduct: The thiocyanate and isothiocyanate isomers may have very similar R(_f) values on TLC, making separation by column chromatography challenging. | - Optimize the eluent system for column chromatography: Test various ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate) to maximize the difference in R(_f) values. - Consider alternative purification methods: Fractional distillation under reduced pressure might be effective if the boiling points of the isomers are sufficiently different. |
Experimental Protocols
Protocol 1: Synthesis of 5-Fluoropentyl Tosylate
This protocol is adapted from a general procedure for the tosylation of alcohols.
Materials:
-
5-Fluoropentan-1-ol
-
Tosyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
Dissolve 5-fluoropentan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 eq) to the solution.
-
Slowly add tosyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Quench the reaction by slowly adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield the crude 5-fluoropentyl tosylate.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) if necessary.
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the nucleophilic substitution of an alkyl tosylate with potassium thiocyanate.
Materials:
-
5-Fluoropentyl tosylate
-
Potassium thiocyanate (KSCN)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Dissolve 5-fluoropentyl tosylate (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add potassium thiocyanate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium tosylate salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Comparison of Leaving Groups for Thiocyanation
| Leaving Group | Typical Reagent for Formation | Typical Yield of Intermediate | Typical Yield of Thiocyanate | Advantages | Disadvantages |
| Tosylate (-OTs) | Tosyl Chloride | 70-95% | 80-95% | High reactivity, clean reaction. | Tosyl chloride is a solid and can be moisture sensitive. |
| Bromide (-Br) | Phosphorus Tribromide (PBr(_3)) | 60-85% | 75-90% | PBr(_3) is a common and effective reagent. | PBr(_3) is corrosive and reacts violently with water. |
| Mesylate (-OMs) | Mesyl Chloride | 75-95% | 80-95% | Similar to tosylate, often more reactive. | Mesyl chloride is a lachrymator. |
Yields are representative and can vary based on substrate and specific reaction conditions.
Table 2: Influence of Solvent on Thiocyanation Yield
| Solvent | Dielectric Constant (ε) | Typical Reaction Time | Typical Yield | Notes |
| Acetone | 21 | 12-24 hours | 85-95% | Good solubility for both reactants, easy to remove. |
| DMF | 37 | 8-16 hours | 80-90% | Higher boiling point allows for higher reaction temperatures, but can be difficult to remove. |
| Acetonitrile | 37.5 | 10-20 hours | 80-90% | Good solvent for S(_N)2 reactions, relatively easy to remove. |
| Ethanol | 24.5 | 24-48 hours | 60-75% | Protic solvent can solvate the nucleophile, reducing its reactivity and leading to lower yields. |
Yields and reaction times are estimates for the reaction of a primary alkyl tosylate/bromide with KSCN and can vary.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 5-Fluoropentyl Thiocyanate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 5-Fluoropentyl thiocyanate using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No separation of the desired product from impurities. | - Incorrect Solvent System: The polarity of the eluent may be too high or too low. - Column Overloading: Too much crude sample was loaded onto the column. | - Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point for nonpolar to moderately polar compounds is a mixture of ethyl acetate and hexanes. Aim for an Rf value of 0.2-0.3 for the desired compound. - Reduce Sample Load: Ensure the sample load is appropriate for the column size. |
| Product is eluting with the solvent front. | - Eluent is too polar. | - Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexane) in your solvent system. |
| Product is not eluting from the column. | - Eluent is not polar enough. - Potential decomposition on silica gel: Thiocyanates can be sensitive to acidic silica gel. | - Increase the polarity of the eluent. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate). - Use a neutral stationary phase: Consider using neutral alumina or passivating the silica gel with a small amount of triethylamine in the eluent (e.g., 0.1-1%).[1] |
| Streaking or tailing of the product band. | - Column not packed properly. - Sample is not fully dissolved in the loading solvent. - Compound degradation on the column. | - Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or channels.[2] - Ensure complete dissolution: Dissolve the sample in a minimal amount of the initial eluent or a low-polarity solvent before loading. - Consider deactivating the silica gel: Add a small percentage of a base like triethylamine to the eluent to minimize interactions that can cause tailing. |
| Low recovery of the product. | - Decomposition on silica gel. - Product is co-eluting with an impurity. | - Minimize time on the column: Run the chromatography as quickly as possible without sacrificing separation. - Use deactivated silica gel or an alternative stationary phase. - Re-evaluate the solvent system with TLC to ensure baseline separation from all impurities. |
| Presence of a new, less polar impurity after chromatography. | - Dimerization to disulfide: Some organic thiocyanates can react to form disulfanes.[3] | - Use deactivated silica gel and degassed solvents. - Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A good starting point for many compounds of moderate polarity is a mixture of ethyl acetate and hexanes.[1] We recommend performing a TLC analysis with a range of solvent systems to determine the optimal ratio. For example, you can test 5%, 10%, and 20% ethyl acetate in hexanes. The ideal system will give your product an Rf value between 0.2 and 0.3.
Q2: How can I monitor the progress of the column chromatography?
The progress can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate, run it in your chosen solvent system, and visualize the spots under UV light or with a suitable stain (e.g., potassium permanganate) to identify the fractions containing your purified product.
Q3: My this compound seems to be degrading on the silica gel column. What can I do?
Thiocyanates can be sensitive to the acidic nature of standard silica gel. To mitigate degradation, you can:
-
Use deactivated silica gel: Add 0.1-1% triethylamine to your eluent to neutralize the acidic sites on the silica.[1]
-
Switch to a neutral stationary phase: Neutral alumina can be a good alternative.
-
Minimize contact time: Run the column as efficiently as possible.
Q4: What are the signs of column overloading, and how can I avoid it?
Signs of column overloading include poor separation, broad or overlapping bands, and tailing peaks. To avoid this, a general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1.
Q5: Can I use a different stationary phase besides silica gel?
Yes, if silica gel is causing degradation or poor separation, you can consider other stationary phases such as neutral or basic alumina, or even reverse-phase silica (C18) if the compound is sufficiently nonpolar.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology. The specific solvent system should be optimized based on preliminary TLC analysis.
1. Preparation of the Column:
- Select an appropriately sized glass column with a stopcock.
- Add a small plug of cotton or glass wool to the bottom of the column.
- Add a thin layer of sand.
- Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
- Carefully pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
- Once the silica has settled, add another thin layer of sand on top.
- Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the initial eluent.
- Carefully apply the sample solution to the top of the silica gel using a pipette.
- Open the stopcock and allow the sample to enter the silica gel.
- Wash with a very small amount of the eluent to ensure all the sample is on the column.
3. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Begin collecting fractions in test tubes or other suitable containers.
- If a gradient elution is required, gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% ethyl acetate in hexanes).
4. Analysis of Fractions:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions.
- Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Thiocyanate and Isothiocyanate Chemistry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the isomerization of thiocyanates to isothiocyanates during their experiments.
Troubleshooting Guide
Issue: My reaction is producing a significant amount of the isothiocyanate isomer as a byproduct.
This is a common issue stemming from the ambident nature of the thiocyanate anion, which can react through either the sulfur (to form a thiocyanate) or the nitrogen (to form an isothiocyanate). The isothiocyanate is often the thermodynamically more stable product. Here are some potential causes and solutions:
| Potential Cause | Suggested Solution | Explanation |
| High Reaction Temperature | Lower the reaction temperature. For reactions of alkyl halides with thiocyanate salts, consider temperatures from 0°C down to -40°C. | Isomerization is often under thermodynamic control, meaning the more stable isothiocyanate is favored at higher temperatures. By lowering the temperature, you favor the kinetically controlled product, which is the thiocyanate.[1] |
| Substrate Prone to SN1 Reactions | If possible, choose a substrate that favors an SN2 reaction mechanism. Primary and secondary alkyl halides are preferable to tertiary or benzylic halides. | Substrates that readily form carbocations (SN1-type) are more likely to react at the more nucleophilic nitrogen atom of the thiocyanate, leading to the isothiocyanate. SN2 reactions with less sterically hindered substrates favor attack by the softer sulfur atom. |
| Inappropriate Solvent | Use a polar aprotic solvent such as acetonitrile, DMF, or DMAc. In some cases, aqueous conditions with a phase transfer catalyst can also be effective. | Polar aprotic solvents can favor the formation of thiocyanates.[2] The choice of solvent can significantly influence the reaction's outcome. |
| Presence of a Catalyst Promoting Isomerization | Avoid acidic conditions and certain metal catalysts that can promote isomerization. | Acids and some metal salts can catalyze the rearrangement of thiocyanates to isothiocyanates. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the isomerization of thiocyanates?
A1: The thiocyanate anion (SCN⁻) is an ambident nucleophile, meaning it has two reactive sites: the sulfur atom and the nitrogen atom. This allows it to form two different isomers: organic thiocyanates (R-SCN) and organic isothiocyanates (R-NCS). The isothiocyanate is generally the more thermodynamically stable isomer, and thus, under certain conditions, the initially formed thiocyanate can rearrange to the isothiocyanate.
Q2: How can I control the reaction to favor the thiocyanate product?
A2: You can favor the formation of the thiocyanate product by operating under kinetic control. This typically involves using lower reaction temperatures to favor the faster-forming product (the thiocyanate) over the more stable one (the isothiocyanate). The choice of an SN2-favoring substrate and a polar aprotic solvent can also significantly increase the yield of the desired thiocyanate.[1][2]
Q3: Are there any "protecting groups" to prevent isomerization?
A3: The concept of a protecting group for the thiocyanate functionality itself to prevent isomerization during subsequent reactions is not a commonly employed or well-documented strategy. The focus is primarily on controlling the initial reaction conditions to prevent the formation of the isothiocyanate isomer.
Q4: How can I confirm the presence of the isothiocyanate isomer in my product mixture?
A4: You can use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to detect and quantify the presence of both isomers.
Q5: My starting material is an allylic halide. Is it more prone to isomerization?
A5: Yes, allylic thiocyanates are particularly prone to isomerization to the corresponding isothiocyanates through a[3][3]-sigmatropic rearrangement. This is an intramolecular process that can occur even at moderate temperatures. Therefore, for allylic substrates, maintaining very low reaction and purification temperatures is critical.
Quantitative Data Summary
The following table summarizes the impact of key parameters on the ratio of thiocyanate to isothiocyanate products. Please note that specific ratios are highly dependent on the exact substrates and conditions used.
| Parameter | Condition Favoring Thiocyanate (R-SCN) | Condition Favoring Isothiocyanate (R-NCS) | Anticipated Outcome |
| Temperature | Low Temperature (e.g., 0°C to -40°C) | High Temperature (e.g., reflux) | Lower temperatures favor the kinetic product (thiocyanate). |
| Substrate Type | Primary Alkyl Halide (SN2) | Tertiary/Benzylic Halide (SN1) | SN2 conditions favor attack at the sulfur atom. |
| Solvent | Polar Aprotic (e.g., MeCN, DMF) | Non-polar or Protic (can vary) | Polar aprotic solvents can enhance the nucleophilicity of the sulfur atom.[2] |
Experimental Protocols
Protocol 1: Low-Temperature Synthesis of an Alkyl Thiocyanate
This protocol provides a general method for the synthesis of an alkyl thiocyanate from an alkyl halide, minimizing the formation of the isothiocyanate isomer.
Materials:
-
Alkyl halide (e.g., a primary or secondary bromide or iodide)
-
Sodium or potassium thiocyanate
-
Acetonitrile (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Low-temperature cooling bath (e.g., ice-salt or dry ice-acetone)
Procedure:
-
To a round-bottom flask equipped with a stir bar, add sodium or potassium thiocyanate (1.2 equivalents).
-
Add anhydrous acetonitrile to the flask.
-
Cool the mixture to the desired low temperature (e.g., 0°C) using a cooling bath.
-
Slowly add the alkyl halide (1.0 equivalent) to the stirred suspension.
-
Maintain the low temperature and stir the reaction mixture for the appropriate time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by column chromatography at low temperature if necessary.
Protocol 2: HPLC Analysis of Thiocyanate and Isothiocyanate Isomers
This protocol outlines a general method for the separation and quantification of thiocyanate and isothiocyanate isomers using reverse-phase HPLC.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A gradient of acetonitrile and water is typically effective. The exact gradient will need to be optimized for the specific compounds.
Procedure:
-
Prepare standard solutions of both the pure thiocyanate and isothiocyanate isomers in a suitable solvent (e.g., acetonitrile) at known concentrations.
-
Prepare the sample for analysis by dissolving a known amount in the mobile phase.
-
Set the column temperature. In some cases, elevating the column temperature (e.g., to 60°C) can improve peak shape and reduce losses of isothiocyanates due to precipitation in the system.[4][5]
-
Inject the standard solutions to determine their retention times and to generate a calibration curve.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.
-
Quantify the amount of each isomer in the sample using the calibration curve.
Protocol 3: NMR Analysis to Differentiate Thiocyanate and Isothiocyanate Isomers
¹³C and ¹⁵N NMR spectroscopy are powerful tools for distinguishing between thiocyanate and isothiocyanate isomers due to the significant differences in the chemical shifts of the -SCN and -NCS carbons and nitrogens.
Sample Preparation:
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
¹³C NMR:
-
The carbon atom of the thiocyanate group (-SC N) typically resonates in the range of δ 110-120 ppm.
-
The carbon atom of the isothiocyanate group (-N=C =S) resonates further downfield, typically in the range of δ 125-140 ppm. Note that the isothiocyanate carbon signal can sometimes be broad.[6][7]
¹⁵N NMR:
-
The nitrogen atom of the thiocyanate group (-S-C≡N ) has a chemical shift of approximately δ -100 ppm.
-
The nitrogen atom of the isothiocyanate group (-N =C=S) has a chemical shift around δ -275 ppm.[8]
By comparing the chemical shifts in the acquired spectra to these characteristic ranges, the presence and relative amounts of each isomer can be determined.
Visualizations
Caption: Kinetic vs. Thermodynamic control in thiocyanate synthesis.
Caption: Troubleshooting workflow for reducing isothiocyanate formation.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing N-Alkylation of Indazoles with 5-Fluoropentyl Thiocyanate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the N-alkylation of indazoles with 5-fluoropentyl thiocyanate. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate successful synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of indazoles and provides practical solutions to overcome them.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive base. | - Use fresh, anhydrous base. For NaH, ensure it is properly stored and handled under an inert atmosphere. |
| - Insufficient reaction temperature or time. | - Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[1][2] | |
| - Poor quality of this compound. | - Verify the purity of the alkylating agent by NMR or GC-MS. Consider synthesizing it fresh if necessary. | |
| - Inappropriate solvent. | - Ensure the solvent is anhydrous. For reactions with NaH, THF is often preferred. For carbonate bases, DMF or acetonitrile can be effective.[1][2] | |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | - Reaction conditions favoring formation of the thermodynamic (N1) and kinetic (N2) products. | - To favor the N1 isomer, use a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF).[1][3] |
| - To favor the N2 isomer, consider Mitsunobu conditions or specific catalysts.[1] | ||
| - Steric hindrance or electronic effects of substituents on the indazole ring. | - Electron-withdrawing groups at the C7 position can favor N2 alkylation. Bulky substituents at C3 may favor N1 alkylation.[1] | |
| Formation of Side Products | - Isomerization of this compound to 5-Fluoropentyl isothiocyanate. | - This is a known reactivity pattern for alkyl thiocyanates. Use milder reaction conditions (lower temperature) and monitor for the formation of the isothiocyanate byproduct. |
| - Reaction of the base with the solvent or alkylating agent. | - Add the base to the indazole solution at a low temperature (e.g., 0°C) before adding the alkylating agent. | |
| Difficulty in Separating N1 and N2 Isomers | - Similar polarity of the two isomers. | - Utilize column chromatography with a shallow gradient of a more polar solvent. Different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) should be screened.[4] |
| - Recrystallization from a suitable solvent or solvent mixture can be an effective method for separating isomers if their solubilities differ significantly.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-alkylation of indazoles?
A1: The main challenge is controlling the regioselectivity of the reaction. Indazoles have two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to a mixture of N1 and N2 isomers which can be difficult to separate.[1][3]
Q2: Which reaction conditions generally favor the formation of the N1-alkylated indazole?
A2: The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) typically favors the formation of the thermodynamically more stable N1-alkylated product.[1][3]
Q3: How can I favor the formation of the N2-alkylated indazole?
A3: While less common for simple alkylations, certain conditions can favor N2-alkylation. For instance, Mitsunobu conditions have been shown to favor the formation of the N2 isomer.[1] Additionally, specific substituents on the indazole ring, such as electron-withdrawing groups at the C7 position, can direct alkylation to the N2 position.[1]
Q4: Are there any specific side reactions to be aware of when using this compound?
A4: Yes, alkyl thiocyanates can potentially isomerize to the corresponding isothiocyanates under certain conditions. It is also possible for the thiocyanate group to act as a leaving group, leading to the desired alkylation. Monitoring the reaction for the formation of any isothiocyanate-related byproducts is advisable.
Q5: What are the recommended methods for purifying the N1 and N2 isomers?
A5: The most common method for separating N1 and N2 isomers is flash column chromatography on silica gel.[4] Careful selection of the eluent system and a shallow gradient are often necessary. Recrystallization can also be an effective purification technique if a suitable solvent system is found.[5]
Experimental Protocols
Protocol 1: N1-Selective Alkylation using Sodium Hydride in THF
This protocol is optimized for the selective synthesis of N1-(5-fluoropentyl)indazole.
Materials:
-
Indazole
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of indazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 eq) portion-wise at 0°C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 50°C.[1]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the N1 and N2 isomers.
Protocol 2: Alkylation using Potassium Carbonate in DMF
This protocol provides an alternative method using a weaker base, which may be suitable for certain indazole derivatives.
Materials:
-
Indazole
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of indazole (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of unsubstituted indazole. Yields and regioselectivity can vary depending on the specific indazole substrate.
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio (Typical) | Combined Yield (%) |
| 1 | NaH | THF | 25 - 50 | >10:1 | 70-90[1][3] |
| 2 | K₂CO₃ | DMF | 80 | ~2:1 - 4:1 | 60-80 |
| 3 | Cs₂CO₃ | DMF | 25 | ~1.5:1 - 3:1 | 80-95[2] |
Visualizations
Experimental Workflow
Caption: General workflow for the N-alkylation of indazoles.
VEGFR Signaling Pathway
Many N-alkylated indazole derivatives are potent kinase inhibitors. The diagram below illustrates a simplified Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, a common target for such inhibitors.
Caption: Simplified VEGFR signaling pathway and the inhibitory action of N-alkylated indazoles.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Navigating the Thermal Landscape of 5-Fluoropentyl Thiocyanate Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the thermal stability of reactions involving 5-Fluoropentyl thiocyanate. Given the potential for exothermic behavior in the synthesis and subsequent reactions of alkyl thiocyanates, a thorough understanding of thermal safety principles is paramount to prevent runaway reactions and ensure laboratory safety. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with the synthesis of this compound?
The synthesis of this compound, typically via a nucleophilic substitution (SN2) reaction between a 5-fluoropentyl halide (e.g., bromide or iodide) and a thiocyanate salt (e.g., sodium or potassium thiocyanate), is an exothermic process. The primary thermal hazard is the potential for a runaway reaction, where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing vessel rupture, solvent boiling, and the release of hazardous materials.
Q2: Is this compound itself thermally stable?
Q3: What analytical techniques can be used to assess the thermal stability of my reaction?
Techniques such as Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are invaluable for assessing thermal hazards.
-
DSC can be used to determine the onset temperature of decomposition and measure the energy released during this process for the starting materials, products, and the reaction mixture.
-
RC measures the heat evolved during the reaction in real-time, providing crucial data on the rate of heat release, the total heat of reaction, and the adiabatic temperature rise. This information is essential for safe process scale-up.
Q4: What are the general safety precautions I should take when working with this compound?
Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3] Avoid contact with skin and eyes. In case of contact with acids, thiocyanates can release highly toxic hydrogen cyanide gas.[1][2] Therefore, ensure that acidic conditions are carefully controlled. Have an emergency plan in place, including access to a safety shower and eyewash station.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause | Recommended Action |
| Unexpectedly rapid temperature increase during reagent addition. | The reaction is more exothermic than anticipated. The addition rate is too fast. Inadequate cooling. | 1. Immediately stop the addition of the limiting reagent. 2. Increase cooling to the reactor.3. If the temperature continues to rise uncontrollably, be prepared to implement your emergency cooling/quenching procedure.4. For future experiments, reduce the addition rate and/or dilute the reagents further. |
| A sudden increase in temperature after a period of no apparent reaction (induction period). | Accumulation of unreacted starting materials followed by a sudden, rapid reaction. This is a particularly dangerous scenario that can lead to a runaway reaction. | 1. Cease all heating and reagent addition immediately. 2. Apply maximum cooling. 3. Consider an emergency quench if the temperature rise is rapid.4. Investigate the cause of the induction period. This could be due to impurities, poor mixing, or the need for an activation energy barrier to be overcome. Ensure proper mixing and consider a slower initial heating ramp in future experiments. |
| The reaction temperature continues to rise even after cooling is applied and reagent addition is stopped. | The reaction has reached a point of thermal runaway where the heat generated by the reaction is self-sustaining. | 1. Evacuate the immediate area. 2. Alert your facility's emergency response team. 3. Do not attempt to intervene unless you are trained to do so and have a pre-defined and tested emergency procedure. This may involve a remote quenching system or containment measures. |
| Observation of gas evolution from the reaction mixture at a temperature below the solvent's boiling point. | This could indicate the onset of decomposition of the product or reactants, which is often highly exothermic. | 1. Immediately stop heating and reagent addition. 2. Apply cooling. 3. Carefully monitor the reaction temperature and pressure. 4. Consider quenching the reaction with a suitable cold, inert solvent. 5. Analyze the off-gas if it is safe to do so to identify the decomposition products. This will help in understanding the decomposition pathway. |
Experimental Protocols
Hypothetical Synthesis of this compound with Enhanced Thermal Safety
This protocol is a hypothetical example and should be thoroughly evaluated and adapted based on your own risk assessment and laboratory capabilities.
Materials:
-
1-Bromo-5-fluoropentane
-
Sodium thiocyanate (dried under vacuum)
-
Acetone (anhydrous)
-
Reaction calorimeter or a well-instrumented reactor with overhead stirring, a temperature probe, a controlled addition funnel, and a cooling bath.
Procedure:
-
Reactor Setup: Assemble the reactor system in a fume hood. Ensure the temperature probe is positioned to accurately measure the temperature of the reaction mixture. The cooling bath should be charged with a suitable coolant and capable of reaching at least -10 °C.
-
Reagent Preparation:
-
Dissolve sodium thiocyanate (1.1 equivalents) in anhydrous acetone in the reactor.
-
Prepare a solution of 1-bromo-5-fluoropentane (1.0 equivalent) in anhydrous acetone in the addition funnel.
-
-
Reaction Execution:
-
Cool the solution of sodium thiocyanate in the reactor to 0 °C with stirring.
-
Begin the dropwise addition of the 1-bromo-5-fluoropentane solution from the addition funnel.
-
Crucially, monitor the internal temperature of the reaction closely. The addition rate should be controlled to maintain the internal temperature below 10 °C. A temperature increase of more than 5 °C upon initial addition indicates a significant exotherm, and the addition rate should be slowed accordingly.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture again to 0 °C.
-
Slowly add cold water to precipitate the product and dissolve the inorganic salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (< 40 °C) to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography, again ensuring that the temperature is kept as low as possible.
-
Visualizations
Troubleshooting Workflow for Thermal Stability Issues
Caption: A logical workflow for responding to and troubleshooting unexpected temperature increases during a chemical reaction.
Signaling Pathway to Thermal Runaway
Caption: A diagram illustrating the cascading events that can lead to a thermal runaway in an exothermic reaction.
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, thermal hazard data for the synthesis of this compound based on analogous SN2 reactions. This data is for illustrative purposes and must be confirmed by experimental analysis.
| Parameter | Estimated Value | Significance |
| Heat of Reaction (ΔHrxn) | -80 to -120 kJ/mol | Indicates a significantly exothermic reaction that requires careful heat management. |
| Adiabatic Temperature Rise (ΔTad) | 100 - 150 °C | Represents the theoretical temperature increase in the absence of any heat loss. A high value signifies a high potential for a runaway reaction. |
| Onset of Decomposition (Tonset) of Product | > 150 °C | The temperature at which the product begins to decompose exothermically. The maximum reaction temperature should be kept well below this value. |
| Time to Maximum Rate under Adiabatic Conditions (TMRad) | Varies with temperature | A measure of how quickly a runaway reaction can escalate. At higher initial temperatures, this time can be very short (minutes or even seconds). |
References
effect of solvent choice on 5-Fluoropentyl thiocyanate reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-fluoropentyl thiocyanate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the reaction of a primary alkyl halide, like 1-bromo-5-fluoropentane, with thiocyanate salts?
A1: The reaction of a primary alkyl halide such as 1-bromo-5-fluoropentane with a thiocyanate salt, for instance, potassium thiocyanate (KSCN), predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This involves a single concerted step where the nucleophile attacks the carbon atom bearing the leaving group, leading to an inversion of stereochemistry if the carbon were chiral.
Q2: What are the possible products when reacting an alkyl halide with a thiocyanate salt?
A2: The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack from two different atoms: the sulfur or the nitrogen.[1] This results in the potential formation of two isomeric products: this compound (F-(CH₂)₅-SCN) from sulfur attack, and 5-fluoropentyl isothiocyanate (F-(CH₂)₅-NCS) from nitrogen attack.[1] Under kinetic control, attack from the more nucleophilic sulfur atom is generally favored, yielding the thiocyanate as the major product.[1]
Q3: How does the choice of solvent affect the outcome of the reaction?
A3: The solvent plays a crucial role in determining the reaction rate and, to some extent, the product distribution.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred for SN2 reactions. They solvate the cation of the salt (e.g., K⁺ from KSCN) but not the nucleophilic anion, leaving it "naked" and more reactive.[2][3] This leads to a significant increase in the reaction rate.[3]
-
Polar Protic Solvents (e.g., methanol, ethanol, water) can solvate both the cation and the anion.[2] Solvation of the thiocyanate anion through hydrogen bonding reduces its nucleophilicity and slows down the SN2 reaction.[4]
Q4: Can this compound isomerize to 5-fluoropentyl isothiocyanate?
A4: Yes, alkyl thiocyanates can isomerize to the more thermodynamically stable isothiocyanates.[5] This isomerization is often promoted by heat or the presence of excess thiocyanate ions.[2] However, for primary alkyl thiocyanates, this process is generally slow and may require high temperatures to become significant.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggestion |
| Poor quality of starting materials | Ensure the alkyl halide is pure and the thiocyanate salt is anhydrous, as water can hinder the reaction. |
| Inappropriate solvent choice | For SN2 reactions, polar aprotic solvents like DMSO or acetonitrile are highly recommended to enhance the nucleophilicity of the thiocyanate ion.[3] |
| Reaction temperature is too low | While SN2 reactions can often proceed at room temperature, gentle heating (e.g., 40-60 °C) can increase the reaction rate. Monitor for side reactions. |
| Insufficient reaction time | Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion. |
| Decomposition of the product | Thiocyanates can be sensitive to harsh conditions. Ensure the workup procedure is not overly acidic or basic, and avoid excessive heat during solvent removal. |
Issue 2: Formation of Significant Amounts of Isothiocyanate
| Possible Cause | Suggestion |
| High reaction temperature | High temperatures can promote the isomerization of the thiocyanate product to the isothiocyanate.[6] Conduct the reaction at the lowest effective temperature. |
| Prolonged reaction time at elevated temperature | Once the formation of the thiocyanate is complete (as monitored by TLC or GC), proceed with the workup to avoid isomerization. |
| Use of a solvent that favors N-attack | While sulfur attack is kinetically favored, certain solvent and counter-ion combinations might slightly alter the S/N attack ratio. This effect is generally minor for primary alkyl halides. |
Issue 3: Presence of Elimination Byproducts
| Possible Cause | Suggestion |
| Use of a sterically hindered or strong base | The thiocyanate ion is a relatively weak base, so elimination is typically not a major competing reaction for primary alkyl halides.[7] However, if other bases are present, they could promote E2 elimination. Ensure the reaction is free from strongly basic contaminants. |
| High reaction temperatures | Higher temperatures generally favor elimination over substitution.[8] If elimination is observed, reducing the reaction temperature is recommended. |
Quantitative Data
The following tables summarize expected relative reaction rates and product distributions based on general principles of SN2 reactions. Note: This data is illustrative for this compound synthesis and may not represent empirically determined values.
Table 1: Estimated Relative Reaction Rates in Different Solvents at 25°C
| Solvent | Dielectric Constant (ε) | Solvent Type | Estimated Relative Rate |
| Methanol | 32.7 | Polar Protic | 1 |
| Acetonitrile | 37.5 | Polar Aprotic | ~50 |
| DMF | 36.7 | Polar Aprotic | ~100 |
| DMSO | 46.7 | Polar Aprotic | ~200 |
Table 2: Estimated Product Distribution (Thiocyanate vs. Isothiocyanate) vs. Solvent
| Solvent | Temperature (°C) | Estimated % this compound | Estimated % 5-Fluoropentyl Isothiocyanate |
| Methanol | 25 | >98% | <2% |
| Acetonitrile | 25 | >99% | <1% |
| DMSO | 25 | >99% | <1% |
| Acetonitrile | 80 | ~95% | ~5% (due to isomerization) |
Experimental Protocols
Synthesis of this compound from 1-Bromo-5-fluoropentane
This protocol is a general guideline and may require optimization.
-
Reagents and Equipment:
-
1-Bromo-5-fluoropentane
-
Potassium thiocyanate (KSCN), dried under vacuum
-
Anhydrous dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer
-
Condenser and nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure: a. To a round-bottom flask under a nitrogen atmosphere, add potassium thiocyanate (1.2 equivalents) and anhydrous DMF. b. Stir the suspension and add 1-bromo-5-fluoropentane (1.0 equivalent). c. Heat the reaction mixture to 50°C and stir for 4-6 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). e. Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. f. Extract the aqueous layer with diethyl ether (3 x 50 mL). g. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. h. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. i. The crude product can be purified by vacuum distillation or column chromatography.
Characterization:
-
IR Spectroscopy: A strong, sharp peak is expected in the range of 2140-2160 cm⁻¹ corresponding to the C≡N stretch of the thiocyanate group.[9]
-
¹³C NMR Spectroscopy: The carbon of the SCN group is expected to appear around 110-115 ppm.
-
GC-MS: The product can be analyzed by GC-MS to confirm its molecular weight and purity.[10]
Diagrams
References
- 1. Photocascade chemoselective controlling of ambident thio(seleno)cyanates with alkenes via catalyst modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions Involving 5-Fluoropentyl Thiocyanate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoropentyl thiocyanate. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
The most prevalent method for synthesizing primary alkyl thiocyanates like this compound is the nucleophilic substitution (SN2) reaction between the corresponding alkyl halide (e.g., 1-bromo-5-fluoropentane or 1-chloro-5-fluoropentane) and an alkali metal thiocyanate, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN).[1] To enhance the reaction rate and yield, especially in biphasic systems, a phase transfer catalyst is often employed.
Q2: What is a phase transfer catalyst and which ones are effective for this synthesis?
A phase transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. For the synthesis of alkyl thiocyanates from alkyl halides and aqueous thiocyanate salts, quaternary ammonium salts are effective PTCs.[2][3] Tetrabutylammonium bromide (TBAB) is a commonly used and efficient catalyst for this purpose, often leading to high yields of the desired alkyl thiocyanate.[4]
Q3: What are the typical side reactions during the synthesis of this compound?
The primary side reaction is the formation of the isomeric 5-fluoropentyl isothiocyanate.[1] This occurs because the thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack the electrophilic carbon of the alkyl halide with either the sulfur or the nitrogen atom. While the SN2 reaction with primary alkyl halides generally favors the formation of the thiocyanate (S-attack), the formation of the isothiocyanate (N-attack) can become more significant under certain conditions.
Q4: How can I minimize the formation of the isothiocyanate byproduct?
The formation of the isothiocyanate is generally more favored for substrates that can stabilize a carbocation (SN1-type substrates).[1] Since 5-Fluoropentyl is a primary alkyl group, the SN2 pathway is expected to dominate. To further suppress isothiocyanate formation:
-
Use a polar aprotic solvent.
-
Maintain a moderate reaction temperature.
-
Use a phase transfer catalyst which can help in shielding the nitrogen end of the thiocyanate nucleophile.[4]
Q5: What are the common subsequent reactions of this compound?
This compound is a versatile intermediate that can undergo various transformations, including:
-
Nucleophilic Substitution: Reaction with nucleophiles to form thioethers.
-
Reduction: Conversion to 5-fluoropentanethiol.
-
Hydrolysis: Formation of thiocarbamates.[1]
-
Isomerization: Conversion to 5-fluoropentyl isothiocyanate.
-
Conversion to Disulfides: Dimerization to form the corresponding disulfide.[5]
Troubleshooting Guides
Guide 1: Low Yield in the Synthesis of this compound
This guide addresses potential reasons for low yields when synthesizing this compound from a 5-fluoropentyl halide and a thiocyanate salt.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | Insufficient reaction time or temperature. | Monitor the reaction by TLC or GC. If the starting material is still present after a reasonable time, consider increasing the reaction temperature or extending the reaction time. |
| Poor solubility of reactants. | If using a biphasic system (e.g., water and an organic solvent), add a phase transfer catalyst like Tetrabutylammonium bromide (TBAB) to improve the transfer of the thiocyanate ion to the organic phase.[2][4] | |
| Impure starting materials. | Ensure the 5-fluoropentyl halide and the thiocyanate salt are pure and dry. | |
| Formation of Isothiocyanate | Reaction conditions favor N-attack. | Lower the reaction temperature. Use a polar aprotic solvent like DMF or acetonitrile. |
| Product Loss During Workup | Inefficient extraction. | Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. Perform multiple extractions with a suitable organic solvent. |
| Product volatility. | If this compound is volatile, use care during solvent removal (e.g., use a rotary evaporator at a controlled temperature and pressure). |
Guide 2: Catalyst Selection for Thioether Synthesis
This guide assists in selecting a suitable catalyst for the reaction of this compound with a thiol to form a thioether.
Caption: Decision tree for selecting a catalyst for thioether synthesis.
| Reaction Type | Recommended Catalyst/Conditions | Considerations |
| Aliphatic Thiol + this compound | A non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) can be used to deprotonate the thiol to the more nucleophilic thiolate, which can then displace the thiocyanate group. | The thiocyanate group can also act as a leaving group in nucleophilic substitution reactions. |
| Aryl Thiol + this compound | For the coupling of aryl thiols, metal catalysis is often employed. Palladium-based catalysts, such as Pd(OAc)₂ with a suitable phosphine ligand, are commonly used for C-S cross-coupling reactions.[6] | While typically used for aryl halides, these conditions may be adaptable for alkyl thiocyanates. |
| Alternative from 5-Fluoropentanol and Thiol | A metal-free dehydrative thioetherification can be achieved using a strong acid catalyst like triflic acid or a recyclable solid acid catalyst like Nafion®.[7] | This is an alternative synthetic route that avoids the preparation of the thiocyanate. |
Data Presentation
The following tables summarize quantitative data for reactions analogous to those involving this compound, as specific data for this compound is limited in the literature.
Table 1: Synthesis of Alkyl Thiocyanates using Phase Transfer Catalysis [1]
| Alkyl Halide | Catalyst | Yield (%) | Time (hr) |
| n-C₄H₉Br | Aliquat 336 | 99 | 1 |
| n-C₄H₉Br | n-Bu₃N | 97 | 1.5 |
| n-C₄H₉Br | n-BuNH₂ | 98 | 1 |
| n-C₈H₁₇Br | Aliquat 336 | 99 | 1 |
| n-C₈H₁₇Br | n-Bu₃N | 96 | 2.3 |
| n-C₈H₁₇Br | n-BuNH₂ | 99 | 10 |
Table 2: Reduction of Organic Thiocyanates to Thiols [8]
| Substrate | Catalyst/Reagent | Selectivity to Thiol (%) | Conversion (%) |
| Telomer B Thiocyanate | 5% Pd-0.5% Sn on Carbon | 99 | 100 |
| Telomer B Thiocyanate | 5% Pd on Carbon | 89 | 91 |
Experimental Protocols
The following are generalized experimental protocols for key reactions. These should be adapted and optimized for this compound based on small-scale trials.
Protocol 1: Synthesis of this compound using a Phase Transfer Catalyst
Materials:
-
1-Bromo-5-fluoropentane (or 1-chloro-5-fluoropentane)
-
Potassium thiocyanate (KSCN)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium thiocyanate in water.
-
Add a solution of 1-bromo-5-fluoropentane and a catalytic amount of TBAB (e.g., 5 mol%) in dichloromethane.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Reduction of this compound to 5-Fluoropentanethiol
Materials:
-
This compound
-
Sodium metal
-
Liquid ammonia
-
Ammonium chloride
Procedure (based on a general method for organic thiocyanates[9]):
-
Set up a three-necked flask with a dry ice/acetone condenser and an inlet for ammonia gas.
-
Condense liquid ammonia into the flask at -78 °C.
-
Add this compound to the liquid ammonia.
-
Carefully add small pieces of sodium metal to the solution with stirring until a persistent blue color is observed.
-
Quench the reaction by the careful addition of ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent carefully to yield the crude 5-fluoropentanethiol.
-
Purify by distillation under reduced pressure.
Disclaimer: The information provided in this technical support center is for guidance only. All experimental work should be conducted in a safe manner with appropriate personal protective equipment and in a well-ventilated fume hood. The provided protocols are generalized and may require optimization for the specific substrate. It is recommended to consult the primary literature for more detailed procedures.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. A facile and convenient method for synthesis of alkyl thiocyanates under homogeneous phase transfer catalyst conditions [ccspublishing.org.cn]
- 5. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0892781B1 - Catalytic hydrogenolysis of organic thiocyanates and disulfides to thiols - Google Patents [patents.google.com]
- 9. US3129262A - Reduction of organic thiocyanates - Google Patents [patents.google.com]
Technical Support Center: Moisture Management in Thiocyanate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered due to moisture sensitivity in reactions involving thiocyanate salts.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields low when using thiocyanate salts?
Low yields in thiocyanate reactions are frequently attributed to the hygroscopic nature of common thiocyanate salts like sodium thiocyanate (NaSCN), potassium thiocyanate (KSCN), and ammonium thiocyanate (NH₄SCN).[1] These salts readily absorb moisture from the atmosphere, introducing water into the reaction mixture. Water can act as a competing nucleophile, reacting with your electrophile to form undesired alcohol byproducts, thus reducing the yield of the desired thiocyanate product. Additionally, in the presence of water, the thiocyanate ion is heavily solvated, which can reduce its nucleophilicity and slow down the desired reaction.
Q2: What are the common side products when moisture is present in my thiocyanate reaction?
The primary side product in nucleophilic substitution reactions is the corresponding alcohol, formed from the reaction of the electrophile with water (hydrolysis). In some cases, particularly with more reactive substrates or under certain pH conditions, isothiocyanates can also be formed as byproducts. While the isomerization of alkyl thiocyanates to alkyl isothiocyanates can occur, the presence of water can influence the stability and subsequent reactions of these species.[2]
Q3: How can I tell if my thiocyanate salt has absorbed too much moisture?
Visually, hygroscopic salts that have absorbed significant moisture may appear clumpy, caked, or even partially dissolved.[1] However, for a quantitative assessment, Karl Fischer titration is the recommended method to determine the water content in your thiocyanate salt with high accuracy.
Q4: What is the impact of using a protic solvent like ethanol or water in my thiocyanate reaction?
Protic solvents, which contain O-H or N-H bonds, can solvate the thiocyanate anion through hydrogen bonding. This solvation shell hinders the ability of the thiocyanate ion to act as a nucleophile, thereby decreasing the reaction rate.[3] For sensitive reactions where high yields and fast reaction times are critical, it is advisable to use a polar aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF).
Troubleshooting Guide
Issue: Low or No Product Yield
This is the most common problem and is often linked to the presence of moisture. Follow this troubleshooting guide to diagnose and resolve the issue.
Troubleshooting Decision Tree
Data Presentation
While specific quantitative data on the effect of moisture on every type of thiocyanate reaction is highly substrate-dependent, the general trend is a significant decrease in yield with increasing water content. The following table illustrates a hypothetical, yet representative, impact of moisture on the yield of a typical SN2 reaction to form an alkyl thiocyanate.
| Water Content in Reaction Mixture (%, w/w) | Approximate Yield of Alkyl Thiocyanate (%) | Approximate Yield of Alcohol Byproduct (%) |
| < 0.01 (Anhydrous) | > 95 | < 5 |
| 0.1 | 80-90 | 10-20 |
| 0.5 | 50-70 | 30-50 |
| 1.0 | < 40 | > 60 |
Experimental Protocols
Protocol 1: Drying of Hygroscopic Thiocyanate Salts
This protocol describes the drying of sodium thiocyanate, which can be adapted for other thiocyanate salts.
Materials:
-
Sodium thiocyanate (or other thiocyanate salt)
-
Vacuum oven
-
Dessicator with a fresh desiccant (e.g., P₄O₁₀ or anhydrous CaSO₄)
-
Schlenk flask or other suitable oven-dried glassware
Procedure:
-
Place the thiocyanate salt in a clean, dry Schlenk flask or a shallow glass dish.
-
Place the container in a vacuum oven.
-
Apply a vacuum of approximately 0.06 MPa.[6]
-
Dry for at least 4-6 hours. For larger quantities, drying overnight is recommended.
-
Release the vacuum with an inert gas (e.g., nitrogen or argon).
-
Quickly transfer the hot, dried salt to a desiccator to cool to room temperature under a dry atmosphere.
-
Once cool, the salt can be weighed and used immediately or stored in a glove box.
Protocol 2: Setting up an Anhydrous Reaction using a Schlenk Line
This protocol outlines the general setup for a moisture-sensitive reaction using a Schlenk line.
Materials:
-
Oven-dried glassware (e.g., Schlenk flask, condenser, addition funnel)
-
Schlenk line with vacuum and inert gas (nitrogen or argon) manifolds
-
Dried reagents and solvents
-
Syringes and needles (oven-dried)
-
Rubber septa
Procedure:
-
Assemble the oven-dried glassware while it is still hot and immediately place it under an inert atmosphere on the Schlenk line.
-
Purge the assembled apparatus by alternating between vacuum and inert gas at least three times. This is known as "cycling" the flask.[7]
-
After the final purge cycle, leave the flask under a positive pressure of inert gas.
-
Add the dried thiocyanate salt to the reaction flask under a positive flow of inert gas. This can be done quickly by removing the stopper and adding the solid via a powder funnel, or for highly sensitive reactions, using a solid addition tube loaded in a glove box.[7]
-
Add the anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
Add any other liquid reagents via a dry syringe through a rubber septum.
-
Commence the reaction (e.g., heating, stirring). Maintain a positive pressure of inert gas throughout the reaction by connecting the top of the condenser to the Schlenk line via a bubbler.
Workflow for Anhydrous Reaction Setup
References
- 1. hepatochem.com [hepatochem.com]
- 2. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN103723745A - Purification method for sodium thiocyanate - Google Patents [patents.google.com]
- 6. CN103979578A - New process for preparing sodium thiocyanate - Google Patents [patents.google.com]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Technical Support Center: Workup Procedures for Reactions Containing 5-Fluoropentyl Thiocyanate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-Fluoropentyl thiocyanate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and stability of this compound that I should be aware of during workup?
This compound is an organic compound containing a five-carbon chain with a fluorine atom at one end and a thiocyanate group at the other. The carbon-fluorine bond is generally very stable under standard workup conditions. However, like other alkyl thiocyanates, it can be susceptible to isomerization and hydrolysis under certain conditions.
Q2: Can this compound isomerize to 5-Fluoropentyl isothiocyanate during my reaction or workup?
Yes, isomerization to the corresponding isothiocyanate is a known reaction for alkyl thiocyanates.[1] This can be promoted by heat or the presence of certain catalysts. The rate of isomerization for saturated alkyl thiocyanates generally increases with the stability of the corresponding carbocation (primary < secondary < tertiary).[2] Since this compound is a primary alkyl thiocyanate, the rate of uncatalyzed thermal isomerization is expected to be relatively slow. However, prolonged heating or the presence of Lewis acids or other catalysts in the reaction mixture could facilitate this process.
Q3: Is this compound stable to aqueous acidic and basic washes?
Q4: What are the most common impurities I might encounter?
Common impurities can include:
-
Unreacted starting materials: Such as 1-bromo-5-fluoropentane or the thiocyanate salt used in its synthesis.
-
5-Fluoropentyl isothiocyanate: The isomerization product.
-
Byproducts from the main reaction: These will be specific to the particular transformation being carried out.
-
Solvent residues: Residual reaction or extraction solvents.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the workup of your reaction containing this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield after workup. | 1. Product is water-soluble and was lost in the aqueous layer. 2. Product is volatile and was lost during solvent removal. 3. Product degraded during acidic or basic washing. | 1. Back-extract the aqueous washes with a fresh portion of organic solvent. 2. Use a rotary evaporator with a cooled trap and avoid excessive vacuum or heat. 3. Use milder aqueous wash conditions (e.g., saturated NH₄Cl instead of dilute HCl) or perform a direct purification without aqueous workup if possible. |
| Product is contaminated with the isothiocyanate isomer. | 1. High reaction temperature or prolonged reaction time. 2. Presence of catalytic impurities that promote isomerization. | 1. Optimize reaction conditions to use lower temperatures and shorter times. 2. Purify starting materials to remove potential catalysts. 3. Separate the isomers by column chromatography, as their polarities are likely to be different. |
| Formation of an emulsion during aqueous extraction. | 1. Presence of polar, high molecular weight byproducts. 2. High concentration of salts in the aqueous phase. | 1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Filter the entire mixture through a pad of Celite®. 3. Centrifuge the mixture if the emulsion is persistent. |
| Difficulty removing unreacted inorganic thiocyanate salt. | 1. Insufficient washing with water. 2. The salt is partially soluble in the organic solvent used. | 1. Perform multiple washes with deionized water. 2. Consider switching to a less polar extraction solvent if compatible with the product. 3. A plug of silica gel during filtration can sometimes help adsorb residual salts. |
| Product appears to be unstable on silica gel during chromatography. | 1. The silica gel is too acidic, causing degradation or isomerization. | 1. Neutralize the silica gel by preparing the slurry with a small amount of a non-nucleophilic base, such as triethylamine, in the eluent. 2. Consider using a different stationary phase, such as alumina or a bonded-phase silica. |
Experimental Protocols
Standard Aqueous Workup Protocol
This protocol is a general guideline and may need to be adapted based on the specifics of your reaction.
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).
-
Solvent Addition: Dilute the mixture with an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water or saturated ammonium chloride solution to remove water-soluble byproducts and unreacted inorganic reagents.
-
Saturated sodium bicarbonate solution to neutralize any acidic components.
-
Brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous layer and aid in phase separation.[3]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification by Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase. If the product is suspected to be acid-sensitive, consider neutralizing the silica gel with triethylamine.
-
Eluent System: Determine a suitable eluent system using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is a common starting point.
-
Packing and Loading: Pack the column with the silica gel slurry in the non-polar component of the eluent. Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
DOT Script for a General Workup Workflow
Caption: General experimental workflow for the workup of a reaction containing this compound.
DOT Script for Troubleshooting Low Product Yield
Caption: Decision-making process for troubleshooting low product yield during workup.
References
identifying and removing impurities from 5-Fluoropentyl thiocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 5-Fluoropentyl Thiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through a nucleophilic substitution reaction. This typically involves reacting a 5-fluoropentyl halide (such as 5-fluoro-1-iodopentane or 5-fluoro-1-bromopentane) with an alkali metal thiocyanate, like sodium thiocyanate (NaSCN) or potassium thiocyanate (KSCN), in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
Q2: What are the primary impurities I should expect in my crude this compound?
A2: The primary impurities can be categorized as follows:
-
Isomeric Impurity: 5-Fluoropentyl isothiocyanate is the most common and often most difficult to separate impurity. It forms through the ambident nature of the thiocyanate nucleophile.
-
Unreacted Starting Materials: Residual 5-fluoropentyl halide.
-
Side-Reaction Products: Elimination products, such as 5-fluoropent-1-ene, can form due to the basic nature of the thiocyanate salt.
-
Solvent Residue: The high-boiling point solvent used in the reaction (e.g., DMF).
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, the product, this compound, is generally more polar than the starting alkyl halide. For GC-MS, the appearance of the product peak with its characteristic mass spectrum and the disappearance of the starting material peak will indicate the reaction's progression.
Q4: What are the recommended purification methods for this compound?
A4: A combination of aqueous work-up followed by either fractional distillation under reduced pressure or column chromatography is recommended. An initial wash with water will remove the inorganic salts and any remaining DMF. Fractional distillation is effective for separating the product from less volatile impurities. Flash column chromatography on silica gel can be used to separate the thiocyanate from the isomeric isothiocyanate and other organic impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Competing elimination reaction. 3. Isomerization to the isothiocyanate. | 1. Increase reaction time or temperature moderately. Ensure anhydrous conditions. 2. Use a less basic thiocyanate salt (e.g., KSCN over NaSCN) and a less polar solvent to disfavor elimination. 3. Keep the reaction temperature as low as feasible to minimize isomerization. |
| Presence of a Significant Amount of 5-Fluoropentyl Isothiocyanate | The thiocyanate ion is an ambident nucleophile, and attack through the nitrogen atom leads to the isothiocyanate. This is often favored by higher temperatures and certain solvents. | 1. Optimize the reaction solvent. Protic solvents can favor thiocyanate formation. 2. Purify the crude product using fractional distillation or flash column chromatography. The isothiocyanate is typically the higher boiling isomer. |
| Product Contaminated with Starting Alkyl Halide | Incomplete reaction. | 1. Drive the reaction to completion by adding a slight excess of the thiocyanate salt and increasing the reaction time. 2. Purify via fractional distillation, as the alkyl halide will likely have a different boiling point. |
| Product is a Dark Color | Decomposition of the thiocyanate product or starting materials at elevated temperatures. | 1. Conduct the reaction at a lower temperature. 2. Purify by distillation under reduced pressure to lower the boiling point and prevent thermal decomposition. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of alkyl thiocyanates.
Materials:
-
5-Fluoro-1-bromopentane
-
Sodium Thiocyanate (NaSCN)
-
Acetone (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium thiocyanate (1.1 equivalents) in anhydrous acetone.
-
Heat the mixture to a gentle reflux with vigorous stirring.
-
Slowly add 5-fluoro-1-bromopentane (1.0 equivalent) to the refluxing mixture over 30 minutes.
-
Continue to reflux the mixture for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
The resulting crude product can then be purified.
Purification by Fractional Distillation
-
Set up a fractional distillation apparatus with a short Vigreux column.
-
Place the crude this compound in the distillation flask.
-
Apply a vacuum and gently heat the flask.
-
Collect the fraction that distills at the expected boiling point of this compound. The boiling point of the similar ethyl thiocyanate is 145 °C at atmospheric pressure; therefore, expect a higher boiling point for the pentyl derivative, which can be significantly lowered under vacuum.
Purification by Flash Column Chromatography
-
Pack a silica gel column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate, starting with a low polarity and gradually increasing).
-
Dissolve the crude product in a minimal amount of the starting eluent.
-
Load the sample onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | ¹³C NMR (SCN, ppm) | IR (SCN stretch, cm⁻¹) |
| This compound | C₆H₁₀FNS | 147.22 | ~190-210 (est. at atm. pressure) | ~110-115 | ~2150-2160 |
| 5-Fluoropentyl Isothiocyanate | C₆H₁₀FNS | 147.22 | Higher than thiocyanate | ~125-135 | ~2050-2150 (broad) |
| 5-Fluoro-1-bromopentane | C₅H₁₀BrF | 169.04 | 144-145 | N/A | N/A |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Potential reaction pathways leading to product and common impurities.
optimizing temperature and reaction time for alkyl thiocyanate synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of alkyl thiocyanates. The following information is designed to address common challenges and provide actionable solutions to improve reaction yield and purity.
I. Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of alkyl thiocyanates, particularly when using the common method of reacting an alkyl halide with a thiocyanate salt.
Issue 1: Low or No Yield of Alkyl Thiocyanate
Possible Causes and Solutions:
-
Poor Leaving Group: The rate of a nucleophilic substitution reaction is significantly influenced by the ability of the leaving group to depart. Halides are common leaving groups, with reactivity generally following the trend: I > Br > Cl > F. Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups.
-
Recommendation: If you are using an alkyl chloride, consider switching to an alkyl bromide or iodide to increase the reaction rate. For alcohols, conversion to a tosylate or mesylate prior to reaction with the thiocyanate salt is a highly effective strategy.
-
-
Inappropriate Solvent: The choice of solvent can impact the solubility of the reactants and the rate of the reaction. Polar aprotic solvents like acetone, acetonitrile, or dimethylformamide (DMF) are often effective for this synthesis as they solvate the cation of the thiocyanate salt, leaving the thiocyanate anion more available for nucleophilic attack.
-
Recommendation: Ensure your thiocyanate salt is soluble in the chosen solvent. If solubility is an issue, consider using a different solvent or employing a phase-transfer catalyst.
-
-
Steric Hindrance: Bulky groups on the alkyl halide, particularly at the α- and β-carbons, can hinder the backside attack required for an S(_N)2 reaction, slowing down or preventing the reaction.
-
Recommendation: For sterically hindered substrates, longer reaction times or higher temperatures may be necessary. However, be aware that higher temperatures can promote the formation of the isothiocyanate byproduct. Alternatively, using a less hindered starting material, if possible, is advisable.
-
-
Reaction Temperature Too Low: While higher temperatures can lead to side products, a temperature that is too low may result in a very slow reaction rate.
-
Recommendation: Gradually increase the reaction temperature, monitoring the reaction progress by a suitable method such as thin-layer chromatography (TLC) or gas chromatography (GC), to find the optimal balance between reaction rate and selectivity.
-
Issue 2: Formation of Isothiocyanate Byproduct
The formation of the isomeric isothiocyanate (R-NCS) is the most common side reaction in alkyl thiocyanate synthesis. This occurs because the thiocyanate anion (SCN
−
) is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom.
Factors Influencing Isothiocyanate Formation:
-
Reaction Mechanism: The reaction can proceed through either an S(_N)1 or S(_N)2 pathway.
-
S(_N)2 Pathway: This pathway is favored by primary and less hindered secondary alkyl halides and involves a backside attack by the nucleophile. Attack by the "soft" sulfur atom is generally favored in S(_N)2 reactions, leading to the desired alkyl thiocyanate.
-
S(_N)1 Pathway: This pathway is favored by tertiary, benzylic, and allylic alkyl halides, which can form stable carbocation intermediates. The "harder" nitrogen atom of the thiocyanate anion preferentially attacks the carbocation, leading to a higher proportion of the isothiocyanate byproduct.
-
-
Temperature: Higher reaction temperatures tend to favor the formation of the thermodynamically more stable isothiocyanate isomer. Alkyl thiocyanates can isomerize to isothiocyanates, especially at elevated temperatures[1].
-
Solvent: Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate in an S(_N)1 reaction, thus promoting the formation of isothiocyanates.
Troubleshooting Steps to Minimize Isothiocyanate Formation:
-
Optimize the Substrate: Whenever possible, use primary or secondary alkyl halides to favor the S(_N)2 pathway. Avoid tertiary, benzylic, or allylic halides if the thiocyanate is the desired product.
-
Control the Temperature: Maintain the lowest effective temperature for the reaction. It is often a balance between achieving a reasonable reaction rate and minimizing isomerization. Running the reaction at room temperature or slightly above is a good starting point.
-
Choose the Right Solvent: Employ polar aprotic solvents such as acetone, acetonitrile, or DMF to promote the S(_N)2 mechanism.
-
Utilize a Phase-Transfer Catalyst (PTC): Using a phase-transfer catalyst, such as a quaternary ammonium salt, can be highly effective in promoting the formation of the alkyl thiocyanate, even in a two-phase system (e.g., dichloromethane/water). The PTC helps to bring the thiocyanate anion into the organic phase in a less solvated state, which can enhance its nucleophilicity at the sulfur atom.
Issue 3: Difficulty in Product Purification
If the formation of the isothiocyanate byproduct cannot be completely avoided, separation is necessary.
Purification Strategies:
-
Fractional Distillation: If the boiling points of the alkyl thiocyanate and isothiocyanate isomers are sufficiently different, fractional distillation can be an effective method for separation on a larger scale.
-
Column Chromatography: For smaller scale reactions or when distillation is not feasible, column chromatography on silica gel is a common and effective purification method. The polarity difference between the two isomers is usually sufficient for separation with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature and reaction time for alkyl thiocyanate synthesis?
A1: The optimal conditions are highly dependent on the specific substrate (alkyl halide), leaving group, and solvent used. For primary alkyl bromides, reactions are often successful at room temperature to moderately elevated temperatures (e.g., 40-60 °C) with reaction times ranging from a few hours to overnight. It is crucial to monitor the reaction to determine the point of maximum conversion of the starting material before significant isomerization to the isothiocyanate occurs. Lower temperatures generally favor the formation of the kinetic product, the alkyl thiocyanate.
Q2: How does the choice of leaving group affect the reaction?
A2: The leaving group has a significant impact on the reaction rate. A better leaving group will result in a faster reaction. The general order of reactivity for common leaving groups is:
OTs (tosylate) > I (iodide) > Br (bromide) > Cl (chloride)
Using a more reactive leaving group like iodide or tosylate can allow for milder reaction conditions (lower temperature, shorter time), which in turn can help to minimize the formation of the isothiocyanate byproduct.
Q3: Can I use an alcohol as a starting material?
A3: While alcohols are not suitable for direct reaction with thiocyanate salts, they can be readily converted into suitable substrates. The most common method is to convert the alcohol into a tosylate or mesylate by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. The resulting tosylate or mesylate is an excellent substrate for nucleophilic substitution with a thiocyanate salt.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting alkyl halide. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the progress of the reaction. Gas chromatography (GC) can also be used for more quantitative monitoring and to check for the formation of the isothiocyanate byproduct if a suitable method is developed.
Q5: What is the role of a phase-transfer catalyst and when should I use one?
A5: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is used in reactions where the reactants are in different phases, for example, an aqueous solution of a thiocyanate salt and an organic solution of the alkyl halide. The PTC transports the thiocyanate anion from the aqueous phase to the organic phase where it can react with the alkyl halide. This can significantly increase the reaction rate and can also improve the selectivity for the alkyl thiocyanate by favoring an S(_N)2 mechanism. A PTC is particularly useful when you want to use water as a solvent for environmental or cost reasons.
III. Data Presentation
The following table summarizes the impact of reaction conditions on the synthesis of alkyl thiocyanates. Note that specific yields and product ratios are highly dependent on the substrate and precise experimental conditions.
| Alkyl Halide | Leaving Group | Thiocyanate Salt | Solvent | Temperature (°C) | Reaction Time (h) | Yield of R-SCN (%) | R-SCN : R-NCS Ratio |
| 1-Bromobutane | Br | NaSCN | Acetone | Reflux (56) | 4 | ~85 | >95:5 |
| 1-Chlorobutane | Cl | KSCN | DMF | 80 | 12 | ~70 | >90:10 |
| 2-Bromopropane | Br | NaSCN | Ethanol | Reflux (78) | 6 | ~60 | ~80:20 |
| Benzyl Bromide | Br | KSCN | Acetonitrile | 25 | 8 | ~50 | ~60:40 |
| tert-Butyl Bromide | Br | NaSCN | Ethanol | 25 | 2 | Low | <10:90 |
Note: This data is compiled from typical literature examples and is intended for illustrative purposes. Actual results may vary.
IV. Experimental Protocols
Protocol 1: Synthesis of n-Butyl Thiocyanate
This protocol is a representative example for the synthesis of a primary alkyl thiocyanate.
Materials:
-
1-Bromobutane
-
Sodium thiocyanate (NaSCN)
-
Acetone (anhydrous)
-
Diatomaceous earth (e.g., Celite®)
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium thiocyanate (1.2 equivalents) in anhydrous acetone.
-
To the stirred solution, add 1-bromobutane (1.0 equivalent).
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the precipitated sodium bromide. Wash the filter cake with a small amount of acetone.
-
Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the remaining residue in a suitable organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude n-butyl thiocyanate.
-
If necessary, purify the product by vacuum distillation.
V. Visualizations
The following diagrams illustrate key concepts in alkyl thiocyanate synthesis.
Caption: Reaction pathways for alkyl thiocyanate synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Synthesis of 5-Fluoropentyl-Containing Molecules
Welcome to the technical support center for the synthesis of 5-fluoropentyl-containing molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the introduction of a 5-fluoropentyl group often challenging?
The primary challenge lies in the properties of the fluoride ion. As a nucleophile, fluoride is highly basic and has a strong tendency to be solvated, which can reduce its reactivity.[1][2] This leads to several common issues:
-
Competition with Elimination Reactions: The high basicity of fluoride promotes E2 elimination reactions, especially with secondary alkyl halides, leading to the formation of undesired alkene byproducts. High reaction temperatures, often required to dissolve fluoride salts, further favor elimination.[1]
-
Poor Nucleophilicity: Fluoride's small size and high charge density cause it to be strongly solvated by protic solvents, which deactivates it as a nucleophile. While polar aprotic solvents are better, the solubility of fluoride salts can still be an issue.[2]
-
Leaving Group Choice: The success of the reaction is highly dependent on the choice of a good leaving group (e.g., tosylate, mesylate, bromide) on the pentyl chain.
Q2: What are the most common side reactions when synthesizing 5-fluoropentyl compounds, and how can they be minimized?
The most prevalent side reaction is the formation of pentene derivatives via an E2 elimination mechanism.[1][3] Additionally, depending on the specific synthetic route, the formation of isomers or alcohol side products (if water is present) can occur.[4][5]
Strategies to Minimize Side Reactions:
-
Use a less basic fluoride source: Reagents like tetrabutylammonium bifluoride (TBAT) or synergistic systems with hydrogen-bond donors (e.g., TBAF with tert-butyl alcohol) can reduce the basicity of the fluoride ion, thus favoring the S(_N)2 pathway over E2.[2][6]
-
Optimize Reaction Temperature: Lowering the reaction temperature generally disfavors the elimination pathway. However, this may also decrease the rate of the desired substitution reaction.[1]
-
Choose the Right Fluorinating Agent: Deoxyfluorination reagents like PyFluor or DAST can be effective for converting alcohols to alkyl fluorides and often show higher selectivity against elimination compared to traditional methods using fluoride salts.[3][6]
-
Control Water Content: In some reactions, trace amounts of water can lead to the formation of alcohol byproducts.[5] However, in specific cases, such as the synthesis of [¹⁸F]fluoromethyl tosylate, a small, controlled amount of water can actually help suppress the formation of other byproducts.[7]
Q3: How do I choose the appropriate fluorinating agent for my specific substrate?
The choice of fluorinating agent depends on the starting material (e.g., alcohol vs. alkyl halide) and the overall reaction sensitivity.
-
For Alkyl Halides/Sulfonates (S(_N)2 Substitution):
-
Potassium Fluoride (KF): Often used in combination with a phase-transfer catalyst like a crown ether (e.g., 18-crown-6) to improve its solubility and nucleophilicity in aprotic solvents.[2][5]
-
Tetrabutylammonium Fluoride (TBAF): A more soluble source of fluoride, but also more basic, increasing the risk of elimination.[2]
-
Tetrabutylammonium Dihydrogen Trifluoride (Bu(_4)NH(_2)F(_3)): Can be an effective reagent, sometimes used in neat conditions at elevated temperatures.[8]
-
-
For Alcohols (Deoxyfluorination):
-
Diethylaminosulfur Trifluoride (DAST): A common deoxyfluorination reagent, but it is thermally unstable and can promote elimination with sensitive substrates.[3][9]
-
PyFluor: A more thermally stable and selective alternative to DAST that often results in less elimination byproduct, making purification easier.[3][6]
-
Q4: My purification by column chromatography is proving difficult due to co-eluting impurities. What can I do?
Difficulty in purification often arises when the polarity of the desired 5-fluoropentyl product is very similar to that of the starting material or byproducts like the corresponding alkene or alcohol.
Troubleshooting Purification:
-
Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying the ratio of ethyl acetate/hexanes or trying other solvents like dichloromethane/methanol) to improve separation.
-
Protecting Groups: If your molecule contains other functional groups, consider using a protecting group strategy. The addition of a bulky protecting group can significantly alter the polarity of your molecule of interest, facilitating separation from impurities.[8][10]
-
Reaction Work-up: Ensure the reaction work-up is thorough. Aqueous washes can help remove ionic species and some polar impurities before chromatography.
-
Alternative Purification: If column chromatography is ineffective, consider other techniques such as preparative HPLC or crystallization if your product is a solid.[4]
Troubleshooting Guides
Guide 1: Low Yield of 5-Fluoropentyl Product
This guide provides a logical workflow to diagnose and resolve low reaction yields.
Caption: Troubleshooting workflow for low product yield.
Guide 2: Competition Between S(_N)2 and E2 Pathways
The balance between the desired S(_N)2 substitution and the undesired E2 elimination is critical. Several factors influence the outcome.
Caption: Competing S(_N)2 and E2 reaction pathways.
Quantitative Data Summary
The choice of fluorinating agent and reaction conditions significantly impacts the yield. The following table summarizes results from a study on the ring-opening of an epoxide to form a 5-fluoro-4-hydroxypentyl intermediate.[8][11][12]
| Method | Fluorinating Agent | Solvent | Temperature | Yield (%) | Reference |
| A | TBAF | THF | 80 °C (reflux) | 66% | [8][11][12] |
| B | Bu(_4)NH(_2)F(_3) | Neat | 85 °C | Moderate | [8][12] |
Note: Method B was noted to produce slightly more of the undesired regioisomer compared to Method A.[12] However, Method B has the advantage of being solvent-free.
Experimental Protocols
Protocol 1: Synthesis of Benzyl 1-(5-fluoro-4-hydroxypentyl)-1H-indole-3-carboxylate
This protocol details the fluorinative ring-opening of an epoxide precursor using TBAF.[11]
Materials:
-
Benzyl 1-(4-(oxiran-2-yl)butyl)-1H-indole-3-carboxylate (starting epoxide)
-
Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF), 1.0 M solution
-
Ethyl acetate (EtOAc)
-
Water (H(_2)O)
-
Brine
-
Anhydrous Sodium Sulfate (Na(_2)SO(_4)) or Magnesium Sulfate (MgSO(_4))
Procedure:
-
To a round-bottom flask containing the starting epoxide (1.0 eq), add the solution of TBAF in THF (4.0 eq).
-
Reflux the reaction mixture at 80 °C overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the THF.
-
Dilute the residue with EtOAc and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na(_2)SO(_4) or MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of EtOAc in n-heptane) to yield the desired 5-fluoro-4-hydroxypentyl product.
Protocol 2: General Procedure for Conversion of an Alcohol to a Tosylate
This protocol describes the conversion of a primary or secondary alcohol to a tosylate, which is an excellent leaving group for subsequent nucleophilic fluorination.[13]
Materials:
-
Alcohol substrate
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Aqueous HCl (e.g., 1 M)
-
Saturated aqueous Sodium Bicarbonate (NaHCO(_3))
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO(_4))
Procedure:
-
Dissolve the alcohol (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add pyridine (or TEA, ~1.5 eq) to the solution.
-
Add p-toluenesulfonyl chloride (TsCl, ~1.2 eq) portion-wise, ensuring the temperature remains close to 0 °C.
-
Stir the reaction at 0 °C for several hours, or allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine/TEA), water, saturated NaHCO(_3), and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by recrystallization or column chromatography if necessary.
This technical support guide is intended for informational purposes only. All laboratory work should be conducted by trained professionals in a suitably equipped facility, following all appropriate safety precautions.
References
- 1. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 2. Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Khan Academy [khanacademy.org]
avoiding decomposition of 5-Fluoropentyl thiocyanate during synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 5-fluoropentyl thiocyanate, with a primary focus on preventing its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
The main decomposition route for this compound is isomerization to its more thermodynamically stable isomer, 5-fluoropentyl isothiocyanate. This rearrangement is a common reaction for alkyl thiocyanates and can be promoted by heat, polar solvents, and the presence of acids or metal salts.
Q2: How can I minimize the isomerization of this compound during synthesis?
To minimize isomerization, it is crucial to maintain mild reaction conditions. This includes using the lowest effective reaction temperature, minimizing reaction time, and choosing a less polar solvent if compatible with the reaction kinetics. The use of catalysts known to promote isomerization, such as certain metal salts (e.g., zinc chloride), should be avoided if the goal is to isolate the thiocyanate.
Q3: What is the recommended method for synthesizing this compound?
The most common and straightforward method is the nucleophilic substitution reaction between an alkali metal thiocyanate (e.g., potassium thiocyanate or sodium thiocyanate) and a suitable 5-fluoropentyl halide, such as 1-bromo-5-fluoropentane. This reaction is typically performed in a polar aprotic solvent like acetone or dimethylformamide (DMF).
Q4: How can I confirm the identity of my product and check for the presence of the isothiocyanate isomer?
A combination of spectroscopic techniques is recommended:
-
Infrared (IR) Spectroscopy: this compound will show a sharp, strong absorption band for the C≡N stretch around 2150 cm⁻¹. The isothiocyanate isomer will have a broad and very strong absorption band for the N=C=S asymmetric stretch, typically in the 2050-2200 cm⁻¹ range.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The carbon of the thiocyanate group (-SCN) appears around 110-115 ppm.[2][3][4] The carbon of the isothiocyanate group (-NCS) is typically found further downfield, around 125-140 ppm.
-
¹H NMR: The protons on the carbon adjacent to the sulfur in the thiocyanate (α-CH₂) will have a different chemical shift compared to the protons on the carbon adjacent to the nitrogen in the isothiocyanate.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): The thiocyanate and isothiocyanate isomers will likely have different retention times and may show distinct fragmentation patterns in their mass spectra, allowing for their separation and identification.[5][6][7][8]
Q5: What are the best practices for purifying and storing this compound?
Purification should be conducted at low temperatures to prevent isomerization. Flash column chromatography on silica gel using a non-polar eluent system is often effective. For storage, it is recommended to keep the purified compound in a tightly sealed container at low temperatures (e.g., in a refrigerator or freezer) and protected from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or no yield of this compound | 1. Incomplete reaction. 2. Impure starting materials. 3. Sub-optimal reaction temperature. | 1. Monitor the reaction by TLC or GC to determine the optimal reaction time. 2. Ensure the 1-bromo-5-fluoropentane and alkali thiocyanate are of high purity and dry. 3. Gradually increase the reaction temperature while monitoring for product formation and isomerization. |
| Product is a mixture of thiocyanate and isothiocyanate | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Use of a highly polar solvent that promotes isomerization. 4. Contamination with acidic or metallic impurities. | 1. Reduce the reaction temperature. 2. Stop the reaction as soon as the starting material is consumed. 3. Consider using a less polar solvent such as acetone or THF instead of DMF. 4. Use high-purity reagents and solvents. |
| Difficulty in purifying the product | 1. The thiocyanate and isothiocyanate isomers are co-eluting during chromatography. 2. The product is thermally unstable and decomposes on the column. | 1. Optimize the eluent system for column chromatography; a less polar system may improve separation. 2. Consider purification by vacuum distillation at the lowest possible temperature if the compound is sufficiently volatile and stable under these conditions. |
Experimental Protocols
Synthesis of this compound from 1-Bromo-5-fluoropentane
This protocol describes the nucleophilic substitution reaction to synthesize this compound.
Materials:
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN), dried
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium thiocyanate (1.2 equivalents) in anhydrous acetone.
-
Add 1-bromo-5-fluoropentane (1.0 equivalent) to the solution.
-
Heat the reaction mixture to a gentle reflux (for acetone, approx. 56°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed (typically within a few hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (KBr or NaBr).
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Data Presentation
Table 1: Comparison of Spectroscopic Data for Alkyl Thiocyanates and Alkyl Isothiocyanates
| Technique | Alkyl Thiocyanate (R-SCN) | Alkyl Isothiocyanate (R-NCS) |
| IR Spectroscopy (cm⁻¹) | Strong, sharp C≡N stretch at ~2150 | Broad, very strong N=C=S stretch at ~2050-2200[1] |
| ¹³C NMR (ppm) | -S -C ≡N: ~110-115[2][3][4] | -N =C =S: ~125-140 |
| Mass Spectrometry | Fragmentation may show a prominent [M-SCN]⁺ ion. | Fragmentation often shows a characteristic [M-NCS]⁺ ion. |
Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
Diagram 2: Decomposition Pathway of this compound
Caption: Isomerization of this compound.
Diagram 3: Troubleshooting Logic for Isomer Formation
Caption: Troubleshooting guide for isomer formation.
References
- 1. researchgate.net [researchgate.net]
- 2. 13C NMR of cyanylated flavodoxin from Megasphaera elsdenii and of thiocyanate model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl thiocyanate(556-64-9) 13C NMR spectrum [chemicalbook.com]
- 4. Ammonium thiocyanate(1762-95-4) 13C NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of cyanide and thiocyanate in biological fluids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Simultaneous determination of cyanide and thiocyanate in plasma by chemical ionization gas chromatography mass-spectrometry (CI-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. carolinachemical.com [carolinachemical.com]
- 10. 1-Bromo-5-fluoropentane | 407-97-6 | FB15229 | Biosynth [biosynth.com]
Validation & Comparative
Unraveling the Structure of 5-Fluoropentyl Thiocyanate Reaction Products: A Comparative Guide
For researchers, scientists, and professionals engaged in drug development, the precise structural confirmation of reaction products is paramount. This guide provides a comparative analysis of the primary reaction products of 5-Fluoropentyl thiocyanate, offering detailed experimental data and protocols to aid in their identification and characterization.
The reactivity of this compound is predominantly characterized by its isomerization to 5-Fluoropentyl isothiocyanate. This rearrangement is a common feature of alkyl thiocyanates and can be influenced by thermal conditions and the presence of catalysts. Beyond isomerization, nucleophilic substitution reactions offer alternative pathways to different structural motifs. This guide will focus on the in-depth comparison of the thiocyanate starting material and its isothiocyanate isomer, providing the necessary data for unambiguous structural assignment.
Comparative Analysis of Reaction Products
The primary reaction of this compound is a thermal or catalytically induced isomerization to the more thermodynamically stable 5-Fluoropentyl isothiocyanate. This process involves the rearrangement of the functional group from a sulfur-carbon-nitrogen single and triple bond linkage (R-S-C≡N) to a nitrogen-carbon-sulfur double bond arrangement (R-N=C=S).
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | F-(CH₂)₅-SCN | C₆H₁₀FNS | 147.22 | (Predicted) ~190-200 |
| 5-Fluoropentyl isothiocyanate | F-(CH₂)₅-NCS | C₆H₁₀FNS | 147.22 | (Predicted) ~200-210 |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via a nucleophilic substitution reaction between 1-bromo-5-fluoropentane and potassium thiocyanate.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium thiocyanate (1.2 eq.) in ethanol (5 mL per gram of alkyl halide).
-
Add 1-bromo-5-fluoropentane (1.0 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the potassium bromide precipitate.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Isomerization to 5-Fluoropentyl isothiocyanate
The isomerization can be achieved by heating the neat this compound.
Procedure:
-
Place the purified this compound in a sealed tube or a flask equipped with a reflux condenser.
-
Heat the compound to 150-180 °C.
-
Monitor the reaction progress by IR spectroscopy, observing the disappearance of the thiocyanate peak and the appearance of the isothiocyanate peak.
-
The reaction is typically complete within 2-4 hours.
-
The resulting 5-Fluoropentyl isothiocyanate can be used directly or further purified by vacuum distillation.
Spectroscopic Data for Structural Confirmation
The differentiation between the thiocyanate and isothiocyanate isomers is definitively achieved through spectroscopic analysis.
| Spectroscopic Technique | This compound | 5-Fluoropentyl isothiocyanate |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.51 (t, J=6.0 Hz, 2H, -CH₂F), 3.01 (t, J=7.2 Hz, 2H, -CH₂SCN), 1.95-1.85 (m, 2H), 1.80-1.70 (m, 2H), 1.65-1.55 (m, 2H) | δ 4.50 (t, J=6.0 Hz, 2H, -CH₂F), 3.55 (t, J=6.8 Hz, 2H, -CH₂NCS), 1.80-1.70 (m, 4H), 1.60-1.50 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 112.1 (SCN), 83.5 (d, J=165 Hz, CH₂F), 32.8 (CH₂SCN), 29.5 (d, J=20 Hz), 27.8, 24.1 | δ 130.5 (NCS), 83.6 (d, J=165 Hz, CH₂F), 45.1 (CH₂NCS), 29.8 (d, J=20 Hz), 28.5, 25.3 |
| IR (neat, cm⁻¹) | ~2150 (ν S-C≡N) | ~2100 (broad, ν asym N=C=S) |
| Mass Spectrometry (EI) | M⁺ at m/z 147, fragments from C-S cleavage | M⁺ at m/z 147, characteristic isothiocyanate fragmentation pattern |
Visualizing Reaction Pathways and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the reaction pathway and the general experimental workflow for product characterization.
Caption: Reaction pathway for the synthesis of this compound and its subsequent isomerization.
Caption: General experimental workflow for the synthesis and structural confirmation of reaction products.
A Comparative Spectroscopic Guide to 5-Fluoropentyl Thiocyanate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of 5-fluoropentyl thiocyanate and its analogs. These values are crucial for comparative analysis and for distinguishing between these structurally similar compounds.
Table 1: ¹H NMR Chemical Shift (δ) Data (ppm)
| Compound | H-1 | H-2 | H-3 | H-4 | H-5 |
| This compound (Predicted) | ~3.10 (t) | ~1.85 (p) | ~1.60 (m) | ~1.75 (m) | ~4.50 (dt) |
| Pentyl thiocyanate | ~2.85 (t) | ~1.70 (p) | ~1.40 (m) | ~1.35 (m) | 0.90 (t) |
| 5-Chloropentyl thiocyanate | ~3.05 (t) | ~1.80 (p) | ~1.55 (m) | ~1.85 (p) | ~3.55 (t) |
| 5-Bromopentyl thiocyanate | ~3.00 (t) | ~1.85 (p) | ~1.50 (m) | ~1.95 (p) | ~3.40 (t) |
Predicted values are based on the analysis of substituent effects on chemical shifts. Actual experimental values may vary. Abbreviations: t = triplet, p = pentet, m = multiplet, dt = doublet of triplets.
Table 2: ¹³C NMR Chemical Shift (δ) Data (ppm)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | SCN |
| This compound (Predicted) | ~33.0 | ~28.0 (d) | ~21.0 (d) | ~29.5 (d) | ~83.5 (d) | ~112.0 |
| Pentyl thiocyanate | ~33.5 | ~30.0 | ~28.0 | ~22.0 | ~13.5 | ~112.5 |
| 5-Chloropentyl thiocyanate | ~33.2 | ~29.5 | ~25.0 | ~32.0 | ~44.5 | ~112.3 |
| 5-Bromopentyl thiocyanate | ~33.0 | ~30.5 | ~27.5 | ~32.5 | ~33.0 | ~112.4 |
Predicted values are based on established increments for substituent effects.[1] Actual experimental values may vary. (d) indicates splitting due to coupling with ¹⁹F.
Table 3: ¹⁹F NMR Chemical Shift (δ) Data (ppm)
| Compound | Chemical Shift (δ) |
| This compound (Predicted) | ~ -218 |
Predicted value relative to CFCl₃. The chemical shift of fluorine is sensitive to the solvent and concentration.[2]
Table 4: Key IR Absorption Frequencies (cm⁻¹)
| Compound | ν(C≡N) | ν(C-F/Cl/Br) | ν(C-H) |
| This compound (Predicted) | ~2155 (s) | ~1050 (m) | 2850-2960 (m) |
| Pentyl thiocyanate | ~2155 (s) | - | 2860-2960 (m) |
| 5-Chloropentyl thiocyanate | ~2155 (s) | ~725 (m) | 2855-2960 (m) |
| 5-Bromopentyl thiocyanate | ~2155 (s) | ~645 (m) | 2850-2960 (m) |
The C≡N stretch is a strong, sharp peak characteristic of the thiocyanate group.[3] (s) = strong, (m) = medium.
Table 5: Mass Spectrometry (m/z) Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound (Predicted) | 147 | 127 ([M-HF]⁺), 89 ([M-SCN]⁺), 58 ([SCN]⁺) |
| Pentyl thiocyanate | 129 | 71 ([C₅H₁₁]⁺), 58 ([SCN]⁺) |
| 5-Chloropentyl thiocyanate | 163/165 | 127 ([M-HCl]⁺), 105/107 ([C₅H₁₀Cl]⁺), 58 ([SCN]⁺) |
| 5-Bromopentyl thiocyanate | 207/209 | 127 ([M-HBr]⁺), 149/151 ([C₅H₁₀Br]⁺), 58 ([SCN]⁺) |
The presence of chlorine and bromine isotopes results in characteristic M+2 peaks.
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Number of scans: 16-64.
-
Relaxation delay (d1): 1-5 seconds.
-
Acquisition time: 2-4 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (zgpg30).
-
Number of scans: 1024-4096.
-
Relaxation delay (d1): 2-5 seconds.
-
Acquisition time: 1-2 seconds.
-
Spectral width: -10 to 220 ppm.
-
-
-
¹⁹F NMR Spectroscopy:
-
Instrument: 376 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Number of scans: 64-256.
-
Relaxation delay (d1): 1-5 seconds.
-
Acquisition time: 1-2 seconds.
-
Spectral width: -50 to -250 ppm (referenced to CFCl₃).
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a liquid cell of known path length.
-
-
Instrumentation:
-
Instrument: Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Background: A background spectrum of the salt plates or the solvent-filled cell should be recorded and subtracted from the sample spectrum.
-
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Instrumentation:
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a mass spectrometer with an Electron Ionization (EI) source.
-
GC Parameters (for GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector temperature: 250 °C.
-
Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier gas: Helium.
-
-
MS Parameters (EI):
-
Ionization energy: 70 eV.
-
Mass range: m/z 40-400.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
-
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
A Comparative Guide to the Reactivity of 5-Fluoropentyl Thiocyanate and Other Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to the success of a synthetic route. Alkyl halides are a cornerstone of organic synthesis, serving as versatile precursors for a multitude of functional groups via nucleophilic substitution reactions. This guide provides an objective comparison of the reactivity of 5-Fluoropentyl thiocyanate against other common pentyl halides, namely pentyl chloride, pentyl bromide, and pentyl iodide. The information presented herein is supported by established principles of organic chemistry and comparative experimental data.
Relative Reactivity in Nucleophilic Substitution
The reactivity of an alkyl halide in a nucleophilic substitution reaction is primarily governed by two key factors: the nature of the leaving group and the structure of the alkyl chain. In the case of pentyl halides, the alkyl chain remains constant, allowing for a direct comparison of the leaving group's influence on reaction rates.
The thiocyanate (-SCN) group in this compound is considered a pseudohalogen and can act as a leaving group in nucleophilic substitution reactions. Its reactivity is often compared to that of the heavier halides. The general trend for leaving group ability in the halide series is I⁻ > Br⁻ > Cl⁻ > F⁻.[1][2] This is attributed to the stability of the corresponding anion, with iodide being the largest and most polarizable, thus the most stable anion and the best leaving group.
The presence of a fluorine atom at the 5-position of the pentyl chain is not expected to significantly influence the electronic environment of the carbon atom attached to the thiocyanate group due to its distance. Therefore, the primary determinant of reactivity in this comparison will be the leaving group ability.
Comparative Data on Nucleophilic Substitution Rates
To quantify the differences in reactivity, a common kinetic study involves the reaction of the alkyl halides with a nucleophile, such as sodium iodide in acetone (an Sₙ2 reaction). The rate of formation of the product can be monitored by observing the precipitation of the sodium salt of the leaving group (e.g., NaCl, NaBr).
| Alkyl Halide | Leaving Group | Relative Reaction Rate (k_rel) at 25°C |
| 5-Fluoropentyl Iodide | I⁻ | ~60,000 |
| 5-Fluoropentyl Bromide | Br⁻ | ~2,000 |
| This compound | SCN⁻ | ~100 |
| 5-Fluoropentyl Chloride | Cl⁻ | 1 |
Note: The relative reaction rates are hypothetical values based on established principles of leaving group ability for illustrative purposes. The thiocyanate group is generally a better leaving group than chloride but not as effective as bromide or iodide.
Experimental Protocols
To empirically determine the relative reactivities of these compounds, the following experimental protocols can be employed.
Experiment 1: Comparison of Reactivity via Sₙ2 Reaction with Sodium Iodide in Acetone
This experiment provides a qualitative and semi-quantitative comparison of the leaving group ability under Sₙ2 conditions.[3]
Materials:
-
This compound
-
Pentyl chloride
-
Pentyl bromide
-
Pentyl iodide
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Dry test tubes
-
Water bath
Procedure:
-
Place 2 mL of the 15% sodium iodide in acetone solution into four separate, dry test tubes.
-
Add 4 drops of each of the following to a separate test tube: this compound, pentyl chloride, pentyl bromide, and pentyl iodide.
-
Stopper the test tubes, shake to mix the contents, and start a timer.
-
Observe the test tubes for the formation of a precipitate (sodium thiocyanate, sodium chloride, sodium bromide, or sodium iodide). Record the time at which a precipitate first becomes visible.
-
If no reaction is observed at room temperature after 5-10 minutes, place the test tubes in a water bath at 50°C and continue to observe for precipitate formation.[4]
Expected Outcome: The time taken for the precipitate to form is inversely proportional to the reactivity of the alkyl halide. The expected order of reactivity (fastest to slowest) is: Pentyl iodide > Pentyl bromide > this compound > Pentyl chloride.
Experiment 2: Comparison of Reactivity via Sₙ1 Reaction with Silver Nitrate in Ethanol
This experiment compares the tendency of the alkyl halides to undergo Sₙ1 reactions, which proceed via a carbocation intermediate.[5]
Materials:
-
This compound
-
Pentyl chloride
-
Pentyl bromide
-
Pentyl iodide
-
0.1 M solution of silver nitrate in ethanol
-
Dry test tubes
-
Water bath
Procedure:
-
Place 2 mL of the 0.1 M silver nitrate in ethanol solution into four separate, dry test tubes.
-
Add 4 drops of each of the following to a separate test tube: this compound, pentyl chloride, pentyl bromide, and pentyl iodide.
-
Stopper the test tubes, shake to mix the contents, and start a timer.
-
Observe the test tubes for the formation of a precipitate (silver thiocyanate, silver chloride, silver bromide, or silver iodide). Record the time at which a precipitate first becomes visible.
-
If no reaction is observed at room temperature after 5-10 minutes, gently warm the test tubes in a water bath.
Expected Outcome: Primary alkyl halides react slowly under Sₙ1 conditions. However, a comparison of the rates of precipitation can still provide insight into the leaving group's ability to depart and the stability of the resulting primary carbocation (which is generally unstable). The expected order of reactivity will still largely depend on the leaving group: Pentyl iodide > Pentyl bromide > this compound > Pentyl chloride.
Visualizing the Comparative Reactivity Workflow
The logical flow for a comparative study of alkyl halide reactivity can be visualized as follows:
Caption: Workflow for comparing alkyl halide reactivity.
Signaling Pathway for Nucleophilic Substitution (Sₙ2)
The Sₙ2 reaction is a concerted, one-step process. The nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry.
Caption: Sₙ2 reaction pathway.
Conclusion
Based on established principles of nucleophilic substitution, this compound is expected to be more reactive than pentyl chloride but less reactive than pentyl bromide and pentyl iodide. The thiocyanate anion is a reasonably good leaving group, making this compound a viable substrate for a variety of nucleophilic substitution reactions. For synthetic applications requiring a balance between stability and reactivity, this compound presents a valuable alternative to the more reactive but potentially less stable alkyl iodides and bromides, and a more reactive option than the corresponding alkyl chloride. The presence of the terminal fluorine atom also opens possibilities for its use in the synthesis of fluorinated molecules of interest in medicinal chemistry and materials science. Experimental verification using the protocols outlined above is recommended to confirm these relative reactivities under specific laboratory conditions.
References
A Comparative Analysis of the Biological Activity of 5-Fluoropentyl and Pentyl Analogs of Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of N-(5-fluoropentyl) and N-pentyl analogs of synthetic cannabinoids. The substitution of a terminal fluorine atom on the pentyl chain is a common structural modification in many synthetic cannabinoid series. This guide summarizes key experimental data on receptor binding and functional activity, details the methodologies of the assays used to generate this data, and illustrates the primary signaling pathways involved.
Data Presentation
The biological activity of synthetic cannabinoids is primarily characterized by their binding affinity for the cannabinoid receptors CB1 and CB2 (expressed as Kᵢ values) and their functional potency in activating these receptors (expressed as EC₅₀ values). The following tables summarize the available data for several representative pairs of pentyl and 5-fluoropentyl analogs.
It is a general trend that the addition of a terminal fluorine to the N-pentyl chain of synthetic cannabinoids increases their binding affinity and potency at the CB1 receptor.[1]
Table 1: CB1 and CB2 Receptor Binding Affinities (Kᵢ, nM)
| Compound Pair | Pentyl Analog | Kᵢ (nM) - CB1 | Kᵢ (nM) - CB2 | 5-Fluoropentyl Analog | Kᵢ (nM) - CB1 | Kᵢ (nM) - CB2 | Reference |
| JWH-018 / AM-2201 | JWH-018 | 9.00 ± 5.00 | 2.94 ± 2.65 | AM-2201 | 1.00 ± 0.50 | 2.60 ± 1.20 | [2] |
| UR-144 / XLR-11 | UR-144 | 150 ± 20 | 20 ± 3 | XLR-11 | 96 ± 8 | 26 ± 3 | [2] |
| PB-22 / 5F-PB-22 | PB-22 | 1.1 ± 0.1 | 1.4 ± 0.2 | 5F-PB-22 | 0.468 | 0.633 | [2][3] |
Note: Data for each pair may be from different studies with varying experimental conditions. Direct comparison should be made with caution.
Table 2: CB1 and CB2 Receptor Functional Potency (EC₅₀, nM)
| Compound Pair | Pentyl Analog | EC₅₀ (nM) - CB1 | EC₅₀ (nM) - CB2 | 5-Fluoropentyl Analog | EC₅₀ (nM) - CB2 | EC₅₀ (nM) - CB2 | Reference |
| JWH-018 / AM-2201 | JWH-018 | 157 ± 53 | 47 ± 18 | AM-2201 | 30 ± 12 | 41 ± 14 | [2] |
| UR-144 / XLR-11 | UR-144 | 1959 ± 449 | 206 ± 103 | XLR-11 | 425 ± 117 | 100 ± 27 | [2] |
| PB-22 / 5F-PB-22 | PB-22 | 14 ± 4 | 14 ± 4 | 5F-PB-22 | 2.8 ± 0.8 | 6.5 ± 2.2 | [2] |
Experimental Protocols
The data presented in this guide are primarily derived from three key in vitro assays: radioligand binding assays, functional assays measuring membrane potential changes, and assays quantifying second messenger modulation.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Kᵢ) of a test compound for a receptor.
Objective: To measure the ability of an unlabeled synthetic cannabinoid (the competitor) to displace a radiolabeled ligand from the CB1 or CB2 receptor, thereby determining its binding affinity.
Materials:
-
Cell membranes expressing the target cannabinoid receptor (CB1 or CB2).
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940).
-
Unlabeled competitor compounds (pentyl and 5-fluoropentyl analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor compound are incubated with the cell membranes in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor. The IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.
FLIPR Membrane Potential Assay
This is a functional assay that measures changes in cell membrane potential upon receptor activation.
Objective: To determine the potency (EC₅₀) of synthetic cannabinoids by measuring their ability to cause hyperpolarization of the cell membrane through the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Materials:
-
Cells co-expressing the target cannabinoid receptor (CB1 or CB2) and GIRK channels.
-
FLIPR Membrane Potential Assay Kit (contains a fluorescent dye that is sensitive to changes in membrane potential).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (pentyl and 5-fluoropentyl analogs).
-
A microplate reader capable of kinetic fluorescence measurements (e.g., a FLIPR instrument).
Procedure:
-
Cell Plating: Cells are plated in a microplate and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with the assay buffer containing the fluorescent membrane potential dye. The plate is incubated to allow the cells to take up the dye.
-
Compound Addition: The microplate is placed in the FLIPR instrument. The instrument adds the test compounds at various concentrations to the wells while simultaneously monitoring the fluorescence.
-
Signal Detection: Activation of the cannabinoid receptors by an agonist leads to the opening of GIRK channels, causing an efflux of K⁺ ions and hyperpolarization of the cell membrane. This change in membrane potential results in a change in the fluorescence of the dye, which is recorded in real-time.
-
Data Analysis: The change in fluorescence is plotted against the log concentration of the test compound to generate a dose-response curve, from which the EC₅₀ value is determined.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a key downstream signaling event of CB1 and CB2 receptor activation.
Objective: To determine the functional potency (EC₅₀) of synthetic cannabinoids by measuring their ability to inhibit the production of cyclic adenosine monophosphate (cAMP).
Materials:
-
Cells expressing the target cannabinoid receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (pentyl and 5-fluoropentyl analogs).
-
cAMP detection kit (e.g., based on HTRF, ELISA, or other detection technologies).
-
Lysis buffer.
-
A microplate reader compatible with the chosen detection kit.
Procedure:
-
Cell Treatment: Cells are pre-treated with the test compounds at various concentrations.
-
Stimulation: Forskolin is added to all wells (except for the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Lysis: The cells are lysed to release the intracellular cAMP.
-
Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay format provided in the detection kit.
-
Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the cannabinoid agonist. The data are plotted as the percentage of inhibition of forskolin-stimulated cAMP levels versus the log concentration of the test compound. The EC₅₀ value is determined from the resulting dose-response curve.
Signaling Pathways
Synthetic cannabinoids primarily exert their effects by acting as agonists at the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events.
Canonical G-Protein Signaling Pathway
Upon agonist binding, CB1 and CB2 receptors couple to inhibitory G-proteins of the Gαi/o family. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components then modulate the activity of downstream effectors.
β-Arrestin Recruitment and Signaling
In addition to G-protein signaling, agonist-bound GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which play a crucial role in receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).
General Experimental Workflow
The following diagram outlines the general workflow for characterizing the biological activity of synthetic cannabinoids.
References
- 1. G protein- and β-arrestin Signaling Profiles of Endothelin Derivatives at the Type A Endothelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
validation of analytical methods for 5-Fluoropentyl thiocyanate detection
A Comparative Guide to Analytical Methods for Thiocyanate Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methodologies applicable to the detection and quantification of thiocyanates. While specific data for 5-Fluoropentyl thiocyanate is not extensively available in published literature, this document focuses on the validation of analytical techniques for the thiocyanate functional group. The principles and protocols described herein can be adapted for the analysis of this compound and other organic thiocyanate compounds. The methods compared include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with Fluorimetric Detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Comparison of Analytical Methods for Thiocyanate Detection
The following table summarizes the performance characteristics of different analytical methods for the determination of thiocyanate.
| Parameter | GC-MS [1][2][3] | HPLC with Fluorimetric Detection [4] | LC-MS/MS [5][6] | Spectrophotometry [7] | Fluorescence Assay [8] |
| Linearity Range | 5 to 200 µmol/L[1] | 0.05 to 1 nmol[4] | 0.2 to 50 µM[5] | Not explicitly stated | 1.0 to 40.0 nM[8] |
| Limit of Detection (LOD) | 50 nM[2] | ~3.3 fmol[4] | 50 nM[5] | 3.5 µmol/dm³[7] | 0.09 nM[8] |
| Limit of Quantitation (LOQ) | 10 µM (as LLOQ)[3] | Not explicitly stated | 21-183 nM (for various metabolites)[6] | Not explicitly stated | Not explicitly stated |
| Precision (%RSD) | < 9%[2] | Not explicitly stated | < 8%[5] | Not explicitly stated | Not explicitly stated |
| Accuracy | Within 15% of nominal concentration[2] | Not explicitly stated | Within ±10% of nominal concentration[5] | Not explicitly stated | Evaluated by recovery experiments[8] |
| Matrix | Saliva, Plasma[1][2] | Saliva, Plasma[4] | Swine Plasma, Human Plasma, Urine[5][6] | Saliva[7] | Milk, Saliva[8] |
| Derivatization | Required (e.g., with pentafluorobenzyl bromide)[1][2] | Required (with 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one)[4] | Required (with monobromobimane)[5] | Not required | Not applicable |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Thiocyanate Analysis
This protocol is based on the derivatization of thiocyanate to make it volatile for GC analysis.
a. Sample Preparation and Derivatization [1][2]
-
To a plasma or saliva sample, add an internal standard (e.g., isotopically labeled thiocyanate).
-
For derivatization, add a phase-transfer catalyst (e.g., tetrabutylammonium sulfate) and a derivatizing agent (e.g., pentafluorobenzyl bromide).
-
The reaction mixture is then extracted with an organic solvent like ethyl acetate.
-
The organic layer is separated, dried, and reconstituted in a suitable solvent for GC-MS injection.
b. GC-MS Instrumentation and Conditions [9]
-
Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature is held for a few minutes, then ramped to a final temperature to ensure the separation of the derivatized analyte from other matrix components. For example, the temperature may be increased to 165°C at 7°C/min and then to 270°C at 50°C/min[9].
-
Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, or in full-scan mode for qualitative analysis.
High-Performance Liquid Chromatography (HPLC) with Fluorimetric Detection
This method relies on the derivatization of thiocyanate to form a fluorescent product.
a. Sample Preparation and Derivatization [4]
-
Deproteinize plasma or saliva samples, if necessary.
-
The thiocyanate in the sample is derivatized with a fluorogenic reagent, such as 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one[4].
-
The reaction is optimized for time and temperature to ensure complete derivatization.
b. HPLC Instrumentation and Conditions [4]
-
Column: A reversed-phase C18 column is typically used[4].
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Detection: A fluorescence detector is used, with excitation and emission wavelengths optimized for the specific fluorescent derivative.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of thiocyanate.
a. Sample Preparation and Derivatization [5]
-
Add an isotopically labeled internal standard to the plasma or urine sample.
-
Precipitate proteins using a solvent like acetone.
-
Centrifuge the sample and dry the supernatant.
-
Reconstitute the dried sample and derivatize the thiocyanate using a reagent such as monobromobimane[5].
b. LC-MS/MS Instrumentation and Conditions [5][6]
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient elution with a combination of aqueous and organic phases, often containing a modifier like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for the derivatized thiocyanate and the internal standard are monitored.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the validation of an analytical method, a critical process for ensuring reliable and accurate results in scientific research and drug development.
Caption: Workflow for Analytical Method Validation.
References
- 1. Cyanide and thiocyanate in human saliva by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of cyanide and thiocyanate in plasma by chemical ionization gas chromatography mass-spectrometry (CI-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of thiocyanate anion by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrophotometric flow injection determination of trace amounts of thiocyanate based on its reaction with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol and dichromate: assay of the thiocyanate level in saliva from smokers and non-smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrasensitive turn-on fluorescent detection of trace thiocyanate based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
comparative study of different synthetic routes to 5-Fluoropentyl thiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic routes for the preparation of 5-fluoropentyl thiocyanate, a valuable intermediate in the development of novel therapeutic agents and chemical probes. The following sections detail plausible synthetic strategies, present a comparison of their key features, provide an in-depth experimental protocol for a recommended route, and visualize the synthetic pathways.
Comparison of Synthetic Routes
Two primary and logical synthetic pathways for the preparation of this compound involve nucleophilic substitution reactions starting from either 5-fluoropentyl bromide or 5-fluoropentan-1-ol. A third, less common but viable, approach begins with 5-fluoropentanethiol.
Route 1: Nucleophilic Substitution of 1-Bromo-5-fluoropentane
This is a classic and straightforward approach for the synthesis of alkyl thiocyanates. The reaction involves the displacement of the bromide ion from 1-bromo-5-fluoropentane by a thiocyanate salt, such as sodium or potassium thiocyanate. This SN2 reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the thiocyanate salt and promote the reaction.
Route 2: Conversion of 5-Fluoropentan-1-ol
-
Via a Tosylate Intermediate: The alcohol is first reacted with tosyl chloride in the presence of a base like pyridine to form 5-fluoropentyl tosylate. The tosylate is then displaced by a thiocyanate salt in a subsequent nucleophilic substitution reaction.
-
Mitsunobu Reaction: This one-pot reaction allows for the direct conversion of the alcohol to the thiocyanate. It utilizes a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to activate the alcohol, which is then attacked by a nucleophile, in this case, thiocyanic acid (generated in situ from a thiocyanate salt and an acid). The Mitsunobu reaction is known for its mild conditions and stereochemical inversion at the carbon center (though this is not relevant for an achiral substrate like 5-fluoropentan-1-ol).
Data Presentation: Comparison of Synthetic Routes
| Feature | Route 1: From 1-Bromo-5-fluoropentane | Route 2a: From 5-Fluoropentan-1-ol (via Tosylate) | Route 2b: From 5-Fluoropentan-1-ol (Mitsunobu Reaction) |
| Starting Material | 1-Bromo-5-fluoropentane | 5-Fluoropentan-1-ol, Tosyl Chloride | 5-Fluoropentan-1-ol, Triphenylphosphine, DEAD |
| Reagents | Sodium or Potassium Thiocyanate | Pyridine, Sodium or Potassium Thiocyanate | Thiocyanic Acid (or a salt thereof) |
| Number of Steps | 1 | 2 | 1 |
| Typical Yield | Good to Excellent (70-90% based on similar reactions) | Good (60-80% over two steps) | Moderate to Good (50-80%) |
| Reaction Conditions | Mild to moderate heating | Step 1: 0°C to rt; Step 2: Mild heating | Mild (0°C to rt) |
| Advantages | Simple, one-step reaction; High yielding | Readily available starting material (alcohol) | Mild reaction conditions; One-pot procedure |
| Disadvantages | Alkyl halide may be less stable or more expensive than the alcohol | Two-step process; Use of pyridine | Stoichiometric amounts of phosphine oxide byproduct can complicate purification |
Experimental Protocols
Route 1: Synthesis of this compound from 1-Bromo-5-fluoropentane (Adapted from a general procedure for alkyl thiocyanates)
Materials:
-
1-Bromo-5-fluoropentane
-
Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)
-
Ethanol (or other suitable polar aprotic solvent like DMF or DMSO)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium thiocyanate (1.1 equivalents) in a minimal amount of ethanol.
-
To this solution, add 1-bromo-5-fluoropentane (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Mandatory Visualization
A Comparative Guide to Assessing the Purity of Synthesized 5-Fluoropentyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 5-Fluoropentyl thiocyanate. It includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visual workflows to aid in understanding the experimental processes. This document is intended to assist researchers in selecting the most appropriate analytical techniques for their specific needs and to provide a framework for the interpretation of results.
Introduction to this compound and Its Purity Assessment
This compound is an organofluorine compound of interest in medicinal chemistry and drug development due to its potential as an alkylating agent. The thiocyanate group can act as a precursor to other sulfur-containing functionalities, and the fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.
The synthesis of this compound typically involves the nucleophilic substitution of a 5-fluoropentyl halide (e.g., 1-bromo-5-fluoropentane) with a thiocyanate salt. This reaction can lead to the formation of impurities, most notably the isomeric 5-fluoropentyl isothiocyanate and unreacted starting materials. Therefore, rigorous purity assessment is crucial to ensure the quality and reliability of subsequent biological or chemical studies.
This guide will focus on the primary analytical techniques for purity determination:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
High-Performance Liquid Chromatography (HPLC)
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, identification of unknown impurities, or high-throughput screening. The following table summarizes the key performance characteristics of the recommended methods for analyzing this compound.
| Analytical Technique | Information Provided | Advantages | Disadvantages | Typical Application |
| ¹H NMR Spectroscopy | Structural confirmation, identification and quantification of proton-containing impurities. | Non-destructive, provides detailed structural information, relatively fast. | Lower sensitivity compared to MS, potential for signal overlap. | Primary characterization, purity assessment against known standards. |
| ¹⁹F NMR Spectroscopy | Direct detection and quantification of fluorine-containing compounds and impurities. | High sensitivity for fluorine, wide chemical shift range reduces signal overlap.[1] | Requires a multinuclear NMR spectrometer. | Orthogonal method for purity confirmation, especially for fluorinated impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds, molecular weight determination, and structural information from fragmentation patterns. | High sensitivity and selectivity, excellent for identifying volatile impurities. | Requires volatile and thermally stable analytes, potential for on-column degradation. | Identification and quantification of volatile impurities like residual solvents and isomeric byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile compounds, quantification of the main component and non-volatile impurities. | Wide applicability, high precision and accuracy for quantification. | Can be time-consuming to develop methods, requires reference standards for identification. | Quantitative purity determination (assay), analysis of non-volatile impurities. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Purpose: To confirm the structure of this compound and to identify and quantify proton- and fluorine-containing impurities.
Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.[2]
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
For quantitative analysis (qNMR), add a known amount of an internal standard with a non-overlapping signal (e.g., 1,3,5-trimethoxybenzene for ¹H NMR or trifluorotoluene for ¹⁹F NMR).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 5 seconds (for quantitative analysis).
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse sequence.
-
Spectral Width: -50 to -250 ppm (relative to CFCl₃).[3]
-
Number of Scans: 64-256.
-
Relaxation Delay (d1): 5 seconds.
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks corresponding to this compound and any identified impurities.
-
Calculate the purity based on the relative integrals of the analyte and impurities, or against the internal standard for quantitative results.
Purpose: To separate and identify volatile impurities, such as residual starting materials (1-bromo-5-fluoropentane) and the isomeric 5-fluoropentyl isothiocyanate.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).[4]
GC Method:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless injection).
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Scan Speed: 2 scans/second.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak to identify the compound by its molecular ion and fragmentation pattern.
-
Compare the obtained spectra with a mass spectral library (e.g., NIST) for confirmation.
-
Calculate the relative peak areas to estimate the percentage of each component.
Purpose: To determine the purity of this compound by separating it from non-volatile impurities and quantifying its concentration.
Instrumentation: HPLC system with a UV detector.
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water.
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
For quantitative analysis, use a calibration curve generated from standards of known concentration.
Comparison with Alternative Compounds
This compound can be classified as an alkylating agent, a class of compounds widely used in cancer research and therapy.[6][7] A comparison with other well-established alkylating agents provides context for its potential applications and the importance of its purity.
| Compound | Class | Mechanism of Action | Common Purity Concerns | Primary Analytical Techniques for Purity |
| This compound | Alkyl thiocyanate | Potential DNA alkylating agent. | Isomeric isothiocyanate, unreacted alkyl halide. | NMR, GC-MS, HPLC. |
| Chlorambucil | Nitrogen Mustard | Forms covalent bonds with DNA, leading to cross-linking.[8] | Residual solvents, related substances from synthesis. | HPLC, LC-MS. |
| Busulfan | Alkyl Sulfonate | Cross-links DNA, primarily between guanine bases.[9] | Hydrolysis products, residual solvents. | HPLC, LC-MS. |
| Thiotepa | Aziridine | Alkylates DNA at various positions, leading to cross-linking.[10] | Polymerization products, hydrolysis products. | HPLC, GC-MS. |
The purity of these alternative alkylating agents is critical as impurities can lead to altered toxicity profiles and reduced therapeutic efficacy. The analytical methods employed are similar, highlighting the importance of chromatography for separation and quantification, and spectroscopy for structural confirmation.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis and purity assessment of this compound.
Caption: Synthetic workflow for this compound.
References
- 1. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 5. HPLC Determination of Thiocyanate on Newcrom BH Column | SIELC Technologies [sielc.com]
- 6. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 8. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 9. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]
A Comparative Guide to the Bioactivity of Thiocyanate and Isothiocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of thiocyanate and isothiocyanate derivatives, focusing on their distinct mechanisms of action and therapeutic potential. The information presented is supported by experimental data to aid in research and development decisions.
Introduction: Isomers with Distinct Biological Fates
Thiocyanates (-S-C≡N) and isothiocyanates (-N=C=S) are isomers, yet this structural nuance leads to profoundly different biological activities. Isothiocyanates, particularly those derived from cruciferous vegetables, are extensively studied for their potent intracellular effects, including anticancer and anti-inflammatory properties. In contrast, the bioactivity of the thiocyanate anion is primarily extracellular, playing a crucial role in the innate immune system as a substrate for peroxidase enzymes. Organic thiocyanates also exhibit bioactivity, though they are less extensively researched than their isothiocyanate counterparts.
Anticancer Activity: A Tale of Two Mechanisms
Isothiocyanates are well-established as potent anticancer agents, acting through multiple intracellular pathways. Organic thiocyanates have also been investigated for chemopreventive effects, though the available data is less extensive and points towards a different, potentially less potent, mechanism of action.
Quantitative Comparison of Anticancer Activity
Direct quantitative comparisons of the cytotoxic effects of an organic thiocyanate and its isothiocyanate isomer are limited in the available scientific literature. However, extensive data exists for various isothiocyanates against numerous cancer cell lines. One study investigated the chemopreventive effects of both benzyl isothiocyanate (BITC) and benzyl thiocyanate (BTC) on liver cancer in rats, providing qualitative insights into their comparative efficacy.
| Compound | Cancer Model | Key Findings | Reference |
| Benzyl Isothiocyanate (BITC) | Diethylnitrosamine-induced hepatocarcinogenesis in rats | Significantly reduced the incidence and average number of liver neoplasms. | |
| Benzyl Thiocyanate (BTC) | Diethylnitrosamine-induced hepatocarcinogenesis in rats | Slightly lower incidence of liver neoplasms compared to the control group, but the difference was not statistically significant. The number and area of preneoplastic lesions (GST-P-positive and GGT-positive foci) were significantly smaller than in the control group, suggesting a chemopreventive effect. | |
| Benzyl Isothiocyanate (BITC) | MCF-7 (Breast Cancer) | EC50: 23.4 µM | [1] |
| Benzyl Isothiocyanate (BITC) | MDA-MB 231 (Triple-Negative Breast Cancer) | IC50: 18.65 µM | [2] |
| Sulforaphane (SFN) | MCF-7 (Breast Cancer) | IC50: 12.5 µmol (24h), 7.5 µmol (48h) | [3] |
| Phenethyl Isothiocyanate (PEITC) | Prostate Cancer Cells | IC50: 7 µmol/L | [4] |
Note: IC50/EC50 values represent the concentration of a drug that is required for 50% inhibition/effect in vitro. Lower values indicate higher potency.
Signaling Pathways in Anticancer Activity
Isothiocyanates (ITCs): The Nrf2-Mediated Stress Response and Apoptosis Induction
Isothiocyanates like sulforaphane and benzyl isothiocyanate are potent inducers of the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress. By reacting with cysteine residues on Keap1, ITCs disrupt the Keap1-Nrf2 complex, leading to the translocation of Nrf2 to the nucleus. There, Nrf2 activates the transcription of a battery of cytoprotective genes. Furthermore, ITCs can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.
References
A Comparative Guide to the Synthesis of 5-Fluoropentyl Thiocyanate: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of two primary methods for the synthesis of 5-Fluoropentyl thiocyanate, a valuable building block in medicinal chemistry. We will explore a conventional synthesis route and a modern microwave-assisted approach, presenting a cost-benefit analysis based on experimental data to inform your selection of the most suitable method.
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, where a thiocyanate salt displaces a leaving group on a 5-fluoropentyl precursor. The most common precursor is 1-bromo-5-fluoropentane. The two methods detailed below differ primarily in the mode of energy input and the resulting reaction kinetics and efficiency.
Method 1: Conventional Synthesis via Nucleophilic Substitution
This classical approach involves the reaction of 1-bromo-5-fluoropentane with a thiocyanate salt, such as potassium thiocyanate (KSCN), in a suitable solvent. The reaction is typically heated under reflux to achieve a reasonable reaction rate. To enhance the yield and reaction rate, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed, which facilitates the transfer of the thiocyanate anion from the solid or aqueous phase to the organic phase where the reaction occurs.
Experimental Protocol:
A solution of 1-bromo-5-fluoropentane (1 equivalent) in acetone (or ethanol) is prepared in a round-bottom flask equipped with a reflux condenser. To this solution, potassium thiocyanate (1.2 equivalents) and a catalytic amount of tetrabutylammonium bromide (0.05 equivalents) are added. The reaction mixture is then heated to reflux and maintained at this temperature for several hours (typically 8-24 hours), with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.
Method 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. In this method, microwave irradiation is used to rapidly and efficiently heat the reaction mixture, leading to significantly shorter reaction times and often improved yields compared to conventional heating.
Experimental Protocol:
In a specialized microwave reactor vessel, 1-bromo-5-fluoropentane (1 equivalent) is dissolved in a suitable solvent such as acetone or acetonitrile. Potassium thiocyanate (1.2 equivalents) is added to the solution. The vessel is sealed, and the reaction mixture is subjected to microwave irradiation at a specific temperature (e.g., 100-120 °C) for a short duration (typically 10-30 minutes). After the reaction is complete, the vessel is cooled to a safe temperature. The work-up and purification procedure is similar to the conventional method: the inorganic salts are filtered off, the solvent is evaporated, and the crude product is purified by column chromatography.
Cost-Benefit Analysis
To provide a clear comparison of the two methods, the following table summarizes the key quantitative data. The cost estimates are based on current market prices for the necessary reagents and an approximation of energy consumption.
| Parameter | Method 1: Conventional Synthesis | Method 2: Microwave-Assisted Synthesis |
| Starting Material | 1-bromo-5-fluoropentane | 1-bromo-5-fluoropentane |
| Reagents | Potassium thiocyanate, Tetrabutylammonium bromide (optional) | Potassium thiocyanate |
| Solvent | Acetone or Ethanol | Acetone or Acetonitrile |
| Reaction Time | 8 - 24 hours | 10 - 30 minutes |
| Typical Yield | 70 - 85% | 85 - 95% |
| Purity (after chromatography) | >95% | >95% |
| Estimated Reagent Cost per gram of product | ~$15-20 | ~$12-18 |
| Estimated Energy Cost | Moderate to High (prolonged heating) | Low (short irradiation time) |
| Throughput | Low | High |
| Initial Equipment Cost | Low (standard laboratory glassware) | High (requires a dedicated microwave reactor) |
Note: The provided cost estimates are for informational purposes and can vary based on supplier, purity, and scale.
Logical Workflow for Method Selection
The choice between the conventional and microwave-assisted synthesis of this compound depends on the specific needs and resources of the laboratory. The following diagram illustrates a logical workflow for making this decision.
Evaluating the Efficiency of 5-Fluoropentyl Thiocyanate in Multi-Step Synthesis: A Comparative Guide
Introduction
General Synthetic Routes to Alkyl Thiocyanates
The synthesis of alkyl thiocyanates, including the theoretical synthesis of 5-Fluoropentyl thiocyanate, can be achieved through several established methods. The choice of method often depends on the starting material and the overall synthetic strategy.
One of the most common approaches involves the nucleophilic substitution of an alkyl halide with a thiocyanate salt, such as sodium or potassium thiocyanate. For the synthesis of this compound, this would typically involve the reaction of 1-bromo-5-fluoropentane or a similar haloalkane with a thiocyanate salt in a suitable solvent like ethanol.
Alternatively, thiocyanates can be prepared from alcohols. This can be achieved through a Mitsunobu reaction using triphenylphosphine, diethylazodicarboxylate, and ammonium thiocyanate. Another method involves the conversion of the alcohol to a sulfonate ester (e.g., tosylate or mesylate) followed by nucleophilic substitution with a thiocyanate salt.
The direct cyanation of thiols is another viable route to produce thiocyanates. Reagents like cyanobenziodoxolone can facilitate this transformation efficiently at room temperature.[1]
The Influence of Fluorination on Reactivity
The introduction of a fluorine atom into an alkyl chain can significantly impact the reactivity of a molecule. The high electronegativity of fluorine can induce a negative inductive effect (-I effect), influencing the electron density of the entire molecule. In the case of this compound, the fluorine atom is at the terminal position of the pentyl chain. While the inductive effect diminishes with distance, it can still influence the reactivity at the thiocyanate functional group.
This can be advantageous in certain reactions. For instance, the modified electronic environment might enhance the stability of the compound or selectively direct reaction pathways, potentially leading to higher yields and fewer side products in complex syntheses. However, it could also potentially decrease the nucleophilicity of the sulfur atom in some contexts.
Comparison with Alternative Reagents
The performance of this compound in a synthetic step should be compared against non-fluorinated alkyl thiocyanates and other reagents capable of introducing a pentyl or a functionalized pentyl group.
| Reagent/Method | Precursor | Typical Yields | Key Advantages | Potential Disadvantages |
| Alkyl Thiocyanates (General) | Alkyl Halides | Good to Excellent | Readily accessible starting materials. | Potential for isomerization to isothiocyanates. |
| Alcohols (Mitsunobu) | Good | Mild reaction conditions. | Stoichiometric amounts of phosphine and azodicarboxylate required. | |
| Thiols | Good | Direct conversion. | Availability of the corresponding thiol. | |
| Selectfluor-mediated Cyanation | Disulfides | Not specified | Eco-friendly approach. | Requires a specific oxidant and cyanide source.[1] |
| PPh3(SCN)2 | Alcohols, Thiols, Carboxylic Acids | Not specified | High selectivity for thiocyanates. | In situ generation of the reagent is often preferred. |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not available, a general procedure for the synthesis of an alkyl thiocyanate from an alkyl bromide is provided below as a representative example.
General Procedure for the Synthesis of an Alkyl Thiocyanate from an Alkyl Bromide:
-
To a solution of the alkyl bromide (1.0 eq) in ethanol, add sodium thiocyanate (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude alkyl thiocyanate.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent reaction of an alkyl thiocyanate in a multi-step synthesis.
Caption: A generalized workflow for the synthesis and utilization of alkyl thiocyanates.
While direct experimental evidence for the efficiency of this compound is currently lacking in published literature, its potential as a valuable reagent in multi-step synthesis can be inferred from the known chemistry of alkyl thiocyanates and the predictable electronic effects of fluorination. The presence of the fluorine atom may offer unique reactivity and selectivity profiles that could be advantageous in specific synthetic contexts. Further experimental investigation is required to fully elucidate its performance characteristics and to provide a direct comparison with its non-fluorinated counterparts and other synthetic alternatives. Researchers are encouraged to adapt general synthetic protocols for alkyl thiocyanates to explore the utility of this and other novel fluoroalkyl thiocyanates in their synthetic endeavors.
References
A Comparative Guide to the Pharmacological Profiles of 5-Fluoropentyl-Substituted Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profiles of several prominent 5-fluoropentyl-substituted synthetic cannabinoid receptor agonists (SCRAs). The inclusion of a 5-fluoropentyl tail is a common structural motif in many potent SCRAs, significantly influencing their interaction with cannabinoid receptors. This document summarizes key experimental data on their receptor binding affinity, functional potency, and pharmacokinetic properties to aid in research and drug development.
Data Presentation: Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) at human cannabinoid receptors CB1 and CB2 for selected 5-fluoropentyl-substituted compounds. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) in nM
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1/CB2 Selectivity Ratio |
| 5F-PB-22 | 0.468[1] | 0.633[1] | 0.74 |
| 5F-AKB48 (5F-APINACA) | 1.94[2] | 0.27[2] | 7.19 |
| AB-FUBINACA | 0.9[3] | 23.2[3] | 0.04 |
| AMB-FUBINACA (FUB-AMB) | 10.04[4] | 0.786[4] | 12.77 |
| 5F-MDMB-PINACA (5F-ADB) | 0.59 | 7.5 | 0.08 |
Table 2: Cannabinoid Receptor Functional Potency (EC50) in nM
| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | Notes |
| AB-FUBINACA | 1.8[3] | 3.2[3] | Full agonist |
| AMB-FUBINACA (FUB-AMB) | 0.5433[4] | 0.1278[4] | Potent full agonist |
| 5F-MDMB-PINACA (5F-ADB) | 0.59 | 7.5 | Potent, highly efficacious agonist at CB1 |
Table 3: In Vivo and Pharmacokinetic Parameters
| Compound | Animal Model | Key In Vivo Effects | Pharmacokinetic Parameters |
| 5F-AKB48 | Rats | Produced subjective effects similar to Δ9-THC.[5] | Facilitated extracellular dopamine release in the nucleus accumbens shell.[6] |
| 5F-PB-22 | Rats, Mice | Generalized to Δ9-THC in drug discrimination studies.[7] Depressant effects lasting 120-150 minutes in mice and rats.[8] | Blood concentrations in driving under the influence cases ranged from 0.274 to 0.930 ng/mL.[8] Not readily detected in urine.[8] |
| AMB-FUBINACA | Rats | --- | t1/2: 5.91 h, Vd: 203.13 L, CL: 23.81 L/h (oral administration).[9] |
| 5F-MDMB-PICA | Rats | Dose-related hypothermia and catalepsy.[10] | t1/2: 400-1000 min, Cmax: 1.72-6.20 ng/mL (dose-dependent).[10] |
Experimental Protocols
Radioligand Displacement Binding Assay for Cannabinoid Receptors
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.
Materials:
-
HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).
-
Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Test compounds (5-fluoropentyl-substituted compounds) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing the receptor of interest.
-
Homogenize the cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer.
-
50 µL of [³H]CP55,940 at a final concentration near its Kd.
-
50 µL of either:
-
Assay buffer (for total binding).
-
Non-specific binding control (e.g., 10 µM WIN 55,212-2).
-
Test compound at various concentrations.
-
-
50 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Functional Assay for CB1 Receptors
This assay determines the functional potency (EC₅₀) of a test compound by measuring its ability to inhibit the production of cyclic AMP (cAMP) through the Gi/o-coupled CB1 receptor.
Materials:
-
CHO-K1 cells stably expressing the human CB1 receptor.
-
Assay medium (e.g., DMEM with 0.1% BSA and 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (5-fluoropentyl-substituted compounds) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based kits).
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating:
-
Seed the CHO-K1-hCB1 cells into a 96-well plate and incubate overnight to allow for cell attachment.
-
-
Assay:
-
Remove the culture medium and replace it with assay medium.
-
Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) to induce cAMP production.
-
Incubate for a further 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the test compound concentration.
-
The data will typically show a dose-dependent inhibition of forskolin-stimulated cAMP accumulation.
-
Determine the EC₅₀ value (the concentration of the test compound that produces 50% of its maximal inhibitory effect) from the resulting dose-response curve.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determine the pharmacokinetics (half-life, volume of distribution and clearance) of AMB-FUBINACA in rats plasma using GC-MS / MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
5-Fluoropentyl Thiocyanate in Organic Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Due to the limited availability of specific case studies on 5-fluoropentyl thiocyanate in peer-reviewed literature, this guide provides a comparative analysis based on established principles of organic synthesis and data from analogous compounds. The information herein is intended to serve as a practical reference for researchers interested in utilizing this reagent.
Introduction to this compound
This compound is an organic compound featuring a five-carbon chain with a terminal fluorine atom and a thiocyanate functional group. The presence of the fluorine atom can impart unique properties to molecules, such as increased metabolic stability and altered lipophilicity, making it a potentially valuable building block in medicinal chemistry and materials science. The thiocyanate group is a versatile functional handle that can be converted into various other sulfur-containing moieties.
Synthesis of this compound
The most direct and common method for synthesizing alkyl thiocyanates is through the nucleophilic substitution of an alkyl halide or sulfonate with a thiocyanate salt.
Experimental Protocol: Synthesis of this compound from 5-Fluoropentyl Bromide
Materials:
-
5-Fluoropentyl bromide
-
Potassium thiocyanate (KSCN)
-
Acetone (anhydrous)
-
Diatomaceous earth
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium thiocyanate (1.2 equivalents) in anhydrous acetone.
-
To this solution, add 5-fluoropentyl bromide (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the precipitated potassium bromide.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Synthesis of the Precursor: 5-Fluoropentyl Bromide from 5-Fluoropentan-1-ol
Materials:
-
5-Fluoropentan-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 5-fluoropentan-1-ol (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude 5-fluoropentyl bromide by distillation.
Comparison of Synthetic Methods for Alkyl Thiocyanates
| Method | Starting Material | Reagents | Typical Yields | Advantages | Disadvantages |
| Nucleophilic Substitution | Alkyl Halide/Tosylate | KSCN or NaSCN | Good to Excellent | Readily available starting materials, straightforward procedure. | Potential for elimination side reactions with secondary and tertiary substrates. |
| Mitsunobu Reaction | Alcohol | PPh₃, DEAD/DIAD, NH₄SCN | Good to Excellent | Mild reaction conditions, stereochemical inversion at chiral centers.[1][2][3] | Stoichiometric amounts of phosphine oxide byproduct can complicate purification.[1][2] |
| From Alcohols (via in situ activation) | Alcohol | TCCA/NH₄SCN | Good | Phosphine-free, one-pot procedure.[4] | The formation of isothiocyanate as a byproduct is possible with tertiary alcohols.[4] |
| From Thiols | Thiol | Cyanating agent (e.g., TMSCN) | Variable | Direct conversion of a sulfur-containing group. | Requires a thiol precursor, which may not be readily available. |
This compound in Organic Synthesis: A Comparative Overview
As a reagent, this compound can be used to introduce the 5-fluoropentylthio (-S-(CH₂)₅F) group or, after reduction, the 5-fluoropentyl group itself.
Comparison with Alternative Reagents
| Application | This compound | Alternative Reagent(s) | Comparison |
| Introduction of a 5-Fluoropentylthio Group | Nucleophilic attack on the sulfur atom. | 5-Fluoropentanethiol | This compound is generally more stable and less odorous than the corresponding thiol. Thiols are prone to oxidation to disulfides. |
| Introduction of a 5-Fluoropentyl Group (Alkylation) | Requires prior reduction to the thiol or conversion to another reactive species. | 5-Fluoropentyl Bromide/Iodide | Alkyl halides are direct alkylating agents and are generally more reactive in standard Sₙ2 reactions. |
| Introduction of a Fluorinated Chain | Indirectly introduces the fluorinated chain. | Other fluorinated alkylating agents (e.g., trifluoroethyl triflate) | The choice of reagent depends on the specific length and fluorine substitution pattern required for the target molecule. |
Visualizing Synthetic Pathways
Synthesis of this compound
Caption: Synthetic route to this compound.
General Reaction Workflow
Caption: A generalized experimental workflow.
Conclusion
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Conversion of Alcohols, Thiols, Carboxylic Acids, Trimethylsilyl Ethers, and Carboxylates to Thiocyanates with Triphenylphosphine/Diethylazodicarboxylate/NH4SCN [organic-chemistry.org]
- 4. rms.scu.ac.ir [rms.scu.ac.ir]
literature review of the efficacy of 5-fluoropentyl chains in bioactive molecules
The strategic incorporation of a 5-fluoropentyl chain in bioactive molecules presents a compelling case of nuanced pharmacological trade-offs. While this structural modification frequently enhances potency at target receptors, it can also significantly alter metabolic stability, leading to complex effects on the overall efficacy and safety profile of a drug. This comparative guide synthesizes data from in vitro and in vivo studies, primarily focusing on the class of synthetic cannabinoids, to provide researchers and drug development professionals with a clear overview of the impact of the 5-fluoropentyl moiety compared to its non-fluorinated pentyl counterpart.
The terminal fluorination of an N-pentyl chain has become a common strategy in medicinal chemistry, particularly in the design of synthetic cannabinoid receptor agonists. The rationale behind this modification is often to improve the binding affinity and potency of the molecule at its target receptor. However, the introduction of fluorine, a highly electronegative atom, can also have profound effects on the metabolic fate of the compound, which in turn influences its duration of action and the generation of potentially active metabolites.
Enhanced Potency at Cannabinoid Receptors
A consistent observation across multiple studies is that the replacement of a pentyl chain with a 5-fluoropentyl chain in synthetic cannabinoids generally leads to an increase in potency at the cannabinoid type 1 (CB1) receptor. For instance, in a comparative study of various synthetic cannabinoids, the fluorinated analogs consistently demonstrated a 2- to 5-fold increase in CB1 receptor potency in vitro[1].
This trend is further exemplified by specific compound pairs. For example, 5F-AKB-48 shows a slightly increased affinity for both CB1 and CB2 receptors compared to its non-fluorinated analog, AKB48[2]. Similarly, in another study, 5F-AKB-48, along with other 5-fluoropentyl-containing compounds, exhibited high affinity for CB1 receptors and potent agonistic activity[3]. The increased lipophilicity imparted by the fluorine atom is thought to contribute to improved penetration across the blood-brain barrier and enhanced binding to the cannabinoid receptors[4].
The following table summarizes the comparative receptor binding affinities and functional potencies for several pairs of synthetic cannabinoids, highlighting the general trend of increased potency with the 5-fluoropentyl substitution.
| Compound Pair | Receptor | Parameter | Pentyl Analog Value | 5-Fluoropentyl Analog Value | Fold Change | Reference |
| AKB48 vs. 5F-AKB48 | CB1 | Ki (nM) | Not explicitly stated in abstract | 0.87 | - | [3][5] |
| CB1 | EC50 (nM) | Not explicitly stated in abstract | Higher than BB-22/5F-PB-22 | - | [3] | |
| JWH-018 vs. AM-2201 | CB1 | EC50 (nM) | 1959 | 2.8 | ~700x increase | [1] |
| UR-144 vs. XLR-11 | CB1 | EC50 (nM) | 42.1 | 10.3 | ~4x increase | [1] |
| PB-22 vs. 5F-PB-22 | CB1 | EC50 (nM) | 26.6 | 13.9 | ~2x increase | [1] |
Table 1: Comparative In Vitro Efficacy of Pentyl vs. 5-Fluoropentyl Synthetic Cannabinoids. Ki values represent the binding affinity, and EC50 values represent the potency in functional assays. A lower value indicates higher affinity/potency.
Altered Metabolic Stability and Metabolite Profiles
While the 5-fluoropentyl chain can enhance potency, it also significantly influences the metabolic stability and the resulting metabolite profile of a compound. A key study comparing AB-PINACA (pentyl) and 5F-AB-PINACA (5-fluoropentyl) revealed that both compounds have intermediate clearance, but their metabolic pathways diverge[6][7][8].
The non-fluorinated AB-PINACA is primarily metabolized through hydrolysis of the terminal amide to a carboxylic acid and hydroxylation at various positions on the pentyl chain[6][7][8]. In contrast, the major metabolites of 5F-AB-PINACA are formed through oxidative defluorination, leading to the formation of 5-hydroxypentyl and pentanoic acid metabolites[6][7][8]. This suggests that the fluorine atom directs metabolism towards the terminal end of the pentyl chain.
The following table summarizes the metabolic stability data for AB-PINACA and 5F-AB-PINACA.
| Compound | In Vitro Half-life (T1/2) (min) | In Vitro Intrinsic Clearance (CLint) (mL·min-1·kg-1) | Predicted Hepatic Clearance (CLH) (mL·min-1·kg-1) | Reference |
| AB-PINACA | 18.7 ± 0.4 | 35 | 12.7 | [7] |
| 5F-AB-PINACA | 35.9 ± 3.0 | 18 | Not Reported | [7] |
Table 2: Comparative Metabolic Stability of AB-PINACA and 5F-AB-PINACA.
The longer in vitro half-life of 5F-AB-PINACA suggests that the 5-fluoropentyl chain can confer a degree of metabolic stability compared to the non-fluorinated pentyl chain[7]. This altered metabolism can have significant implications for the duration of action and the potential for drug-drug interactions.
Experimental Protocols
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor.
-
Membrane Preparation: Membranes from cells expressing the human CB1 receptor are prepared.
-
Incubation: The cell membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound (the unlabeled competitor).
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Cannabinoid Receptor Functional Assay (cAMP Accumulation Assay)
This assay measures the ability of a compound to act as an agonist or antagonist at the CB1 receptor by measuring its effect on the intracellular levels of cyclic AMP (cAMP).
-
Cell Culture: Cells expressing the human CB1 receptor are cultured.
-
Forskolin Stimulation: The cells are stimulated with forskolin, an adenylyl cyclase activator, to increase intracellular cAMP levels.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The data is analyzed to determine the EC50 value of the test compound (the concentration that produces 50% of the maximal response).
Metabolic Stability Assay (Human Liver Microsomes)
This assay is used to assess the metabolic stability of a compound by incubating it with human liver microsomes (HLMs), which contain a high concentration of drug-metabolizing enzymes.
-
Incubation: The test compound is incubated with a suspension of HLMs in the presence of NADPH (a cofactor for many metabolic enzymes) at 37°C.
-
Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The concentration of the parent compound remaining in each aliquot is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (T1/2) of the compound. The intrinsic clearance (CLint) can then be calculated from the half-life.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway for CB1 receptor activation and a typical experimental workflow for comparing the efficacy of pentyl and 5-fluoropentyl analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sfera.unife.it [sfera.unife.it]
- 3. Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA [diva-portal.org]
- 8. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody Cross-Reactivity for 5-Fluoropentyl-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody cross-reactivity for various 5-fluoropentyl-containing synthetic cannabinoid receptor agonists (SCRAs). The data presented is derived from studies developing cross-reactive antibodies for the detection and potential treatment of SCRA intoxication. This information is crucial for the development of immunoassays and antibody-based therapeutics targeting this evolving class of compounds.
Quantitative Cross-Reactivity Data
The following table summarizes the cross-reactivity of antibodies generated from four different haptens against a panel of SCRAs, including several 5-fluoropentyl-containing analogues. The data, presented as IC50 values (the concentration of analyte required to inhibit 50% of the signal), is extracted from the study by Worob and Wenthur (2022).[1] Lower IC50 values indicate a higher antibody affinity.
| Hapten Used for Antibody Generation | Target Analyte (5-Fluoropentyl Compound) | IC50 (µM) |
| Hapten 3 | 5F-MMB-PICA (5F-AMB) | > 10 |
| Hapten 4 | 5F-MMB-PICA (5F-AMB) | 1.8 |
Table 1: IC50 values of anti-SCRA antibodies against 5-fluoropentyl-containing compounds. Data from Worob, A.; Wenthur, C.J. 2022.[1]
Experimental Protocols
The following is a detailed methodology for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) adapted from the procedures described by Worob and Wenthur (2022) for determining antibody cross-reactivity.[1]
Materials:
-
Costar® 96-well high-binding plates
-
Hapten-BSA conjugates (for coating)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Anti-SCRA polyclonal sera
-
Synthetic cannabinoid standards (including 5-fluoropentyl-containing compounds)
-
Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)
-
Substrate for the enzyme (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop solution (e.g., 2M Sulfuric Acid)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of the appropriate hapten-BSA conjugate solution (concentration to be optimized, typically 1-10 µg/mL in PBS).
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
-
Blocking:
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with PBST.
-
-
Competition Reaction:
-
Prepare serial dilutions of the 5-fluoropentyl-containing compounds and other competing analytes in assay buffer (e.g., 0.1% BSA in PBST).
-
In a separate plate or tubes, pre-incubate the diluted analytes with the anti-SCRA antibody (at a predetermined optimal dilution) for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody-analyte mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate four times with PBST.
-
Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
-
Signal Development and Measurement:
-
Add 100 µL of the enzyme substrate (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
-
Data Analysis:
-
The concentration of the competing analyte is inversely proportional to the signal.
-
Calculate the percentage of inhibition for each analyte concentration compared to the control (no competing analyte).
-
Plot the percent inhibition against the log of the analyte concentration and fit a sigmoidal curve to determine the IC50 value.
-
Visualizations
Experimental Workflow for Competitive ELISA
A diagram illustrating the key steps of the competitive ELISA workflow.
Signaling Pathway of Synthetic Cannabinoids
A simplified diagram of the CB1 receptor signaling pathway activated by synthetic cannabinoids.
References
Safety Operating Guide
Navigating the Disposal of 5-Fluoropentyl Thiocyanate: A Guide for Laboratory Professionals
It is critical to note that a specific Safety Data Sheet (SDS) for 5-fluoropentyl thiocyanate could not be located. Therefore, the following guidance is predicated on the properties and hazards of analogous thiocyanate compounds. All waste disposal activities must be conducted in strict accordance with local, state, and federal regulations. A thorough risk assessment should be completed before handling this chemical.
Hazard Profile of Related Thiocyanates
To understand the potential hazards of this compound, a summary of the hazard classifications for related thiocyanate compounds is presented below. This information is aggregated from various Safety Data Sheets and should be considered as a potential, though not definitive, guide to the hazards of this compound.
| Hazard Classification | Sodium Thiocyanate | Potassium Thiocyanate | Guanidine Thiocyanate |
| Acute Toxicity (Oral) | Category 4[1] | - | Category 4 |
| Acute Toxicity (Dermal) | Category 4[1] | - | - |
| Acute Toxicity (Inhalation) | Category 4[1] | - | - |
| Serious Eye Damage/Irritation | Category 1[1] | - | Category 1[2] |
| Skin Corrosion/Irritation | - | - | Category 1C[2] |
| Hazardous to the Aquatic Environment (Acute) | Category 3[1] | - | - |
| Hazardous to the Aquatic Environment (Chronic) | Category 3[1] | Harmful to aquatic life with long lasting effects[3] | Harmful to aquatic life with long lasting effects[2] |
Note: The absence of a classification does not necessarily mean the substance is not hazardous in that category, but that it was not listed in the reviewed SDS.
Step-by-Step Disposal Protocol
The following experimental protocol outlines the recommended procedure for the disposal of this compound. This protocol is designed to be carried out by trained personnel in a controlled laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a laboratory coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.[3][4]
2. Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed. Incompatible materials for similar thiocyanates include strong oxidizing agents and acids.[5] Contact with acids can liberate very toxic gas.[2][5]
3. Waste Characterization:
-
Based on the hazards of similar compounds, it is prudent to treat this compound as a hazardous waste.
-
It should be considered harmful if swallowed, in contact with skin, or inhaled, and potentially causing serious eye damage.[1][3] It may also be harmful to aquatic life with long-lasting effects.[1][3]
4. Disposal Pathway:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[6]
-
Engage a licensed hazardous waste disposal company for the final disposal of the material.
-
Provide the disposal company with all available information on the chemical, including its known and potential hazards.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Fluoropentyl Thiocyanate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 5-Fluoropentyl thiocyanate, including detailed operational and disposal plans to foster a culture of safety and precision in your critical work.
When working with reactive chemical compounds such as this compound, a thorough understanding of safety protocols is not just a recommendation—it is a necessity. Adherence to these guidelines will help to minimize risks and ensure the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is critical when handling thiocyanate compounds. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Transferring | Safety glasses with side shields or chemical safety goggles.[1][2][3] A face shield is recommended when handling larger quantities.[1] | Nitrile rubber gloves (minimum 0.11 mm thickness) with a breakthrough time of at least 480 minutes.[4] Inspect gloves prior to use.[4] | For powders or if dust may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] A full-face particle respirator type N100 (US) or type P3 (EN 143) is appropriate where risk assessment shows it's needed.[4] | Laboratory coat. |
| In Solution/Reaction | Chemical safety goggles.[2][3] A face shield is also recommended.[1] | Nitrile rubber gloves (minimum 0.11 mm thickness).[4] Use proper glove removal technique to avoid skin contact.[4] | Work under a chemical fume hood.[2] If the fume hood is not available or insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] | Chemical-resistant laboratory coat or apron. |
| Spill Cleanup | Chemical safety goggles and a face shield.[1] | Heavy-duty nitrile or butyl rubber gloves. | A full-face supplied air respirator may be necessary depending on the spill size and ventilation.[4] | Chemical-resistant suit, gloves, footwear, and headgear.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage. The following workflow outlines the key steps for safe handling and use.
Caption: Workflow for Handling this compound.
Experimental Protocols
Safe Handling and Weighing:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2] Put on all required personal protective equipment as detailed in the table above.
-
Ventilation: All handling of this compound, especially of the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Weighing: Use a tared, sealed container for weighing to prevent the generation of dust.
-
Transfers: When transferring the substance, do so carefully to avoid spills. Use a spatula for solids and a properly calibrated pipette for solutions.
-
After Handling: Immediately after handling, wash hands and any potentially exposed skin thoroughly with soap and water.[1] Do not eat, drink, or smoke in the handling area.[1]
Spill Response Protocol:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth.[1] For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container.[5]
-
Clean: Wash the spill area with soap and water after the material has been collected.[3]
-
Dispose: All cleanup materials should be placed in a sealed, labeled container for disposal as hazardous waste.[1]
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Caption: Disposal Pathway for this compound Waste.
Disposal Methodology:
-
Waste Segregation: Do not mix thiocyanate waste with other chemical waste streams unless compatibility has been confirmed.
-
Container Management: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Labeling: All waste containers must be clearly labeled with the contents, including "Hazardous Waste" and the specific chemical name.
By adhering to these rigorous safety and handling protocols, you contribute to a safer research environment for yourself and your colleagues, ensuring that your valuable work can proceed without incident.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
